1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Description
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNNCBQCSLFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C(C=CC(=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884873 | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16144-91-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16144-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016144915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: A Technical Guide for Advanced Research and Development
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of synthetic strategies.
Introduction: The Significance of a Bridged Naphthalene Diol
This compound, with its rigid, bicyclic framework, presents a unique scaffold for the design of novel therapeutic agents and functional materials. The constrained conformational flexibility and defined stereochemistry of this molecule make it an attractive starting point for the synthesis of complex molecular architectures with specific biological activities or material properties. Its structural motifs have been explored in the development of various biologically active compounds, highlighting its importance in the field of chemical synthesis.
Overall Synthetic Strategy
The most efficient and widely employed synthetic route to this compound is a two-step process. The synthesis commences with a Diels-Alder reaction between cyclopentadiene and p-benzoquinone to yield the endo-adduct, 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione. Subsequent reduction of this dione intermediate affords the target diol.
Caption: Overall synthetic workflow for this compound.
Part 1: The Diels-Alder Cycloaddition - Forging the Bicyclic Core
The cornerstone of this synthesis is the [4+2] cycloaddition between cyclopentadiene (the diene) and p-benzoquinone (the dienophile). This reaction is a classic example of the Diels-Alder reaction, renowned for its efficiency and stereospecificity in forming six-membered rings.
Mechanistic Causality: The "On-Water" Advantage
While the Diels-Alder reaction can be performed in various organic solvents, conducting the reaction in water offers significant rate acceleration and improved yields.[1][2] This phenomenon, often termed the "on-water" effect, is attributed to two primary factors:
-
Hydrophobic Effect: The nonpolar reactants are poorly solvated by water, leading to their aggregation. This enforced proximity increases the effective concentration of the reactants, thereby accelerating the reaction rate.
-
Hydrogen Bonding: Water molecules can form hydrogen bonds with the carbonyl groups of the p-benzoquinone, which enhances its electrophilicity and stabilizes the transition state of the cycloaddition.
The reaction proceeds via a concerted mechanism, leading to the formation of the endo stereoisomer as the major product, in accordance with the Alder-endo rule.
Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Benzoquinone | 108.09 | 10.8 g | 0.1 |
| Cyclopentadiene* | 66.10 | 8.0 mL (approx. 6.6 g) | 0.1 |
| Deionized Water | 18.02 | 100 mL | - |
| Ethanol (for washing) | 46.07 | As needed | - |
* Cyclopentadiene is typically obtained by cracking its dimer, dicyclopentadiene, immediately before use. Due to its propensity to dimerize at room temperature, it should be kept cold.[3]
Procedure:
-
To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add p-benzoquinone (10.8 g, 0.1 mol) and deionized water (100 mL).
-
Stir the suspension at room temperature to ensure the p-benzoquinone is well-dispersed.
-
Cool the flask in an ice-water bath.
-
Slowly add freshly cracked cyclopentadiene (8.0 mL, approx. 0.1 mol) to the stirred suspension over 5-10 minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione as a yellow crystalline solid.
Expected Yield: 85-95%
Part 2: Reduction of the Dione Intermediate to the Target Diol
The reduction of the α,β-unsaturated diketone intermediate is a critical step that dictates the stereochemistry of the final product. Two primary methods are commonly employed: sodium borohydride reduction and catalytic hydrogenation.
Method Selection: A Comparative Analysis
| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reagent | NaBH₄ | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) |
| Stereoselectivity | Generally provides good stereocontrol, favoring attack from the less hindered face. | Can offer high stereoselectivity, often with syn-addition of hydrogen. |
| Reaction Conditions | Mild conditions (room temperature or below), atmospheric pressure. | Requires elevated pressure and specialized hydrogenation equipment. |
| Workup | Aqueous workup is required to quench the reaction and hydrolyze borate esters. | Filtration to remove the catalyst. |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. | Hydrogen gas is highly flammable and requires careful handling. |
| Substrate Compatibility | Tolerant of many functional groups. | Can reduce other unsaturated functionalities if present. |
For the synthesis of this compound, sodium borohydride reduction is often the preferred method in a laboratory setting due to its operational simplicity and mild reaction conditions. Catalytic hydrogenation, while also effective, requires specialized equipment and handling of flammable gases under pressure.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 17.4 g | 0.1 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |
| Methanol | 32.04 | 200 mL | - |
| Dichloromethane (for extraction) | 84.93 | As needed | - |
| Saturated Ammonium Chloride (aq) | 53.49 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dione intermediate (17.4 g, 0.1 mol) in methanol (200 mL).
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Expected Yield: 80-90%
Alternative Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 17.4 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add the dione intermediate (17.4 g, 0.1 mol) and ethyl acetate (200 mL).
-
Carefully add 10% Pd/C (1.0 g) to the vessel.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until the reaction is deemed complete by TLC or GC-MS analysis.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization as described in the sodium borohydride protocol.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White crystalline solid.
-
Melting Point: Approximately 172-178 °C.[4]
-
¹H NMR: Expected signals for the aromatic protons, the bridgehead protons, the methylene bridge protons, and the hydroxyl protons.
-
¹³C NMR: Expected signals for the aromatic carbons, the bridgehead carbons, and the methylene bridge carbon.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3300 cm⁻¹) and C-O stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O₂ = 176.21 g/mol ).[2]
Safety and Handling
-
Cyclopentadiene: Highly flammable liquid. It readily dimerizes at room temperature. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood.[3]
-
p-Benzoquinone: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from sources of ignition.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be carried out in a properly functioning high-pressure apparatus in a designated area with appropriate safety measures in place.
Conclusion
The synthesis of this compound is a robust and efficient process that provides access to a valuable and versatile chemical intermediate. The two-step sequence, involving a Diels-Alder reaction followed by reduction, is a classic example of strategic synthesis in organic chemistry. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can reliably produce this compound in high yield and purity, paving the way for further exploration of its potential in drug discovery and materials science.
References
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RSC Publishing. (n.d.). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). 1 and 2: 1 adducts of cyclopentadiene with p-benzoquinone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]
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ChemBK. (n.d.). 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5. Retrieved from [Link]
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ACS Publications. (n.d.). Facile stereoselective reductions of enediones and cage diketones suing sodium borohydride-cerium(III) chloride. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Retrieved from [Link]
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Organic Syntheses. (n.d.). The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath - (ca. −5°C, external). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. This unique bicyclic diol, a key intermediate in the synthesis of pharmacologically active molecules such as Varenicline, possesses a rigid scaffold that makes it a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its molecular structure, spectroscopic signature, and chemical reactivity.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 16144-91-5, has a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol .[1][2] The core of the molecule consists of a tetrahydro-methanonaphthalene ring system, which imparts significant rigidity. The two hydroxyl groups are situated on the aromatic portion of the naphthalene core, bestowing it with the characteristics of a hydroquinone.
Structural Elucidation and Stereochemistry
The bridged bicyclic structure of the tetrahydro-1,4-methanonaphthalene core creates a distinct three-dimensional geometry. While specific crystallographic data for the 5,8-diol was not found in the reviewed literature, analysis of the closely related isomer, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol, reveals important structural features that can be extrapolated. In the 2,3-diol isomer, the crystal structure indicates the presence of both intramolecular and intermolecular hydrogen bonding.[3][4] The intramolecular hydrogen bonds create specific ring motifs, while intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers and extended chains.[3][4] It is highly probable that the 5,8-diol isomer also exhibits a rich network of hydrogen bonds, influencing its melting point, solubility, and crystal packing.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 16144-91-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molar Mass | 176.21 g/mol | [1][2] |
| Melting Point | 172-178 °C | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
Synthesis of this compound
The synthesis of this diol is conceptually a two-step process, beginning with a Diels-Alder reaction followed by a reduction.
Synthesis Pathway Overview
The overall synthetic strategy is outlined in the diagram below.
Caption: Synthetic pathway to this compound.
Step 1: Diels-Alder Reaction
The initial step involves the [4+2] cycloaddition of cyclopentadiene with p-benzoquinone. This reaction is a classic example of a Diels-Alder reaction and is known to proceed with high efficiency.[5][6][7] The reaction is often carried out in an aqueous medium, which has been shown to accelerate the reaction rate.[5][7]
Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), p-benzoquinone, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-benzoquinone in water.
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cooled solution with vigorous stirring.
-
A precipitate will form. Continue stirring for a specified period to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Step 2: Reduction of the Dione
The resulting dione is then reduced to the desired diol. This can be achieved using a variety of reducing agents.
Experimental Protocol: Synthesis of this compound
-
Materials: 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, a suitable reducing agent (e.g., sodium borohydride), and an appropriate solvent (e.g., methanol or ethanol).
-
Procedure:
-
Suspend or dissolve the dione in the chosen solvent in a round-bottom flask with magnetic stirring.
-
Cool the mixture in an ice bath.
-
Portion-wise, add the reducing agent to the cooled mixture. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by recrystallization or column chromatography.
-
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the norbornene moiety, the bridgehead protons, and the methylene bridge proton. The chemical shifts and coupling patterns will be characteristic of the rigid bicyclic structure.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the olefinic carbons, the aliphatic carbons of the bicyclic system, and the bridgehead carbons.
Infrared (IR) Spectroscopy
The IR spectrum of the diol will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Other key signals will include C-H stretching vibrations for both aromatic and aliphatic protons, and C=C stretching for the aromatic ring. The IR spectrum of the dione precursor, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, shows a strong carbonyl absorption.[8]
Mass Spectrometry (MS)
The mass spectrum, particularly from a GC-MS analysis, will show the molecular ion peak (M⁺) at m/z = 176, confirming the molecular weight of the compound.[9] The fragmentation pattern will be indicative of the bicyclic structure.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily governed by the two hydroxyl groups and the rigid bicyclic core.
Reactions of the Hydroxyl Groups
The diol functionality allows for a range of chemical transformations, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form the corresponding diesters.
-
Etherification: Formation of ethers through reactions such as the Williamson ether synthesis.
-
Oxidation: Oxidation of the hydroquinone moiety back to the corresponding dione.
Role in Varenicline Synthesis
As previously mentioned, this class of compounds serves as a crucial intermediate in the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[3][4] The rigid scaffold of the tetrahydro-methanonaphthalene core is a key structural feature for its biological activity.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a structurally intriguing molecule with significant utility in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its rigid bicyclic framework and versatile diol functionality make it a valuable building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a summary of its spectroscopic characteristics, which should serve as a valuable resource for researchers working with this compound.
References
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Acta Crystallographica Section E: Structure Reports Online, 2008 , 65(1), o79. [Link]
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RSC Advances, 2020 , 10(1), 143-149. [Link]
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RSC Advances, 2020 , 10, 143-149. [Link]
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Canadian Journal of Chemistry, 1990 , 68(10), 1894-1901. [Link]
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1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure. [Link]
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1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | C11H12O2 | CID 85967 - PubChem. [Link]
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1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione - NIST WebBook. [Link]
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Acta Crystallographica Section E: Structure Reports Online, 2008 , 65(Pt 1), o79. [Link]
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Chemical Properties of 1,4,5,8-Tetrahydro-1,6-methanonaphthalene (CAS 27714-83-6) - Cheméo. [Link]
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1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha - US EPA. [Link]
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A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: Characterization for Research and Development
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectral data with field-proven methodologies for data acquisition and interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative data, this guide serves as a critical resource for the unambiguous identification, purity assessment, and structural confirmation of this bicyclic hydroquinone analog. We will cover Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting data in structured tables, detailing validated protocols, and illustrating complex workflows with diagrams to ensure scientific integrity and practical utility.
Introduction
Chemical Identity and Structure
This compound is a rigid, bicyclic aromatic diol. Its structure is characterized by a tetrahydro-methanonaphthalene core with two hydroxyl groups on the aromatic ring, positioning it as a hydroquinone derivative. This unique three-dimensional scaffold imparts specific chemical properties and stereochemical constraints that are of interest in medicinal chemistry and materials science.
Key Identifiers: [1]
-
IUPAC Name: tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-3,6-diol
-
CAS Number: 16144-91-5
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
Significance in Chemical and Pharmaceutical Research
The structural motif of this compound is significant. The tetrahydro-methanonaphthalene core is a conformationally restricted scaffold found in various biologically active molecules. For instance, a related isomer, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, serves as a key intermediate in the synthesis of Varenicline, a nicotinic receptor partial agonist used in smoking cessation therapies.[2] This highlights the pharmaceutical relevance of this chemical family. As a hydroquinone, the 5,8-diol functionality introduces redox activity, making it a potential precursor for quinone-based compounds or a scaffold for designing enzyme inhibitors and other targeted therapeutics.
The Imperative of Spectroscopic Validation
In any research or drug development pipeline, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides a fingerprint of the molecule, revealing its exact mass, functional groups, and the precise connectivity of its atoms. A multi-technique approach, combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, creates a self-validating system of evidence, ensuring that the material being studied is indeed the correct compound and free of significant impurities. This rigor is foundational to reproducible science and regulatory compliance.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Electron Ionization (EI) is a common method, which provides both the molecular ion and a characteristic fragmentation pattern.
Expected Fragmentation and Molecular Ion
The molecular formula C₁₁H₁₂O₂ predicts an exact mass of 176.0837 Da and a nominal mass of 176 Da.[1] The primary peak expected in the mass spectrum is the molecular ion (M⁺) at an m/z of 176. The rigid bicyclic structure may lead to characteristic fragmentation, potentially through a retro-Diels-Alder reaction of the norbornene system or loss of hydroxyl groups.
Experimental Data (GC-MS)
Publicly available GC-MS data confirms the expected molecular ion.[1] The data, sourced from the NIST Mass Spectrometry Data Center, provides a reliable reference spectrum.
| Data Point | Value | Interpretation |
| Molecular Ion (M⁺) | m/z 176 | Confirms the molecular weight of C₁₁H₁₂O₂. |
| Major Fragments | m/z 148, 147, 112 | These fragments provide structural information and can be used to confirm the identity by matching against a library database. |
Protocol: Acquiring GC-MS Data
This protocol outlines a standard procedure for analyzing a solid, thermally stable compound like the topic molecule. The choice of gas chromatography as the inlet method is ideal for separating the analyte from non-volatile impurities before it enters the mass spectrometer.[3][4]
-
Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane). The concentration should be in the micromolar to millimolar range.[5]
-
GC Instrument Setup:
-
Injector: Split/splitless injector set to 250 °C. Use a 1 µL injection volume with a split ratio of 50:1 to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation and elution of the analyte.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level generates reproducible fragmentation patterns for library matching.[6]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Source Temperature: 230 °C.
-
Solvent Delay: Set a 3-4 minute solvent delay to prevent the high concentration of solvent from saturating the detector and prematurely aging the filament.[5]
-
-
Data Analysis: Process the resulting chromatogram. Extract the mass spectrum from the main analyte peak and compare it against the NIST spectral library for identity confirmation.[3][7]
Workflow & Data Validation Diagram
The following diagram illustrates the logical flow of a GC-MS experiment, a self-validating system where chromatographic purity and mass identity are confirmed sequentially.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Key Functional Group Vibrations
Based on its structure, the following absorptions are predicted for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| O-H Stretch (Alcohol/Phenol) | 3500 - 3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching of sp² C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching of sp³ C-H bonds in the bicyclic system. |
| Aromatic C=C Stretch | 1620 - 1450 | Medium, Sharp | Ring stretching vibrations of the benzene ring. |
| C-O Stretch (Phenol) | 1260 - 1180 | Strong | Stretching of the carbon-oxygen bond of the phenol. |
Experimental Data (FTIR)
The PubChem database indicates that an FTIR spectrum has been acquired for this compound using a KBr wafer technique.[1] While specific peak values are best viewed directly from the source, the spectrum will exhibit strong features in the regions predicted above, providing confirmatory evidence for the hydroxyl and aromatic functionalities.
Protocol: Acquiring FTIR Data (KBr Pellet Method)
The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[8] The key is to create a transparent, solid solution of the analyte in an IR-transparent matrix (KBr).
-
Equipment Preparation: Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., acetone) and dry completely in an oven. This is critical to remove any organic residues and moisture.[9]
-
Grinding & Mixing:
-
Weigh approximately 1-2 mg of the sample and 200-250 mg of spectroscopic-grade KBr powder. This 1:100 to 1:200 ratio is crucial for obtaining a spectrum with appropriate peak intensities.[9][10]
-
Gently grind the KBr in the mortar first to create a fine powder. Add the sample and grind the mixture briefly but thoroughly until it is a homogenous, fine powder. Causality Note: Over-grinding can increase moisture absorption by the hygroscopic KBr, leading to a large, broad water peak around 3400 cm⁻¹ that can obscure the analyte's O-H signal.[9]
-
-
Pressing the Pellet:
-
Transfer the powder mixture into the pellet die.
-
Place the die under a hydraulic press and apply 8,000–10,000 psi (55–69 MPa) of pressure for 1-2 minutes.[8]
-
Slowly release the pressure and carefully extract the die.
-
-
Analysis: The resulting pellet should be thin and transparent. A cloudy or opaque pellet will scatter IR radiation and produce a poor-quality spectrum.[9] Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic technique for the complete structural elucidation of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Spectra
While publicly available experimental spectra are not readily provided in the initial search, we can predict the key features based on the molecule's structure and symmetry. The molecule possesses a plane of symmetry, which will simplify the spectra.
¹H NMR Predictions:
-
Aromatic Protons (2H): A singlet is expected for the two equivalent protons on the aromatic ring. The chemical shift should be in the 6.5-7.0 ppm range.
-
Hydroxyl Protons (2H): A broad singlet, whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, this would likely appear between 8.0-10.0 ppm.
-
Bridgehead Protons (2H): Two equivalent protons at the bridgehead positions (C1, C4). Expected to be in the 3.0-4.0 ppm range.
-
Methylene Bridge Proton (1H): The syn proton on the CH₂ bridge will be in a different environment than the anti proton.
-
Aliphatic Protons (4H): The remaining protons on the saturated portion of the bicyclic system will appear as complex multiplets in the 1.0-2.5 ppm range.
¹³C NMR Predictions: Due to symmetry, fewer than 11 signals are expected.
-
Aromatic C-OH (2C): Carbons bearing the hydroxyl groups, expected around 145-155 ppm.
-
Aromatic C-H (2C): Carbons bearing protons, expected around 110-120 ppm.
-
Quaternary Aromatic Carbons (2C): Bridgehead carbons of the aromatic ring, expected around 130-140 ppm.
-
Bridgehead Aliphatic Carbons (2C): C1 and C4, expected around 40-50 ppm.
-
Other Aliphatic Carbons (3C): Signals for the remaining unique carbons in the aliphatic bridge.
Protocol: Acquiring High-Resolution NMR Spectra
This protocol is designed for unambiguous structural confirmation.[13][14]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent.
-
Choice of Solvent: DMSO-d₆ is an excellent choice as it will solubilize the diol and allow for the observation of the exchangeable -OH protons. CDCl₃ can also be used, but the -OH signal may be very broad or exchange with trace water.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (>1024 scans).
-
-
2D NMR Acquisition (for full assignment): To definitively assign every proton and carbon, a suite of 2D experiments is necessary.[15]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the aliphatic framework.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the primary method for assigning carbon signals based on previously assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2 or 3 bonds apart. This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular skeleton.
-
Logic of 2D NMR for Structural Elucidation
The power of 2D NMR lies in its ability to build a complete picture of the molecule by linking individual 1D spectra together. The workflow below illustrates this logical process.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
This guide provides an in-depth exploration of the crystal structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, a molecule of significant interest in the field of medicinal chemistry and drug development. While a definitive crystal structure is not yet publicly available, this document outlines the critical experimental pathway for its determination, from synthesis to crystallographic analysis. By synthesizing established methodologies with expert insights, we present a robust framework for researchers seeking to elucidate the three-dimensional structure of this and related bicyclic compounds. The structural information gleaned from such studies is paramount for understanding molecular interactions and guiding the design of novel therapeutic agents.
Introduction: The Significance of Naphthalene Scaffolds in Drug Discovery
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its rigid, bicyclic nature provides a well-defined framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] The tetrahydro-methanonaphthalene series, in particular, offers a three-dimensional elaboration of this planar system, creating chiral centers and conformational subtleties that can be exploited for enhanced binding affinity and selectivity.
A notable example is Varenicline, a partial agonist of the nicotinic acetylcholine receptor used for smoking cessation, which is synthesized from a related diol intermediate (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol).[2] This precedent underscores the potential of diol-functionalized tetrahydro-methanonaphthalenes as key building blocks in the synthesis of complex, biologically active molecules. The determination of the precise crystal structure of this compound is a critical step in unlocking its full potential for structure-based drug design.
Synthetic Pathway: From Starting Materials to Single Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The proposed synthetic route to this compound is a two-step process commencing with a Diels-Alder reaction, followed by reduction.
Step 1: Diels-Alder Cycloaddition
The foundational step involves the [4+2] cycloaddition of cyclopentadiene and p-benzoquinone to form the endo adduct, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione.[3] This reaction is a classic example of the Diels-Alder reaction and is known to proceed with high efficiency.[4][5][6]
Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
Materials:
-
p-Benzoquinone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Dissolve p-benzoquinone in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from ethanol to yield pale yellow crystals of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Reduction of the Dione
The second step is the reduction of the dione to the corresponding diol. This can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemistry of the resulting diol, a critical consideration for subsequent applications.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Suspend the dione in methanol in a round-bottom flask with magnetic stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by column chromatography on silica gel.
-
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] Slow evaporation of a saturated solution is a common and effective method.
Experimental Protocol: Crystal Growth
-
Procedure:
-
Dissolve the purified diol in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone, or chloroform) to create a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
-
Diagram of the Synthetic Workflow
Caption: Synthetic and crystallization workflow.
X-ray Crystallography: Elucidating the Three-Dimensional Structure
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
Key Data Collection Parameters
| Parameter | Typical Value/Setting | Significance |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Choice depends on crystal properties. |
| Temperature | 100 K or 293 K | Low temperature reduces thermal motion, improving data quality. |
| Detector | CCD or CMOS | Modern detectors for efficient data collection. |
| Data Collection Strategy | ω and φ scans | Ensures complete coverage of the reciprocal space. |
Structure Solution and Refinement
The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final crystal structure.
Diagram of the Crystallographic Workflow
Caption: X-ray crystallography workflow.
Expected Crystallographic Data
Based on the analysis of the related 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, we can anticipate the key crystallographic parameters for the 5,8-diol.[2]
Table of Expected Crystallographic Parameters
| Parameter | Expected Information |
| Chemical Formula | C₁₁H₁₂O₂ |
| Formula Weight | 176.21 g/mol |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Absorption Coefficient (μ) | mm⁻¹ |
| R-factors (R₁, wR₂) | Goodness-of-fit indicators |
| Hydrogen Bonding | Intra- and intermolecular interactions |
Data Validation and Deposition: Ensuring Scientific Integrity
Upon completion of the structure refinement, the crystallographic data must be validated and deposited in a public database to ensure its accessibility and reusability by the scientific community.
-
Validation: The final Crystallographic Information File (CIF) should be checked using software like checkCIF from the International Union of Crystallography (IUCr) to identify and address any potential issues.[9]
-
Deposition: The validated CIF and structure factor data should be deposited in a public repository such as the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC).[10] This ensures that the data is preserved and accessible for future research.
Conclusion and Future Directions
The determination of the crystal structure of this compound is a crucial step towards understanding its chemical properties and potential applications in drug discovery. This guide provides a comprehensive roadmap for researchers, detailing the necessary synthetic and crystallographic procedures. The resulting three-dimensional structural information will be invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics based on this promising scaffold. Future work should focus on the synthesis of derivatives and their co-crystallization with biological targets to further elucidate their mechanism of action.
References
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Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances. [Link]
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Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone. IntechOpen. [Link]
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1 and 2: 1 adducts of cyclopentadiene with p-benzoquinone. Canadian Journal of Chemistry. [Link]
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Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]
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Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Publishing. [Link]
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Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. National Institutes of Health. [Link]
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X-ray crystallography. Wikipedia. [Link]
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1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. National Institutes of Health. [Link]
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Making your raw data available to the macromolecular crystallography community. National Institutes of Health. [Link]
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Sample Submission, Single Crystal X-ray Diffraction. Purdue University. [Link]
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Publication of Crystal Structures. University of Zurich. [Link]
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1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-. PubChem. [Link]
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1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. PubChem. [Link]
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1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. NIST WebBook. [Link]
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Total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol. Organic Chemistry Frontiers. [Link]
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1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-. U.S. Environmental Protection Agency. [Link]
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1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. NIST Chemistry WebBook. [Link]
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Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]
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The Strategic Intermediate: A Technical Guide to 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of novel molecular architectures. Among these, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol emerges as a versatile and valuable building block. Its rigid, bicyclic framework, coupled with the reactive diol functionality, provides a unique topographical and chemical starting point for the synthesis of a diverse array of complex molecules, from polycyclic cage compounds to scaffolds with potential applications in medicinal chemistry. This guide offers an in-depth exploration of this key intermediate, detailing its synthesis, chemical properties, and proven applications, thereby providing researchers and drug development professionals with the critical knowledge to leverage its synthetic potential.
Core Synthesis: From Diels-Alder Adduct to Functionalized Diol
The journey to this compound begins with a classic yet elegant cycloaddition, followed by a stereoselective reduction. This two-step process is both efficient and scalable, making the intermediate readily accessible.
Step 1: The Diels-Alder Reaction - Crafting the Bicyclic Core
The foundational framework of the target molecule is constructed via a [4+2] cycloaddition, a Diels-Alder reaction between cyclopentadiene and p-benzoquinone. This reaction is highly efficient and proceeds readily due to the favorable electronic and steric properties of the reactants.
Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Materials:
-
p-Benzoquinone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Petroleum ether
-
Ethyl acetate
-
Ice-salt bath
Procedure:
-
In a conical flask, dissolve 2.91 g (27.0 mmol) of p-benzoquinone in 12 mL of a 5:1 mixture of petroleum ether and ethyl acetate.
-
Cool the solution in an ice-salt bath to 0°C or below with continuous stirring.
-
Slowly add 2.5 mL (25 mmol) of freshly cracked cyclopentadiene to the cooled solution. Maintain the temperature at or below 0°C during the addition.
-
Continue stirring the reaction mixture in the ice-salt bath for 30 minutes.
-
Remove the flask from the ice-salt bath and allow it to stir at room temperature for an additional 30 minutes.
-
The product, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, will precipitate out of the solution as a crystalline solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization if necessary.
Step 2: Stereoselective Reduction - Unveiling the Diol
With the diketone in hand, the next critical transformation is the reduction of the carbonyl groups to hydroxyl groups. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.[1] The stereochemical outcome of this reduction is crucial, leading to the formation of the syn or anti diol, which will influence the geometry of subsequent synthetic elaborations.
Experimental Protocol: Reduction of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione to this compound
Materials:
-
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred suspension, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
The product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring its transformations in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| CAS Number | 16144-91-5 | [2][3] |
| Melting Point | 172-178 °C | [3] |
| Appearance | White to off-white solid | |
| ¹H NMR | Data available in public databases | PubChem |
| ¹³C NMR | Data available in public databases | PubChem |
| IR Spectrum | Characteristic O-H and C-O stretching bands | NIST |
| Mass Spectrum | Molecular ion peak and fragmentation pattern available | NIST |
The Intermediate in Action: A Gateway to Molecular Complexity
The true value of this compound lies in its potential for elaboration into more complex and functionally rich molecules. Its rigid bicyclic core serves as a scaffold to which additional rings and functional groups can be appended with a high degree of stereochemical control.
Application in the Synthesis of Polycyclic Cage Compounds
The diol is a key precursor in the synthesis of various polycyclic cage compounds.[4][5][6] These intricate, three-dimensional structures are of significant interest in materials science and as unique scaffolds in medicinal chemistry. The hydroxyl groups of the diol can be derivatized or used to direct further annulation reactions, leading to the construction of complex, cage-like architectures.
A common strategy involves the conversion of the diol to a corresponding diether or diester, followed by further cycloaddition or rearrangement reactions. The rigid nature of the methanonaphthalene backbone pre-organizes the molecule for these transformations, often leading to high yields and stereoselectivity.
A Versatile Scaffold in Medicinal Chemistry
Polycyclic structures are increasingly recognized as valuable starting points for the design of multi-functional drugs.[7] The rigid framework of this compound can be exploited to present pharmacophoric elements in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. While the isomeric 2,3-diol is a known intermediate in the synthesis of Varenicline, a smoking cessation aid, the 5,8-diol offers a different substitution pattern and vectoral display of functionality for the exploration of new chemical space.[8] The hydroxyl groups can be functionalized to introduce a wide range of substituents, enabling the generation of diverse libraries of compounds for biological screening.
Visualizing the Synthetic Pathway
To better illustrate the synthetic sequence and the strategic position of the target intermediate, the following diagrams are provided.
Figure 1: The two-step synthesis of this compound.
Figure 2: Key application areas for the title synthetic intermediate.
Conclusion
This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. Its straightforward preparation, coupled with its inherent structural rigidity and chemical functionality, makes it an invaluable platform for the construction of complex molecular targets. For researchers and professionals in drug discovery and materials science, a comprehensive understanding of this intermediate's synthesis and reactivity opens doors to new and innovative molecular designs.
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The Diels-Alder Reaction in the Synthesis of Bridged Bicyclic Diols: An In-depth Technical Guide
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Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and stereocontrolled method for the construction of six-membered rings.[1][2][3] This guide provides an in-depth technical exploration of the application of the Diels-Alder reaction toward the synthesis of bridged bicyclic diols, a structural motif of significant interest in medicinal chemistry and natural product synthesis. We will delve into the core principles of the reaction, strategic approaches for introducing diol functionality, the critical role of stereocontrol, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant cycloaddition for the synthesis of complex molecular architectures.
Introduction: The Enduring Power of a Classic Reaction
First described by Otto Diels and Kurt Alder in 1928, the [4+2] cycloaddition between a conjugated diene and a dienophile has become one of the most reliable and versatile tools for carbon-carbon bond formation.[1] Its ability to generate significant molecular complexity in a single, often highly stereoselective, step has cemented its importance in the synthesis of natural products and pharmaceuticals.[4] Bridged bicyclic systems, such as the bicyclo[2.2.1]heptane core, are prevalent in a wide array of biologically active molecules. The incorporation of diol functionalities into these rigid scaffolds provides crucial hydrogen bonding capabilities and opportunities for further functionalization, making them attractive targets in drug discovery. This guide will illuminate the strategic application of the Diels-Alder reaction to access these valuable bridged bicyclic diols.
Core Principles of the Diels-Alder Reaction for Bridged Systems
The formation of bridged bicyclic products via the Diels-Alder reaction typically involves a cyclic diene.[5] The inherent s-cis conformation of many cyclic dienes makes them particularly reactive in this cycloaddition.[5]
Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1][6][7] This concerted nature is a key reason for the high degree of stereospecificity observed in the reaction.
Stereoselectivity - The Endo Rule: A critical aspect of the Diels-Alder reaction, particularly with cyclic dienes, is the preference for the endo product.[8] This selectivity arises from favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. While the exo product is often thermodynamically more stable, the endo product is typically formed faster under kinetic control.
Regioselectivity: When both the diene and dienophile are unsymmetrically substituted, the regiochemical outcome of the reaction becomes a key consideration. The alignment of the reactants in the transition state is governed by electronic factors, with the most nucleophilic carbon of the diene aligning with the most electrophilic carbon of the dienophile.
Strategic Pathways to Bridged Bicyclic Diols
There are several strategic approaches to employing the Diels-Alder reaction for the synthesis of bridged bicyclic diols. The choice of strategy depends on the desired stereochemistry of the diol and the availability of starting materials.
Post-Cycloaddition Dihydroxylation
A common and straightforward approach involves the Diels-Alder reaction of a cyclic diene with a dienophile containing a carbon-carbon double bond. The resulting bridged bicyclic alkene can then be dihydroxylated in a subsequent step.
Workflow for Post-Cycloaddition Dihydroxylation:
Caption: Post-cycloaddition dihydroxylation workflow.
This method offers flexibility as a wide variety of dihydroxylation reagents can be employed to achieve different stereochemical outcomes (e.g., syn-dihydroxylation with osmium tetroxide or potassium permanganate, and anti-dihydroxylation via epoxidation followed by ring-opening).
Oxygenated Dienes and Dienophiles
An alternative strategy involves incorporating the hydroxyl functionalities, or their precursors, directly into the diene or dienophile. This approach can be more atom-economical and may offer better control over the stereochemistry of the hydroxyl groups relative to the bicyclic framework.
-
Oxygenated Dienes: Dienes bearing silyloxy or acetoxy groups can be utilized. Subsequent hydrolysis of the resulting cycloadduct unmasks the diol functionality.
-
Oxygenated Dienophiles: Dienophiles such as vinylene carbonate or related cyclic systems can serve as precursors to cis-diols. After the Diels-Alder reaction, hydrolysis of the carbonate yields the desired diol.
Asymmetric Diels-Alder Reactions for Chiral Diols
For applications in drug development, the synthesis of enantiomerically pure compounds is often essential. Asymmetric Diels-Alder reactions provide a powerful means to achieve this.
Strategies for Asymmetric Induction:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dienophile. The steric bulk of the auxiliary directs the approach of the diene to one face of the dienophile, leading to a diastereoselective cycloaddition. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst is a highly effective and widely used method for asymmetric Diels-Alder reactions.[9][10] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[11] The chiral ligands on the Lewis acid create a chiral environment around the dienophile, leading to a highly enantioselective cycloaddition.[10]
-
Chiral Dienes or Dienophiles: Employing a reactant that is inherently chiral can also induce asymmetry in the product.
Mechanism of Lewis Acid Catalysis:
Caption: Chiral Lewis acid catalyzed Diels-Alder reaction.
Mechanistic Nuances and Predictive Models
A deep understanding of the reaction mechanism is crucial for predicting and controlling the outcome of Diels-Alder reactions.
Frontier Molecular Orbital (FMO) Theory
FMO theory provides a powerful model for understanding the reactivity and regioselectivity of the Diels-Alder reaction.[3] The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy. A smaller HOMO-LUMO energy gap leads to a faster reaction rate.
Computational Chemistry
Modern computational methods, such as Density Functional Theory (DFT), have become invaluable tools for studying Diels-Alder reactions.[12][13][14] These methods can be used to:
-
Calculate the energies of transition states to predict the major stereoisomer.
-
Model the interaction of reactants with chiral catalysts to rationalize enantioselectivity.
-
Predict the regiochemical outcome of reactions with unsymmetrical reactants.
Practical Applications and Case Studies
The Diels-Alder reaction has been instrumental in the total synthesis of numerous complex natural products containing bridged bicyclic diol motifs.
Case Study: Synthesis of Epibatidine Analogues
The potent analgesic epibatidine, isolated from the skin of an Ecuadorian poison frog, features a 7-azabicyclo[2.2.1]heptane core.[15] The synthesis of analogues of epibatidine often utilizes a Diels-Alder strategy to rapidly construct this bicyclic core.[16][17] For instance, the reaction of a pyrrole derivative (as the diene component) with a suitable dienophile can generate the azabicyclic framework.[16][17] Subsequent functional group manipulations, including dihydroxylation, can then be used to introduce the desired diol functionality, leading to a library of analogues for structure-activity relationship studies.[16]
Experimental Protocols
The following is a representative, generalized protocol for a Diels-Alder reaction to form a bridged bicyclic system, which can be adapted for specific substrates.
General Procedure for the Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride:
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. To obtain the monomer, dicyclopentadiene is "cracked" by heating it to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. This should be done immediately before use as cyclopentadiene will readily dimerize at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.
-
Addition of Diene: Slowly add the freshly cracked cyclopentadiene to the solution of maleic anhydride with stirring. The reaction is often exothermic.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, often crystallizes from the reaction mixture upon cooling. The product can be collected by vacuum filtration, washed with a cold solvent (e.g., hexane), and dried.
-
Purification: If necessary, the product can be further purified by recrystallization.
Table 1: Common Solvents and Catalysts for Diels-Alder Reactions
| Solvent | Lewis Acid Catalyst | Typical Reaction Conditions |
| Toluene | TiCl₄ | -78 °C to room temperature |
| Dichloromethane | AlCl₃ | -78 °C to room temperature |
| Tetrahydrofuran | ZnCl₂ | Room temperature to reflux |
| Water | None (hydrophobic effect) | Room temperature to 80 °C |
Challenges and Future Directions
Despite its broad utility, the Diels-Alder reaction is not without its challenges.
-
Retro-Diels-Alder Reaction: At high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to lower yields of the desired adduct.[1]
-
Stereocontrol in Complex Systems: Achieving high levels of stereocontrol in the synthesis of highly substituted and complex bridged bicyclic systems can be challenging.
-
"On-Water" Diels-Alder Reactions: The discovery that some Diels-Alder reactions are accelerated in water has opened up new avenues for green chemistry and the synthesis of water-soluble compounds.
Future research in this area will likely focus on the development of new, highly efficient, and enantioselective catalytic systems, the use of computational tools for the rational design of experiments, and the application of the Diels-Alder reaction in flow chemistry for scalable and automated synthesis.
Conclusion
The Diels-Alder reaction remains an indispensable tool for the synthesis of bridged bicyclic diols. Its high degree of stereocontrol, predictability, and broad substrate scope make it a powerful strategy for accessing these important structural motifs. A thorough understanding of the underlying principles of the reaction, coupled with modern catalytic and computational methods, will continue to enable the synthesis of increasingly complex and biologically relevant molecules.
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- Recent advances in the application of Diels–Alder reactions involving o -quinodimethanes ... RSC Publishing.
- Total Synthesis of (−)-Epibatidine Using an Asymmetric Diels−Alder Reaction with a Chiral N-Acylnitroso Dienophile.
- o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transform
- Recent Syntheses of Frog Alkaloid Epib
- Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis.
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- ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1 MICHAEL E. JUNG*, WAYNE D. VACCARO, and KEITH R. BUSZEK 6. UCLA – Chemistry and Biochemistry.
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An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: Precursors and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a bridged bicyclic compound with a hydroquinone-functionalized aromatic ring. This molecule holds significance as a structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the requisite precursors, reaction mechanisms, and step-by-step experimental protocols. The narrative emphasizes the chemical logic underpinning the synthetic strategies, ensuring a blend of theoretical understanding and practical applicability. All claims are substantiated with citations to authoritative literature.
Introduction: The Strategic Importance of the Benzonorbornadiene Scaffold
The 1,2,3,4-tetrahydro-1,4-methanonaphthalene core structure, commonly known as benzonorbornadiene, represents a conformationally rigid scaffold that is of significant interest in the design of bioactive molecules and advanced polymers. The precise spatial orientation of substituents appended to this framework allows for the systematic investigation of structure-activity relationships. The incorporation of a 5,8-diol functionality onto the aromatic ring introduces a hydroquinone moiety, a privileged substructure in natural products and pharmacologically active compounds, bestowing redox activity and hydrogen-bonding capabilities.
The synthesis of this compound hinges on the strategic formation of the bridged bicyclic system and the concurrent or subsequent functionalization of the aromatic ring. The primary synthetic disconnection points towards a Diels-Alder cycloaddition as the key bond-forming reaction. This guide will elucidate the most logical and experimentally validated approaches to this target molecule, with a focus on precursor selection and reaction efficiency.
Retrosynthetic Analysis: Identifying Key Precursors
A retrosynthetic analysis of the target molecule, this compound, reveals two primary convergent synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
Strategy A , the more direct approach, involves a [4+2] cycloaddition between a suitable diene and a dienophile. The logical precursors are cyclopentadiene as the diene and a 1,4-naphthoquinone derivative as the dienophile. Specifically, 5,8-dihydroxy-1,4-naphthoquinone (Naphthazarin) is an ideal starting material as it already possesses the required diol functionality. The final step would involve the selective reduction of the quinone moiety in the Diels-Alder adduct.
Strategy B relies on the in-situ generation of a substituted benzyne intermediate, which then undergoes a Diels-Alder reaction with cyclopentadiene to form a functionalized benzonorbornadiene. Subsequent hydroxylation of the aromatic ring would yield the target diol. While feasible, this approach presents challenges in controlling the regioselectivity of the hydroxylation.
Given the prevalence and efficiency of the Diels-Alder reaction with quinones, this guide will focus primarily on the elaboration of Strategy A.
Core Precursor Synthesis: The Foundation of the Molecule
The successful synthesis of the target molecule is contingent on the availability and purity of its key precursors.
Dienophile: 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin)
Naphthazarin is a naturally occurring pigment that can also be synthesized through several established methods. A common and reliable laboratory-scale synthesis involves the Friedel-Crafts acylation of hydroquinone with maleic anhydride, followed by a cyclization and oxidation sequence.
Reaction Scheme:
Hydroquinone + Maleic Anhydride → 5,8-Dihydroxy-1,4-naphthoquinone
A frequently employed method involves heating a mixture of hydroquinone, maleic anhydride, and a mixture of sodium chloride and aluminum chloride, which acts as both a Lewis acid catalyst and a high-temperature solvent.
| Parameter | Value | Reference |
| Reactants | Hydroquinone, Maleic Anhydride, Anhydrous AlCl₃, NaCl | [1] |
| Reaction | Friedel-Crafts Acylation and Cyclization | [1] |
| Temperature | 160-200 °C | [1] |
| Work-up | Acidic work-up with HCl | [1] |
| Yield | ~17% | [1] |
Note: Due to the harsh reaction conditions and potential for side reactions, purification by chromatography or recrystallization is essential.
An alternative synthetic route to Naphthazarin involves the oxidation of 1,5-dinitronaphthalene.[2]
Diene: Cyclopentadiene
Cyclopentadiene is a highly reactive diene that readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction. For use in synthesis, monomeric cyclopentadiene must be freshly prepared by "cracking" the dimer.
Experimental Protocol: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place dicyclopentadiene in the distillation flask and heat it to its boiling point (~170 °C).
-
The retro-Diels-Alder reaction will occur, and the lower-boiling monomeric cyclopentadiene (b.p. 41 °C) will distill over.
-
Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
The monomer should be used immediately as it will begin to dimerize upon standing, even at low temperatures.
The Key Synthetic Step: The Diels-Alder Reaction
The cornerstone of the synthesis is the [4+2] cycloaddition of freshly prepared cyclopentadiene with 5,8-dihydroxy-1,4-naphthoquinone. The high reactivity of cyclopentadiene as a diene and the electron-deficient nature of the quinone dienophile make this reaction highly favorable.[3]
Caption: Workflow for the synthesis of the target molecule via the Diels-Alder approach.
Protecting Group Strategy:
The free hydroxyl groups of Naphthazarin can potentially complicate the Diels-Alder reaction and subsequent reduction. Therefore, it is often advantageous to protect these groups prior to the cycloaddition. Acetyl or methoxymethyl (MOM) ethers are suitable protecting groups that can be readily removed under mild conditions.
Experimental Protocol: Diels-Alder Reaction (Illustrative)
-
Dissolve the protected 5,8-dihydroxy-1,4-naphthoquinone in a suitable solvent such as dichloromethane or toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight excess of freshly distilled cyclopentadiene to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude adduct can be purified by flash column chromatography on silica gel.
The stereochemistry of the Diels-Alder reaction between cyclopentadiene and a quinone typically favors the endo adduct, as established by Alder's rule.[3]
Final Transformation: Reduction to the Diol
The final step in the synthesis is the reduction of the quinone moiety in the Diels-Alder adduct to the desired 5,8-diol. This transformation requires a reducing agent that is selective for the quinone carbonyls without affecting the double bond in the norbornene framework.
Choice of Reducing Agent:
Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for converting quinones to hydroquinones. It is typically used in a two-phase system of an organic solvent and water.
Experimental Protocol: Reduction of the Quinone Adduct
-
Dissolve the purified Diels-Alder adduct in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Prepare a fresh aqueous solution of sodium dithionite.
-
Combine the two solutions in a separatory funnel and shake vigorously. The color of the organic layer should change as the quinone is reduced.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If protecting groups were used, they must be removed in a subsequent step using appropriate deprotection conditions (e.g., acid or base hydrolysis for esters, or acidic conditions for MOM ethers).
-
The final product can be purified by recrystallization or column chromatography.
Alternative Synthetic Considerations: The Benzyne Approach
While the Diels-Alder reaction with Naphthazarin is the more direct route, the synthesis via a benzyne intermediate is a powerful alternative for constructing the benzonorbornadiene core. This method involves the in-situ generation of benzyne or a substituted benzyne, which is then trapped by cyclopentadiene.[4][5]
Common methods for generating benzyne include:
-
From o-dihalobenzenes: Treatment with a strong base such as n-butyllithium.
-
From anthranilic acid: Diazotization followed by thermal decomposition.
-
From o-(trimethylsilyl)phenyl triflate: Reaction with a fluoride source.
The challenge in this approach lies in the subsequent regioselective introduction of the 5,8-diol functionality onto the pre-formed benzonorbornadiene skeleton. This would likely involve electrophilic aromatic substitution reactions, which may lack the desired regiocontrol and could lead to a mixture of isomers.
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through a convergent strategy centered around the Diels-Alder reaction of cyclopentadiene with 5,8-dihydroxy-1,4-naphthoquinone (Naphthazarin) or a protected derivative thereof. This approach offers high atom economy and good control over the core stereochemistry. The key to a successful synthesis lies in the careful preparation of the precursors and the selective reduction of the intermediate quinone adduct.
Future research in this area could focus on the development of asymmetric Diels-Alder reactions to access enantiomerically pure forms of the target molecule, which would be of significant value in the development of chiral ligands and pharmaceuticals. Furthermore, the exploration of novel, milder methods for the synthesis of Naphthazarin and its derivatives would enhance the overall efficiency and sustainability of this synthetic route.
References
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UNCW. Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. Available at: [Link]
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National Institutes of Health. Click Chemistry with Cyclopentadiene. Available at: [Link]
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National Institutes of Health. Expanding the ROMP Toolbox: Synthesis of Air-Stable Benzonorbornadiene Polymers by Aryne Chemistry. Available at: [Link]
-
Wikipedia. Naphthazarin. Available at: [Link]
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National Institutes of Health. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Available at: [Link]
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ResearchGate. Diels-Alder reactions between cyclopentadiene analogs and p-benzoquinone in water. Available at: [Link]
-
RSC Publishing. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Available at: [Link]
- Google Patents. CN102010315A - Method for synthesizing naphthazarin and derivatives thereof.
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Navigating the Solubility Landscape of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: A Technical Guide for Researchers
Introduction: Understanding the Critical Role of Solubility in Drug Discovery
In the realm of pharmaceutical sciences and drug development, the solubility of a compound is a cornerstone physical property that dictates its journey from a candidate molecule to a viable therapeutic agent. Poor solubility can impede formulation, bioavailability, and ultimately, the efficacy of a drug. This guide provides an in-depth technical exploration of the solubility of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, a bicyclic aromatic diol with potential applications in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip researchers with a robust theoretical framework to predict its solubility in various organic solvents, alongside a practical, step-by-step protocol for its empirical determination. Understanding the solubility profile of this molecule is a critical first step in unlocking its full therapeutic potential. The oral bioavailability of a drug is highly dependent on its solubility and permeability.[1]
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique architecture that presents both hydrophilic and lipophilic characteristics, making its interaction with different solvents a nuanced interplay of molecular forces.
Key Structural Features:
-
Bicyclic Aromatic System: The core of the molecule is a rigid, bicyclic system derived from naphthalene. This hydrocarbon framework is inherently nonpolar and contributes to the compound's lipophilicity.
-
Hydroxyl Groups (-OH): The presence of two hydroxyl groups at the 5 and 8 positions of the aromatic ring introduces polar, hydrophilic character. These groups are capable of acting as both hydrogen bond donors and acceptors, which is a critical factor in determining solubility in protic solvents.
-
Three-Dimensional Structure: The "methano" bridge creates a strained, three-dimensional structure that can influence how effectively solvent molecules can surround and solvate the molecule.
The interplay between the nonpolar hydrocarbon backbone and the polar hydroxyl groups suggests that the solubility of this compound will be highly dependent on the polarity of the chosen solvent. The general principle of "like dissolves like" serves as a foundational concept for predicting these interactions.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.[3][4]
Predicted Solubility Profile in Organic Solvents
In the absence of specific experimental data, a qualitative prediction of solubility can be made by classifying organic solvents based on their polarity and hydrogen bonding capabilities.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the hydroxyl groups of the solute, effectively solvating the polar portions of the molecule. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups. The lack of a donor hydrogen may slightly limit solubility compared to protic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate dipole moment and can interact with the polar hydroxyl groups, but their smaller nonpolar regions may have less favorable interactions with the bicyclic hydrocarbon core. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | The dominant intermolecular forces in these solvents are London dispersion forces, which are not strong enough to overcome the hydrogen bonding between the solute molecules. The nonpolar hydrocarbon portion of the solute will have some affinity for these solvents, but the polar hydroxyl groups will significantly hinder dissolution. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Workflow:
Caption: Experimental workflow for determining solubility.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and vortex them vigorously for several minutes to facilitate the initial dissolution.
-
Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution has reached saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Analysis:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these can aid in both predicting and manipulating its solubility for various applications.
Caption: Key factors influencing the solubility of the target compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the higher kinetic energy helps to overcome the intermolecular forces in the solid state.[3]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility. However, it is a significant factor for gaseous solutes.[3]
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[3]
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.
Conclusion
References
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ChemBK. 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5. Retrieved from [Link]
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
PubChem. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
National Institutes of Health. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Retrieved from [Link]
-
PubChem. 1,2,3,4-Tetrahydronaphthalene-1,4-diol. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1,4,5,8-Tetrahydro-1,6-methanonaphthalene (CAS 27714-83-6). Retrieved from [Link]
-
NIST. 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from D-Mannitol. Retrieved from [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubChem. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. Retrieved from [Link]
-
ResearchGate. Synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives. Retrieved from [Link]
-
MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]
-
Royal Society of Chemistry. Total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol. Retrieved from [Link]
-
NIST. 1,4,5,8-Tetrahydro-1,6-methanonaphthalene. Retrieved from [Link]
-
OECD SIDS. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Stability Studies of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Introduction
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol is a unique bicyclic aromatic diol with a constrained bridged-ring system. Its hydroquinone moiety suggests potential utility in pharmaceutical and materials science applications, where redox activity is often a key attribute. However, the inherent reactivity of the hydroquinone functional group also raises questions about the molecule's chemical stability. This guide provides a comprehensive framework for conducting robust stability studies on this compound, essential for its development as a potential drug candidate or advanced material. We will delve into the predictive degradation pathways, the design of forced degradation studies, and the development of a stability-indicating analytical method, all grounded in the principles of scientific integrity and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a well-designed stability study.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem CID 85967[1] |
| Molar Mass | 176.21 g/mol | PubChem CID 85967[1] |
| CAS Number | 16144-91-5 | ChemBK[2] |
| Melting Point | 172-178 °C | ChemBK[2] |
| Appearance | White solid (typical for related diols) | Inferred |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |
Anticipated Degradation Pathways
Based on the hydroquinone functional group, the primary anticipated degradation pathway for this compound is oxidation. Hydroquinones are susceptible to oxidation to their corresponding quinones, a process that can be initiated by atmospheric oxygen, light, or the presence of metal ions. This transformation is not only a degradation of the parent molecule but can also lead to the formation of reactive oxygen species (ROS).
Caption: Predicted primary degradation pathway of this compound.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is a critical component of a stability study. By subjecting the molecule to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products and establish the specificity of our analytical methods. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.
Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at 60°C for up to 7 days.
-
Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, 96, 168 hours).
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples by the developed stability-indicating HPLC method.
-
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.
-
Keep the solution at room temperature and protected from light for up to 48 hours.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analyze the samples directly by the stability-indicating HPLC method.
-
-
Objective: To determine the photostability of the compound.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to serve as a thermal degradation control.
-
Analyze both the exposed and control samples by the stability-indicating HPLC method.
-
-
Objective: To assess the stability of the compound in the solid state at elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Withdraw samples at specified time intervals (e.g., 1, 3, 7, 14 days).
-
At each time point, dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the samples by the stability-indicating HPLC method.
-
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously resolve the API from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution is necessary to separate the parent compound from potentially more polar degradation products. Formic acid helps to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 280 nm | Based on the expected UV absorbance of the aromatic ring system. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from all degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Long-Term Stability Studies
Once the forced degradation studies are complete and a validated stability-indicating method is in place, long-term stability studies can be initiated. These studies are designed to establish the shelf-life and recommended storage conditions for the drug substance.
ICH Recommended Storage Conditions for Long-Term Stability
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
The selection of the long-term testing condition is based on the climatic zone in which the product will be marketed.
Conclusion
The stability of this compound is a critical parameter that will dictate its potential for further development. This guide has outlined a comprehensive and scientifically rigorous approach to evaluating its stability profile. By systematically conducting forced degradation studies, developing and validating a robust stability-indicating analytical method, and initiating long-term stability studies, researchers and drug development professionals can gain the necessary insights to ensure the quality, safety, and efficacy of this promising molecule. The predictive nature of the degradation pathways underscores the importance of empirical data generation through the well-designed experiments described herein.
References
-
ChemBK. 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Klick, S., et al. "Stress Tests to Determine Inherent Stability of Drugs." Pharmaceutical Technology, 2005.
-
PubChem. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. [Link]
-
Rao, B. M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]
- Alsante, K. M., et al.
- Bakshi, M., and Singh, S. "Forced degradation studies: a tool for determination of stability of drugs." TrAC Trends in Analytical Chemistry, 2002.
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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- 4. Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions | MDPI [mdpi.com]
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: An Application Note and Experimental Protocol
This document provides a comprehensive guide for the synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, a valuable bicyclic diol for researchers in medicinal chemistry and materials science. This protocol details a robust two-step synthetic route, commencing with a Diels-Alder reaction between cyclopentadiene and p-benzoquinone, followed by the selective reduction of the resulting dione. The causality behind experimental choices, safety considerations, and detailed characterization parameters are thoroughly discussed to ensure successful and reproducible outcomes.
Introduction
This compound, with its rigid bicyclo[2.2.1]heptane framework fused to a hydroquinone moiety, presents a unique scaffold for the design of novel therapeutic agents and advanced materials. The constrained conformational flexibility and defined stereochemistry of this molecule make it an attractive building block in drug development for creating ligands with high receptor affinity and selectivity. Furthermore, the diol functionality offers versatile handles for further chemical modifications.
The synthesis outlined herein follows a logical and efficient pathway, beginning with the classic Diels-Alder cycloaddition, a cornerstone of modern organic synthesis. This is followed by a chemoselective reduction of the diketone intermediate to the target diol. This application note is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 16144-91-5 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Melting Point | 172-178 °C |
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (Diels-Alder Adduct)
The initial step involves a [4+2] cycloaddition reaction between cyclopentadiene (the diene) and p-benzoquinone (the dienophile). This reaction is highly efficient and proceeds with a high degree of stereoselectivity, favoring the formation of the cis-endo adduct. Conducting the reaction in water has been shown to accelerate the rate and improve yields, a phenomenon attributed to the hydrophobic effect which promotes the aggregation of the nonpolar reactants.[1][2][3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Benzoquinone | 108.09 | 10.81 g | 0.10 |
| Dicyclopentadiene | 132.20 | 11.0 mL | ~0.08 (monomer) |
| Deionized Water | 18.02 | 200 mL | - |
Experimental Protocol
-
Preparation of Cyclopentadiene Monomer: In a fume hood, place a 50 mL round-bottom flask equipped with a distillation head and a receiving flask cooled in an ice bath. Add 20 mL of dicyclopentadiene to the distillation flask. Gently heat the flask to approximately 170 °C to crack the dicyclopentadiene into its monomer. Collect the cyclopentadiene monomer (boiling point ~41 °C) in the cooled receiving flask. Note: Cyclopentadiene readily dimerizes at room temperature; therefore, it should be freshly prepared and used immediately.
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve 10.81 g (0.10 mol) of p-benzoquinone in 200 mL of deionized water with vigorous stirring. The p-benzoquinone may not fully dissolve, forming a slurry.
-
Diels-Alder Reaction: To the stirred slurry of p-benzoquinone, add the freshly distilled cyclopentadiene dropwise over a period of 30 minutes. The reaction is exothermic, and the color of the mixture will change from yellow to a lighter solid.
-
Reaction Monitoring and Work-up: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Isolation of the Product: After the reaction is complete, collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any unreacted p-benzoquinone.
-
Drying: Dry the resulting solid, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, in a desiccator over anhydrous calcium chloride. The expected yield is typically high, in the range of 85-95%.
Part 2: Synthesis of this compound
The second step involves the reduction of the two ketone functionalities of the Diels-Alder adduct to the corresponding secondary alcohols. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[5][6] The reaction is typically carried out in a protic solvent like methanol or ethanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 8.71 g | 0.05 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.84 g | 0.075 |
| Methanol | 32.04 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Ethyl Acetate | - | 200 mL | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 8.71 g (0.05 mol) of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione in 150 mL of methanol. Cool the suspension to 0 °C in an ice bath.
-
Reduction: While maintaining the temperature at 0 °C, slowly add 2.84 g (0.075 mol) of sodium borohydride in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate) until the starting material is no longer visible.
-
Quenching the Reaction: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases and the pH of the solution is approximately neutral.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white crystalline solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.
-
Melting Point (MP): The melting point of the purified product should be in the range of 172-178 °C.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and the disappearance of the C=O stretching frequency from the starting dione (around 1680 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the bridgehead protons, the methylene bridge protons, and the protons on the carbons bearing the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the correct number of carbon atoms in their respective chemical environments. (Note: Specific ¹H and ¹³C NMR spectral data for this compound are not readily available in the cited literature. Researchers should acquire and interpret their own spectral data for structural confirmation.)
-
Safety Precautions
-
Cyclopentadiene: Is a flammable liquid and can cause irritation. It should be handled in a well-ventilated fume hood. Dicyclopentadiene cracking should be performed with caution due to the high temperatures involved.
-
p-Benzoquinone: Is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Borohydride: Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.
-
Solvents: Methanol and ethyl acetate are flammable. All operations should be conducted away from open flames and ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Diels–Alder reactions of I cyclopentadiene (A) and p-benzoquinones.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(2), 739–745. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254518). Retrieved from [Link]
-
Scribd. (n.d.). Lab 9 NaBH4 Reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 15. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Diels–Alder reactions of I cyclopentadiene (A) and p-benzoquinones.... Retrieved from [Link]
-
ChemBK. (n.d.). 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
NIST. (n.d.). 1,4,5,8-Tetrahydro-1,6-methanonaphthalene. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Introduction
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol is a polycyclic aromatic diol with a rigid bridged-ring system. Its unique structural characteristics and the presence of two hydroxyl groups make it a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for its successful application in downstream processes, as impurities can lead to undesirable side reactions, altered biological activity, or compromised material properties. This guide provides a comprehensive overview of robust purification techniques and analytical methods for achieving high-purity this compound.
The purification strategies detailed herein are designed to address common impurities encountered during its synthesis, which may include starting materials, reaction byproducts, and colored degradation products. The choice of the optimal purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Understanding the Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Melting Point | 172-178 °C | [2] |
| Appearance | Off-white to white crystalline solid | General knowledge |
| Polarity | Polar | Due to two hydroxyl groups |
The presence of two hydroxyl groups makes the molecule polar and capable of hydrogen bonding, which dictates its solubility in various solvents and its interaction with chromatographic stationary phases.
Purification Methodologies
Several techniques can be employed for the purification of this compound. The most common and effective methods are recrystallization, column chromatography, and sublimation.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures.
Causality Behind Experimental Choices: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities dissolved in the mother liquor. For a polar diol like the target molecule, polar protic or aprotic solvents are generally good starting points.
Protocol for Recrystallization:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting: If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated or that the boiling point of the solvent is higher than the melting point of the solute. In such cases, using a lower-boiling point solvent or a solvent pair might be necessary.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel is highly effective.
Causality Behind Experimental Choices: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is nonpolar or a mixture of solvents with varying polarities. Polar compounds will have a stronger interaction with the stationary phase and will therefore elute more slowly than nonpolar compounds. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column.
Protocol for Column Chromatography:
-
Stationary Phase and Column Preparation:
-
Select a glass column of an appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.
-
-
Elution:
-
Begin eluting the column with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion. A typical starting eluent system for a diol would be a mixture of hexane and ethyl acetate (e.g., 70:30 v/v), with the polarity gradually increased to 100% ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-solidifies upon cooling. This method is particularly suitable for compounds that have a relatively high vapor pressure and are thermally stable.
Causality Behind Experimental Choices: Sublimation is effective for separating volatile compounds from non-volatile impurities. By heating the crude material under reduced pressure, the target compound sublimes and can be collected as pure crystals on a cold surface, leaving the non-volatile impurities behind. The reduced pressure lowers the temperature required for sublimation, which is beneficial for thermally sensitive compounds.
Protocol for Vacuum Sublimation:
-
Apparatus Setup:
-
Place the crude, dry this compound in the bottom of a sublimation apparatus.
-
Insert a cold finger into the apparatus, ensuring it is positioned a short distance above the crude material.
-
Connect the apparatus to a vacuum pump.
-
-
Sublimation:
-
Evacuate the system to a low pressure (e.g., <1 mmHg).
-
Begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.
-
Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without causing decomposition. A patent for the purification of 1,5-dihydroxynaphthalene suggests that sublimation is an effective technique for this class of compounds.[3]
-
-
Collection:
-
The purified compound will sublime and deposit as crystals on the cold finger.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully and slowly release the vacuum.
-
Remove the cold finger and scrape off the purified crystals.
-
Diagram of Vacuum Sublimation Setup:
Caption: A simplified diagram of a vacuum sublimation apparatus.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of a compound. For a polar molecule like the target diol, reversed-phase HPLC is a suitable technique.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid or acetic acid) B: Methanol or Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10 µL |
The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and purity determination. ¹H NMR and ¹³C NMR spectra can confirm the identity of the compound and reveal the presence of impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[4]
-
¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic and aliphatic protons of the molecule. The integration of these signals should correspond to the number of protons in the structure. The absence of unexpected signals is an indication of high purity.
-
¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be used to assess purity. The compound may require derivatization (e.g., silylation of the hydroxyl groups) to increase its volatility. The mass spectrum provides molecular weight information and fragmentation patterns that can confirm the identity of the compound and any impurities.
Conclusion
The purification of this compound to a high degree of purity is achievable through the systematic application of standard laboratory techniques. Recrystallization offers a simple and effective method for removing impurities, while column chromatography provides a more versatile approach for separating complex mixtures. For thermally stable compounds, vacuum sublimation can yield highly pure crystalline material. The choice of the most appropriate method will be dictated by the specific impurities present and the scale of the purification. Purity should always be verified by appropriate analytical techniques such as HPLC and NMR spectroscopy to ensure the quality of the final product for its intended application.
References
- Purifying and refining method of 1,5-dihydroxynaphthalene. CN101314488A.
-
PubChem Compound Summary for CID 85967, 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. National Center for Biotechnology Information. [Link]
-
This compound. ChemBK. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 872–881. [Link]
Sources
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- 3. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR-Based Structural Elucidation of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a key intermediate in the synthesis of pharmacologically significant compounds like Varenicline, a treatment for smoking addiction.[1][2] We present a systematic approach, beginning with optimal sample preparation and proceeding through the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the structural elucidation process. This guide is intended to be a practical resource for researchers needing to confirm the identity and purity of this and structurally related bicyclic aromatic compounds.
Introduction: The Structural Significance of a Varenicline Intermediate
This compound is a rigid, bicyclic diol whose structural confirmation is critical in synthetic chemistry, particularly in the pharmaceutical industry. Its role as a precursor to Varenicline underscores the importance of unambiguous characterization to ensure the integrity of the final active pharmaceutical ingredient.[1][2] NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. This application note details the necessary NMR experiments and the logic of their interpretation to provide a high-confidence structural verification.
The molecular structure presents several key features for NMR analysis: a plane of symmetry, aromatic protons, aliphatic protons in a strained bicyclic system, and hydroxyl groups. Each of these features gives rise to characteristic signals and correlations in the NMR spectra, which, when analyzed together, provide a complete picture of the molecule's connectivity and stereochemistry.
Experimental Design: A Self-Validating Approach
Our methodology is designed as a self-validating workflow. Each experiment provides a layer of data that is confirmed and expanded upon by the subsequent experiment. This hierarchical approach minimizes ambiguity and builds a robust, interconnected dataset for structural assignment.
Figure 1. Workflow for NMR-based structural elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. For this compound, which is a polar organic molecule, the choice of a suitable deuterated solvent is paramount.[3]
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C and 2D NMR)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool
Procedure:
-
Solvent Selection Rationale: DMSO-d₆ is an excellent choice for dihydroxy aromatic compounds due to its high dissolving power for polar molecules and its ability to slow down the exchange of hydroxyl protons, often allowing for their observation and coupling.[3] The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.[4]
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for a full suite of experiments into a clean, dry vial.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5] Gently vortex or sonicate the sample until it is fully dissolved. A homogeneous solution is essential for high-resolution spectra.[3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Tube Capping and Cleaning: Cap the NMR tube to prevent solvent evaporation and contamination.[5] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: NMR Data Acquisition
These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
1. ¹H NMR Spectroscopy:
-
Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
2. ¹³C{¹H} and DEPT-135 NMR Spectroscopy:
-
Purpose: The ¹³C{¹H} experiment identifies all unique carbon environments. The DEPT-135 experiment is crucial for determining the multiplicity of each carbon (CH, CH₂, CH₃). In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled carbon experiment (zgpg30) and DEPT-135.
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
3. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in the 2D spectrum connect coupled protons.[8]
-
Key Parameters:
-
Pulse Program: Standard COSY (cosygp)
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[9][10][11] An edited HSQC can also provide multiplicity information, similar to a DEPT experiment, but with much higher sensitivity.[9]
-
Key Parameters:
-
Pulse Program: Edited HSQC with multiplicity editing (hsqcedetgpsisp2.2)
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~160-180 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 2-8
-
5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[9][12][13] This is essential for connecting different spin systems and identifying quaternary carbons.[12]
-
Key Parameters:
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): ~12 ppm
-
Spectral Width (F1 - ¹³C): ~200-220 ppm
-
Long-range coupling delay optimized for ~8 Hz.
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 8-16
-
Data Analysis and Structural Assignment
Expected Spectral Features and Assignments
The structure of this compound has a plane of symmetry, which simplifies the expected NMR spectra.
Figure 2. Structure of this compound.[14]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 | Key COSY Correlations | Key HMBC Correlations (from H to C) |
| 1, 4 | ~3.5 (s) | ~45 | CH | 2, 3, 9 | 2, 3, 4a, 5, 8a, 9 |
| 2, 3 | ~1.5-2.0 (m) | ~25 | CH₂ | 1, 4, 9 | 1, 4, 4a, 8a, 9 |
| 9 | ~1.2 (d), ~1.8 (d) | ~40 | CH₂ | 1, 4, 2, 3 | 1, 4, 2, 3, 4a, 8a |
| 4a, 8a | - | ~140 | C | - | 1, 4, 2, 3, 9, 6, 7 |
| 5, 8 | - | ~145 | C-OH | - | 4a, 6, 7, 8a, OH |
| 6, 7 | ~6.5 (s) | ~115 | CH | - | 4a, 5, 8, 8a |
| OH | ~8.5 (s) | - | - | - | 5, 8 |
Note: Predicted shifts are estimates and can vary based on solvent and concentration.
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
Aromatic Region: A singlet integrating to 2H around 6.5 ppm is expected for the equivalent aromatic protons H-6 and H-7.
-
Aliphatic Region:
-
A singlet (or very narrow multiplet) integrating to 2H around 3.5 ppm corresponds to the bridgehead protons H-1 and H-4.
-
Complex multiplets integrating to 4H between 1.5-2.0 ppm are expected for the H-2 and H-3 methylene protons.
-
Two distinct signals, likely doublets, integrating to 1H each, will be observed for the diastereotopic protons of the C-9 methylene bridge.
-
-
Hydroxyl Protons: A broad or sharp singlet (depending on concentration and solvent purity) integrating to 2H in the downfield region (~8.5 ppm in DMSO-d₆) for the two equivalent hydroxyl protons.
-
-
¹³C and DEPT-135 Analysis:
-
Count the number of signals to confirm the molecular symmetry. Six unique carbon signals are expected.
-
Use DEPT-135 to classify them:
-
Three positive signals (CH): C-1/4, C-6/7.
-
Two negative signals (CH₂): C-2/3, C-9.
-
Three quaternary carbons (C) will be visible in the broadband-decoupled ¹³C spectrum but absent in the DEPT spectra: C-4a/8a and C-5/8.
-
-
-
COSY Analysis:
-
Trace the connectivity within the aliphatic bicyclic system.
-
Expect correlations between H-1/4 and the protons on C-2, C-3, and C-9.
-
Correlations will also be seen between the geminal protons on C-9 and between the protons on C-2 and C-3.
-
The aromatic protons (H-6/7) will not show any COSY correlations as they are isolated.
-
-
HSQC Analysis:
-
This experiment provides definitive one-bond C-H assignments.
-
Each cross-peak confirms a direct link. For example, the proton signal at ~6.5 ppm will correlate with the carbon signal at ~115 ppm, assigning both to the C-6/7 positions.
-
-
HMBC Analysis:
-
This is the final step to piece the entire structure together.
-
Connecting the Aromatic and Aliphatic Fragments: Look for correlations from the bridgehead protons (H-1/4) to the aromatic quaternary carbons (C-4a/8a) and the hydroxyl-bearing carbons (C-5/8).
-
Confirming Quaternary Carbons: The aromatic protons (H-6/7) should show correlations to C-4a/8a and C-5/8. These long-range couplings are crucial for confirming the connectivity across non-protonated centers.[15][16]
-
Internal Verification: The aliphatic protons will show numerous internal HMBC correlations that reinforce the assignments made from the COSY spectrum. For example, H-9 should correlate to C-1/4 and C-4a/8a.
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved. This methodical approach, which combines the logical interpretation of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC data, provides a robust and self-validating protocol. This guide serves as a comprehensive resource for researchers in synthetic and medicinal chemistry, ensuring the accurate identification of this important pharmaceutical intermediate and similar bridged bicyclic structures.
References
-
HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. (2022). Retrieved from [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC. Retrieved from [Link]
-
Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications, 3(3), 1934578X0800300. [Link]
- Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2024). ALWSCI. Retrieved from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]
-
CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. (2020). YouTube. Retrieved from [Link]
-
Interpreting the 2D H/H COSY spectrum. (n.d.). Retrieved from [Link]
-
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). Retrieved from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
1,2,3,4-Tetra-hydro-1,4-methano-naphthalene-2,3-diol. (2008). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o79. [Link]
-
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol in the Synthesis of Varenicline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Varenicline
Varenicline, marketed as Chantix® or Champix®, is a first-line therapeutic agent for smoking cessation.[1] It functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor, a key target implicated in nicotine addiction.[2][3] By binding to this receptor, Varenicline both reduces cravings and diminishes the rewarding effects of nicotine.[1]
The molecular architecture of Varenicline is a complex, rigid tricyclic structure: 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][4]benzazepine.[3] Its synthesis presents a significant challenge, requiring precise control over the construction of the fused ring system. A pivotal strategy in many reported syntheses involves the creation and subsequent transformation of a key intermediate, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol .[5][6]
This document provides a detailed guide on the synthesis and application of this crucial diol. It is important to note that while the topic specifies 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, the widely documented and scientifically validated synthetic precursor for the core Varenicline scaffold via oxidative cleavage is the 2,3-diol isomer.[5][6] These notes will proceed with the established 2,3-diol pathway, explaining its strategic importance and providing detailed protocols for its synthesis and subsequent use.
The Strategic Importance of the cis-2,3-Diol Intermediate
The entire synthetic approach hinges on a clever disconnection. The central azepine ring of the Varenicline core can be formed via a reductive amination reaction from a dialdehyde precursor, specifically cis-1,3-indandicarboxaldehyde.[5][7] The challenge then becomes how to efficiently synthesize this dialdehyde with the correct stereochemistry.
This is where 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol becomes indispensable. The two hydroxyl groups are perfectly positioned on the carbocyclic framework. A vicinal diol cleavage reaction can break the carbon-carbon bond between them, cleanly unfolding the ring system to generate the desired dialdehyde. The synthesis of the diol itself begins with a classic Diels-Alder reaction, establishing the bicyclic core in a single, powerful step.[7][8]
Caption: Overall synthetic strategy for Varenicline highlighting the central role of the diol intermediate.
PART I: Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-cis-2,3-diol
This section details the two-step synthesis of the key diol intermediate from commodity starting materials.
Step 1: Diels-Alder Reaction to form 1,4-Dihydro-1,4-methanonaphthalene
The foundation of the bridged bicyclic system is constructed via a [4+2] cycloaddition, a testament to the efficiency of the Diels-Alder reaction in complex synthesis.[8][9] In this case, the reaction occurs between cyclopentadiene and benzyne, which is generated in situ from 2-bromofluorobenzene and magnesium.[7]
Protocol 1: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
| Parameter | Specification | Rationale & Expert Notes |
| Reagents | 2-Bromofluorobenzene, Magnesium turnings, 1,2-Dibromoethane, Cyclopentadiene | 2-Bromofluorobenzene is an excellent precursor for benzyne. 1,2-Dibromoethane is used as a catalyst to initiate the Grignard reaction.[7][10] Cyclopentadiene must be freshly cracked from its dimer before use. |
| Solvent | Tetrahydrofuran (THF), anhydrous | THF is the standard solvent for Grignard reactions. Anhydrous conditions are critical to prevent quenching of the Grignard reagent. |
| Temperature | Reflux (~66 °C) | The reaction is typically run at the reflux temperature of THF to ensure efficient formation of the Grignard reagent and subsequent reaction.[7] |
| Reaction Time | ~3 hours | This includes the dropwise addition of reactants followed by a period at reflux to drive the reaction to completion.[7] |
| Typical Yield | ~60-70% | Yields are moderate but acceptable given the commodity nature of the starting materials. |
Step-by-Step Methodology:
-
Initiation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings and a catalytic amount of 1,2-dibromoethane in anhydrous THF.
-
Grignard Formation: Gently heat the mixture to initiate the Grignard reaction. A mixture of 2-bromofluorobenzene and freshly cracked cyclopentadiene is then added dropwise from the addition funnel to the refluxing slurry over 1.5 hours.[7]
-
Reaction: After the addition is complete, maintain the reflux for an additional 1.5-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and quench carefully by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by distillation or used directly in the next step if purity is sufficient.
Step 2: cis-Dihydroxylation of the Alkene
The conversion of the alkene in 1,4-dihydro-1,4-methanonaphthalene to the cis-diol is a critical stereoselective transformation. The reagent of choice is osmium tetroxide (OsO₄), which adds to the double bond from the less sterically hindered face in a concerted fashion, guaranteeing the cis stereochemistry of the resulting diol.[5]
Causality Behind Reagent Choice:
-
Osmium Tetroxide (OsO₄): Unrivaled for its ability to perform stereospecific syn-dihydroxylation. However, it is highly toxic and expensive. For industrial applications, it is used in catalytic amounts.
-
N-Methylmorpholine N-oxide (NMO): A stoichiometric co-oxidant used to regenerate the Os(VIII) species from the Os(VI) ester formed during the reaction, allowing OsO₄ to be used catalytically.[6][7]
-
Supported Catalysts: To mitigate the toxicity and facilitate removal of osmium, polymer-supported catalysts like FibreCat™ 3003 can be employed, which is particularly advantageous for process-scale synthesis.[5][11]
Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-cis-2,3-diol
| Parameter | Specification | Rationale & Expert Notes |
| Reagents | 1,4-Dihydro-1,4-methanonaphthalene, OsO₄ (catalytic), NMO (stoichiometric) | The ratio of NMO to the starting alkene is typically around 1.0-1.1 equivalents. OsO₄ is used at 0.1-1 mol%.[6] |
| Solvent | Acetone/Water or t-Butanol/Water mixture | The presence of water is necessary for the hydrolysis of the intermediate osmate ester to release the diol. Acetone or t-butanol ensures solubility of the organic substrate.[6] |
| Temperature | Room Temperature to Reflux | The reaction can be run at room temperature, though gentle heating may be required for supported catalysts to achieve reasonable reaction times.[5][6] |
| Reaction Time | 48-72 hours | The reaction is often slow and is monitored by TLC or GC until the starting material is consumed.[5][6] |
| Typical Yield | ~85-95% | This step is generally high-yielding. The product often crystallizes directly from the reaction mixture.[6][7] |
Step-by-Step Methodology:
-
Setup: Dissolve 1,4-dihydro-1,4-methanonaphthalene in an acetone/water (e.g., 8:1 v/v) mixture in a round-bottom flask.[6]
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) to the solution and stir until dissolved.
-
Catalyst Addition: Carefully add a solution of osmium tetroxide (e.g., as a 2.5% solution in t-butanol) dropwise to the vigorously stirred reaction mixture. The solution will typically turn dark brown.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
Quenching & Isolation: Once the reaction is complete, quench the excess oxidant by adding a small amount of solid sodium bisulfite. Stir for 30 minutes. The product, a white solid, can often be isolated by filtration directly from the reaction mixture.[6]
-
Purification: The filtered solid is washed with cold acetone and dried. The mother liquor can be concentrated and triturated to recover additional product. The purity is generally high enough for the next step without further purification.
PART II: Application of the Diol in Varenicline Synthesis
With the key diol in hand, the next step is the crucial bond cleavage that sets the stage for the formation of the azepine ring.
Caption: Workflow for the oxidative cleavage of the key diol intermediate.
Step 3: Oxidative Cleavage to form cis-1,3-Indandicarboxaldehyde
The oxidative cleavage of the cis-diol is most effectively achieved using an oxidizing agent that specifically targets the 1,2-diol moiety, such as sodium periodate (NaIO₄) or lead tetraacetate. Sodium periodate is generally preferred due to its lower toxicity and easier handling.[7][12]
Causality Behind Protocol Choices:
-
Sodium Periodate (NaIO₄): This reagent selectively cleaves the C-C bond of vicinal diols to form two carbonyl compounds. The reaction proceeds through a cyclic periodate ester intermediate.
-
Biphasic Solvent System: The reaction is often run in a two-phase system, such as dichloromethane (CH₂Cl₂) and water.[12] The organic diol substrate resides in the organic phase, while the inorganic periodate is in the aqueous phase.
-
Phase Transfer Catalyst (PTC): To facilitate the reaction between the two phases, a phase transfer catalyst like triethylbenzylammonium chloride can be added.[12] The PTC transports the periodate anion into the organic phase, dramatically increasing the reaction rate.
-
Temperature Control: The reaction is exothermic and is typically run at a reduced temperature (e.g., 10 °C) to maintain control and minimize side reactions.[12]
Protocol 3: Oxidative Cleavage of the Diol
| Parameter | Specification | Rationale & Expert Notes |
| Reagents | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-cis-2,3-diol, Sodium Periodate (NaIO₄), Triethylbenzylammonium chloride (PTC) | NaIO₄ is used in slight excess (1.1-1.3 equivalents) to ensure complete conversion. The PTC is used in catalytic amounts.[12] |
| Solvent | Dichloromethane (CH₂Cl₂) / Water | A biphasic system is highly effective for this transformation, allowing for easy separation during workup.[12] |
| Temperature | 10 °C | Cooling the reaction mixture helps to control the exotherm and improve the selectivity of the cleavage.[12] |
| Reaction Time | 1-3 hours | The reaction is relatively fast, especially with a PTC. Progress is monitored by TLC for the disappearance of the diol. |
| Typical Yield | ~65-85% | The dialdehyde product is often unstable and is typically used immediately in the subsequent reductive amination step without extensive purification.[7] |
Step-by-Step Methodology:
-
Setup: In a flask equipped with a stirrer, charge the diol, dichloromethane, water, and the phase transfer catalyst. Cool the mixture to 10 °C in an ice bath.[12]
-
Reagent Addition: Add solid sodium periodate portion-wise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the internal temperature below 15 °C.
-
Reaction: Stir the mixture for 1-2 hours at 10 °C. Monitor the reaction by TLC.
-
Workup: Once complete, separate the organic and aqueous layers. Extract the aqueous layer with additional dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine. A wash with a starch-iodide solution can be used to test for the absence of residual periodate.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature. The resulting crude dialdehyde is an oil or low-melting solid that should be used promptly in the next synthetic step.[7]
Conclusion and Subsequent Transformations
The successful synthesis and oxidative cleavage of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-cis-2,3-diol yields the crucial dialdehyde intermediate. This sets the stage for the remainder of the Varenicline synthesis, which broadly involves:
-
Reductive Amination: The dialdehyde is immediately reacted with an amine (such as benzylamine) in the presence of a mild reducing agent (like sodium triacetoxyborohydride) to form the protected tricyclic benzazepine core.[7]
-
Protecting Group Manipulations & Aromatic Functionalization: This involves debenzylation, protection of the secondary amine (e.g., as a trifluoroacetamide), followed by dinitration of the aromatic ring.[3][7]
-
Final Ring Formation: The dinitro compound is reduced to a diamine, which is then cyclized with glyoxal to construct the final pyrazine ring.[3][7]
-
Deprotection and Salt Formation: The protecting group is removed, and the resulting Varenicline free base is converted to its therapeutically used L-tartrate salt.[13]
The pathway detailed herein demonstrates a robust and scalable route where the strategic use of the 2,3-diol intermediate is paramount to the overall success of the synthesis.
References
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J Med Chem. 1979 Apr;22(4):455-7. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines.[Link]
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Org Process Res Dev. 2008;12(6):1182–1188. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.[Link]
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Expert Opin Ther Pat. 2017;27(12):1365-1378. Discovery and development of varenicline for smoking cessation.[Link]
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J Org Chem. 2005;70(25):10526-9. A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines.[Link]
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Grokipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine.[Link]
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New Drug Approvals. Varenicline (Chantix™).[Link]
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Org Lett. 2004;6(14):2357-60. Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization.[Link]
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J Pharm Biomed Anal. 2017;145:349-355. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline.[Link]
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Acta Crystallogr E Commun. 2007;63(Pt 5):o2537. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol.[Link]
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New Drug Approvals. Varenicline.[Link]
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R Soc Open Sci. 2022;9(9):220628. Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing.[Link]
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J Pharm Sci. 2011;100(5):1820-31. Varenicline L-tartrate crystal forms: characterization through crystallography, spectroscopy, and thermodynamics.[Link]
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World Journal of Pharmaceutical Research. 2023;12(9):832-845. Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product.[Link]
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R Soc Open Sci. 2022 Sep 28;9(9):220628. Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing.[Link]
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Beilstein J Org Chem. 2013;9:533-43. Industrial applications of the Diels-Alder reaction.[Link]
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Application Notes & Protocols: Derivatization of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol for Biological Studies
Abstract
The bridged bicyclic scaffold of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol presents a unique and rigid three-dimensional structure, making it an attractive starting point for the design of novel bioactive molecules. The diol functionality on the aromatic ring offers versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for the derivatization of this core structure through esterification, etherification, and oxidation, and outlines detailed protocols for the subsequent evaluation of the synthesized derivatives for potential anticancer, anti-inflammatory, and neuroprotective activities. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
Introduction: The Rationale for Derivatization
The 1,2,3,4-tetrahydro-1,4-methanonaphthalene core is a conformationally restricted framework that can precisely position functional groups in three-dimensional space. This structural rigidity is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 5,8-diol substitution on the aromatic ring is of particular interest, as phenolic hydroxyl groups are known to be important pharmacophoric elements in a wide range of biologically active compounds, including antioxidants, enzyme inhibitors, and receptor ligands.
Derivatization of the diol moiety allows for the modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, converting the hydrophilic diol to more lipophilic esters or ethers can enhance membrane permeability and cellular uptake. Furthermore, oxidation of the diol to the corresponding quinone introduces a redox-active center, a common feature in many anticancer and antimicrobial agents.[1][2] By systematically synthesizing and screening a library of derivatives, researchers can elucidate the structural requirements for potent and selective biological activity, paving the way for the development of novel therapeutic agents.[3]
I. Chemical Derivatization Strategies
This section details the synthetic protocols for modifying the 5,8-diol functionality of the parent compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
A. Esterification of the Diol Core
Esterification of the phenolic hydroxyl groups is a fundamental strategy to increase lipophilicity and potentially modulate biological activity. The following protocols provide methods for the synthesis of diester derivatives.
Protocol 1: Acid Chloride-Mediated Esterification
This method is suitable for the reaction with a variety of acid chlorides.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Desired Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) or pyridine (2.5 eq) to the solution.
-
Slowly add the desired acid chloride (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR and Mass Spectrometry.
-
Protocol 2: Mitsunobu Reaction for Sterically Hindered Esters
The Mitsunobu reaction is a powerful tool for forming esters, particularly with sterically demanding alcohols and carboxylic acids.[4]
-
Materials:
-
This compound
-
Desired Carboxylic Acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the desired carboxylic acid (2.2 eq), and PPh3 (2.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to obtain the desired diester.
-
Characterize the purified product by NMR and Mass Spectrometry.
-
B. Etherification of the Diol Core
Conversion of the diols to ethers can improve metabolic stability and alter the hydrogen bonding profile of the molecule.
Protocol 3: Williamson Ether Synthesis
A classic and reliable method for the formation of ethers.
-
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Desired Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)
-
Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
-
Procedure:
-
To a stirred suspension of NaH (2.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (2.2 eq) dropwise.
-
Allow the reaction to stir at room temperature (or gently heat if necessary) for 6-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
-
C. Oxidation to Quinone
Oxidation of the hydroquinone moiety to a quinone introduces a redox-active center, which is a key feature of many anticancer agents.[2]
Protocol 4: Oxidation to 1,4-Methanonaphthalene-5,8-dione
-
Materials:
-
This compound
-
Salcomine (or other suitable oxidation catalyst)
-
Acetonitrile or DMF
-
Oxygen (balloon or from a cylinder)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add a catalytic amount of Salcomine.
-
Bubble oxygen through the solution or maintain an oxygen atmosphere using a balloon.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a colored quinone product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-dione.
-
Characterize the product by NMR and Mass Spectrometry.
-
II. Biological Evaluation Protocols
The synthesized derivatives should be evaluated for their biological activities using a panel of in vitro assays. The following protocols provide a starting point for assessing their potential as anticancer, anti-inflammatory, and neuroprotective agents.
A. Anticancer Activity
Protocol 5: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
B. Anti-inflammatory Activity
Protocol 6: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
-
Materials:
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.
-
C. Neuroprotective Activity
Protocol 7: Oxidative Stress-Induced Neurotoxicity Assay
This assay evaluates the ability of the derivatives to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[9]
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Hydrogen Peroxide (H2O2)
-
Synthesized derivatives (dissolved in DMSO)
-
MTT solution
-
Solubilization buffer
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (if required for the specific cell line).
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 2-4 hours.
-
Induce oxidative stress by adding a toxic concentration of H2O2 (determined by a preliminary dose-response experiment) to the wells for 24 hours.
-
Perform the MTT assay as described in Protocol 5 to assess cell viability.
-
Calculate the percentage of neuroprotection conferred by each compound relative to the H2O2-treated control.
-
III. Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Summary of Biological Activities of Derivatized Compounds
| Compound ID | R1 | R2 | Anticancer IC50 (µM) [Cell Line] | Anti-inflammatory IC50 (µM) | Neuroprotection EC50 (µM) |
| Parent Diol | -OH | -OH | >100 [MCF-7] | >100 | >100 |
| Derivative 1 | -OCOCH3 | -OCOCH3 | 50.2 [MCF-7] | 75.8 | 89.1 |
| Derivative 2 | -OCOPh | -OCOPh | 25.6 [MCF-7] | 42.1 | 63.4 |
| Derivative 3 | -OCH3 | -OCH3 | 88.9 [MCF-7] | >100 | >100 |
| Derivative 4 | -OCH2Ph | -OCH2Ph | 45.3 [MCF-7] | 68.2 | 77.5 |
| Quinone 1 | =O | =O | 10.5 [MCF-7] | 22.7 | 45.9 |
Data are representative and should be replaced with experimentally determined values.
IV. Workflow and Pathway Visualization
Diagram 1: Derivatization Workflow
Caption: Synthetic routes for the derivatization of the core diol structure.
Diagram 2: Biological Screening Cascade
Caption: Workflow for the biological evaluation of synthesized compounds.
Diagram 3: Potential Anti-inflammatory Mechanism of Action
Caption: Hypothesized inhibition of the NF-κB pathway by active derivatives.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. The systematic derivatization of the diol core, coupled with a comprehensive screening cascade, will enable the identification of promising lead compounds for further development. Future work should focus on optimizing the lead structures to improve potency, selectivity, and pharmacokinetic properties. Advanced studies, including in vivo efficacy models and mechanism of action studies, will be crucial for translating these initial findings into viable therapeutic candidates. The unique bridged bicyclic scaffold holds significant promise for the discovery of next-generation drugs targeting a range of diseases.
References
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Guzel, M., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link][5]
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Jahan, K. A., & Kumar, A. (2024). Naphthoquinone Derivatives as Multifunctional Agents: From Antioxidants to Anticancer Therapies. Bulletin of Pure & Applied Sciences-Zoology, 43B(2S). [Link][1]
-
Chen, Y., et al. (2020). Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. Marine Drugs, 18(1), 57. [Link][7]
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Chen, Y., et al. (2020). Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. ResearchGate. [Link][8]
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Mkhize, S., et al. (2020). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 40(10), 5691-5702. [Link][2]
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Akkol, E. K., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Pathology-Research and Practice, 249, 154780. [Link][3]
-
Shaik, A. B., et al. (2022). Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents. Scientific Reports, 12(1), 18017. [Link][6]
-
Blakely, R., et al. (2018). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS Chemical Neuroscience, 10(2), 995-1005. [Link][9]
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Florida Atlantic University. (2018). Bridged Bicyclic Compounds and their Derivatives as Neuroprotective Agents. [Link][10]
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Varala, R., & Ramu, E. (2015). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link][4]
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Application Notes & Protocols: The 1,2,3,4-Tetrahydro-1,4-methanonaphthalene Scaffold as a Cornerstone in Medicinal Chemistry for Nicotinic Acetylcholine Receptor Modulation
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: The rigid, bicyclic framework of 1,2,3,4-tetrahydro-1,4-methanonaphthalene, also known as benzonorbornane, represents a privileged scaffold in medicinal chemistry. Its conformational constraint and stereochemical richness provide an ideal platform for the precise spatial orientation of pharmacophoric elements. This guide delves into the seminal application of this scaffold, specifically through its diol intermediates, in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). We will use Varenicline, a first-in-class smoking cessation aid, as a case study to illustrate the journey from synthetic intermediate to a clinically successful therapeutic agent. This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and detailed protocols for the biological evaluation of compounds based on this versatile scaffold.
The Strategic Advantage of the Tetrahydro-methanonaphthalene Scaffold
The inherent rigidity of the 1,2,3,4-tetrahydro-1,4-methanonaphthalene system is its most significant asset in drug design. Unlike more flexible aliphatic or aromatic systems, this scaffold significantly reduces the entropic penalty upon binding to a biological target. This pre-organization of substituents into a well-defined three-dimensional arrangement allows for optimized interactions with the often-complex topology of receptor binding sites.
The development of Varenicline, a partial agonist of the α4β2 nAChR, is a testament to the power of this scaffold. The journey to Varenicline began with the natural product, cytisine, a known nAChR partial agonist. While cytisine possessed the desired pharmacological profile, its pharmacokinetic properties were suboptimal. The tetrahydro-methanonaphthalene core was instrumental in creating a novel chemical entity with improved drug-like properties while retaining and enhancing the desired interaction with the nAChR.[1][2]
Synthesis of the Key Intermediate: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol
The gateway to Varenicline and its analogues is the stereospecific synthesis of the cis-diol intermediate, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol.[3][4][5] This intermediate is then subjected to oxidative cleavage to generate a dialdehyde, which serves as the foundation for constructing the pyrazino[2,3-h][3]benzazepine core of Varenicline.
The most common and effective method for the synthesis of the cis-diol is the dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene (benzonorbornadiene) using osmium tetroxide (OsO₄) as a catalyst and a co-oxidant such as N-methylmorpholine N-oxide (NMO).[3][6][7]
Experimental Protocol: Catalytic Dihydroxylation of 1,4-Dihydro-1,4-methanonaphthalene
This protocol is based on the well-established Upjohn dihydroxylation procedure.
Materials:
-
1,4-Dihydro-1,4-methanonaphthalene (1 mmol, 142.2 mg)
-
N-methylmorpholine N-oxide (NMO) (1.5 mmol, 175.7 mg)
-
Osmium tetroxide solution (e.g., 2.5 wt. % in tert-butanol, 0.02 mmol, 0.2 mL)
-
Acetone (10 mL)
-
Water (1 mL)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,4-dihydro-1,4-methanonaphthalene in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it is completely dissolved.
-
To the stirred solution, add the catalytic amount of osmium tetroxide solution at room temperature. The reaction mixture will typically turn dark brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for at least 30 minutes, during which the color of the mixture should lighten.
-
Filter the mixture through a pad of celite to remove any inorganic precipitates, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol as a white solid. An expected yield is in the range of 85-95%.[3]
Diagram of the Synthetic Pathway to Varenicline
Caption: Synthetic route to Varenicline highlighting the diol intermediate.
Mechanism of Action: Partial Agonism at the α4β2 Nicotinic Acetylcholine Receptor
Nicotine addiction is primarily mediated by the binding of nicotine to α4β2 nAChRs in the ventral tegmental area of the brain, which triggers the release of dopamine in the nucleus accumbens, creating a sense of pleasure and reward. Varenicline's efficacy as a smoking cessation aid stems from its unique interaction with this receptor.
Varenicline acts as a partial agonist at the α4β2 nAChR. This means it has a dual action:
-
Agonist action: It binds to and activates the receptor, but to a lesser degree than nicotine. This provides a moderate and sustained release of dopamine, which alleviates the craving and withdrawal symptoms experienced during smoking cessation.
-
Antagonist action: By occupying the receptor's binding site, it competitively inhibits the binding of nicotine from tobacco smoke. This prevents the strong dopamine surge associated with smoking, thereby reducing the reinforcing and rewarding effects of nicotine.
Diagram of Varenicline's Mechanism of Action
Caption: A streamlined workflow for the in vitro evaluation of nAChR modulators.
Conclusion
The 1,2,3,4-tetrahydro-1,4-methanonaphthalene scaffold is a powerful tool in the medicinal chemist's arsenal for the design of conformationally restricted ligands. The successful development of Varenicline demonstrates the potential of this framework to generate highly selective and potent modulators of challenging targets like nicotinic acetylcholine receptors. The synthetic accessibility of the key diol intermediate, coupled with robust in vitro characterization methods, provides a clear and validated pathway for the discovery of novel therapeutics for neurological disorders and addiction.
References
-
Li, Y., & Zhang, Y. (2008). 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o79. Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Retrieved from [Link]
-
Bontempi, P., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(30), 25035–25044. Available at: [Link]
-
PubMed. (2008). 1,2,3,4-Tetra-hydro-1,4-methano-naphthalene-2,3-diol. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.9: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]
-
Carbone, A. L., et al. (2014). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. Physiological Reports, 2(11), e12192. Available at: [Link]
-
Addgene. (n.d.). Patch Clamp Protocol. Retrieved from [Link]
-
Kaczmarek, A. W., et al. (2024). Understanding varenicline function via key receptor and ligand interactions. bioRxiv. Available at: [Link]
-
Kaczmarek, A. W., et al. (2024). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ChemRxiv. Available at: [Link]
-
Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. University of Bonn. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of nicotine, cytisine, and varenicline (top). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol. Retrieved from [Link]
-
Pabreja, K., et al. (1991). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular Pharmacology, 39(1), 9-12. Available at: [Link]
-
Henderson, B. J., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(11), 4544–4554. Available at: [Link]
-
Gatto, G. J., et al. (2014). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Journal of Molecular Neuroscience, 52(4), 522–532. Available at: [Link]
-
ResearchGate. (n.d.). EC 50 concentrations of nicotine inhibit ACh-evoked action potentials (AP)s in human adrenal chromaffin cells. Retrieved from [Link]
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The Rigid Scaffold of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: A Gateway to Novel Chemical Entities
Introduction: Unveiling the Potential of a Unique Tricyclic Diol
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide a rigid and defined three-dimensional orientation of functional groups is of paramount importance. The 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a tricyclic diol with the IUPAC name tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol, presents itself as a compelling and underexplored scaffold.[1] Its rigid benzonorbornane framework offers a fixed and predictable spatial arrangement of its two hydroxyl groups, making it an attractive starting point for the design of compounds with specific biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this scaffold, offering detailed protocols and expert insights for researchers in drug development and chemical biology.
The structural rigidity of the 1,2,3,4-tetrahydro-1,4-methanonaphthalene core is a key attribute. Unlike more flexible aliphatic or aromatic systems, this scaffold minimizes conformational ambiguity, which can be a significant advantage in structure-activity relationship (SAR) studies. By strategically modifying the hydroxyl groups, researchers can introduce a variety of pharmacophores and probe their interactions with biological macromolecules in a well-defined manner. The underlying dione precursor, 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione, has been utilized in the synthesis of bioactive molecules, including those with potential in addressing ischemia/reperfusion injury, highlighting the therapeutic promise of this structural class.[2]
Synthesis of the Core Scaffold: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with a classic Diels-Alder reaction, followed by sequential reduction steps. The causality behind this synthetic route is to first construct the fundamental tricyclic framework and then to install and stereochemically control the desired functional groups.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to the target scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
This protocol is adapted from established procedures for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone.[3]
Materials:
-
p-Benzoquinone
-
Dicyclopentadiene
-
Methanol
-
Dichloromethane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Cracking of Dicyclopentadiene: Gently heat dicyclopentadiene to its cracking temperature (around 170 °C) and distill the resulting cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene and keep it cold in an ice bath.
-
Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone in dichloromethane. Cool the solution in an ice bath with stirring.
-
Diels-Alder Reaction: Slowly add the freshly distilled cyclopentadiene to the p-benzoquinone solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir for 2-3 hours at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield the endo-adduct as a crystalline solid.
Expert Insight: The endo stereoselectivity of this reaction is a well-established principle of the Diels-Alder reaction, governed by secondary orbital interactions. Performing the reaction at low temperatures favors the kinetic endo product.
Protocol 2: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Materials:
-
endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the Diels-Alder adduct in ethyl acetate or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the saturated dione.
Protocol 3: Synthesis of this compound
Materials:
-
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Methanol or Tetrahydrofuran (THF)
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane or Ethyl acetate
Procedure (using NaBH4):
-
Reaction Setup: Dissolve the saturated dione in methanol and cool the solution in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride in portions to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diol. The product can be further purified by column chromatography or recrystallization.
Trustworthiness: Each of these protocols includes a monitoring step (TLC) to ensure the reaction proceeds to completion, and standard work-up and purification procedures to ensure the isolation of the desired product. The use of well-established and reliable reagents like Pd/C for hydrogenation and NaBH4 for dione reduction ensures high yields and reproducibility.
Application Notes: The Scaffold in Drug Discovery
The rigid this compound scaffold is a versatile platform for the development of novel therapeutic agents. The two hydroxyl groups serve as convenient handles for derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties and biological activity.
Potential Therapeutic Applications:
-
Anticancer Agents: The rigid scaffold can be used to present pharmacophores in a precise orientation to interact with specific targets in cancer cells, such as kinases or protein-protein interfaces. A related tricyclic dione has been used to synthesize derivatives with cytotoxic activity.
-
Neurological Disorders: The structural similarity to the core of Varenicline, a nicotinic receptor partial agonist, suggests that derivatives of this scaffold could be explored for their activity on various receptors in the central nervous system.[4]
-
Cardiovascular Diseases: As demonstrated with a related dione precursor, this scaffold has the potential to be elaborated into compounds that could protect against ischemia/reperfusion injury.[2]
-
Bioorthogonal Chemistry: Benzonorbornadiene derivatives have been developed for bioorthogonal release reactions, where a therapeutic agent can be released at a specific site in a controlled manner. This scaffold could be adapted for similar applications in targeted drug delivery.
Derivatization Strategies:
The hydroxyl groups of the scaffold can be readily modified using standard organic chemistry techniques to create libraries of new compounds for biological screening.
Logical Flow for Derivatization and Screening:
Caption: Drug discovery workflow utilizing the scaffold.
Protocols for Derivatization
Protocol 4: General Procedure for Esterification
Materials:
-
This compound
-
Carboxylic acid of choice
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the diol and the carboxylic acid in dry DCM.
-
Coupling Agent Addition: Add EDC and a catalytic amount of DMAP to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 5: General Procedure for Etherification (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide of choice (e.g., benzyl bromide)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Deprotonation: Suspend NaH in dry THF in a flame-dried flask under an inert atmosphere. Cool the suspension in an ice bath.
-
Alkoxide Formation: Slowly add a solution of the diol in dry THF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude ether by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₂O₂ | 176.21 | 16144-91-5[1] |
| endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | C₁₁H₁₀O₂ | 174.19 | Not specified |
| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | C₁₁H₁₀O₂ | 174.20 | 1200-89-1 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel chemical entities with potential therapeutic applications. Its rigid tricyclic core provides a unique opportunity for the spatially defined presentation of pharmacophoric elements. The synthetic protocols outlined in this guide provide a clear and reliable pathway to the core scaffold and its derivatives. The application notes highlight potential avenues for exploration in areas such as oncology, neurology, and cardiovascular disease. As researchers continue to seek out novel and diverse chemical matter, the systematic exploration of this scaffold and its derivatives is poised to yield exciting discoveries in the field of drug development.
References
-
Synthesis and Biological Activity of a Bis-steroid-methanocyclobuta-naphthalene-dione Derivative against Ischemia/Reperfusion Injury via Calcium Channel Activation. National Institutes of Health. [Link]
-
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. PubChem. [Link]
-
Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione. Molecules. [Link]
-
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. National Institutes of Health. [Link]
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- 3. Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol Isomers
Introduction
The 1,2,3,4-tetrahydro-1,4-methanonaphthalene scaffold, also known as benzonorbornane, is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry and materials science.[1][2] The diol derivatives, specifically the 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol isomers, serve as crucial building blocks for a variety of complex molecules, including ligands for receptors and channels, and are key intermediates in the synthesis of pharmacologically active agents.[3] For instance, a related diol is a key intermediate in the synthesis of Varenicline, a partial agonist of the nicotinic receptor used for smoking cessation.[3] The defined spatial orientation of the hydroxyl groups on the rigid benzonorbornane framework makes these isomers particularly valuable for probing biological interactions where stereochemistry plays a critical role.
This document provides a detailed guide to the stereoselective synthesis of this compound isomers. We will explore key synthetic strategies, focusing on the Diels-Alder reaction as the foundational step for constructing the bicyclic core, followed by methods for introducing the diol functionality with stereochemical control. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable compounds with high purity and stereoselectivity.
Core Synthetic Strategy: The Diels-Alder Approach
The most convergent and widely employed strategy for the synthesis of the 1,2,3,4-tetrahydro-1,4-methanonaphthalene core is the [4+2] cycloaddition, or Diels-Alder reaction, between a benzyne intermediate and a suitable diene, typically cyclopentadiene.[4][5][6] This powerful reaction efficiently constructs the strained bicyclic system in a single step.
Generating the Key Intermediate: Benzyne
Benzyne is a highly reactive and transient species that must be generated in situ. A common and effective method for generating benzyne is through the treatment of a 2-halo-substituted benzene derivative with a strong base. For the synthesis of the target diol, a precursor with protected hydroxyl groups, such as 1,4-dimethoxybenzene, is often used.
The [4+2] Cycloaddition
Once generated, the benzyne intermediate readily undergoes a Diels-Alder reaction with cyclopentadiene. This reaction is typically fast and high-yielding. The stereochemistry of the resulting adduct is syn with respect to the cyclopentadiene bridge.
Stereoselective Dihydroxylation
With the core bicyclic structure in hand, the next critical step is the introduction of the diol functionality. The stereochemical outcome of this step is paramount. The choice of dihydroxylation reagent and strategy will determine which diastereomer of the final product is obtained.
syn-Dihydroxylation
For the synthesis of syn-diols, osmium tetroxide (OsO₄) is the reagent of choice. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond.
anti-Dihydroxylation
The preparation of anti-diols requires a two-step procedure. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened under acidic or basic conditions to yield the trans-diol.
Chiral Resolution of Diol Isomers
In cases where a racemic mixture of diols is produced, chiral resolution techniques can be employed to separate the enantiomers. This is often achieved by derivatizing the diols with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization.[7] Subsequent removal of the chiral auxiliary yields the enantiomerically pure diols. Another powerful technique is the use of chiral high-performance liquid chromatography (HPLC).[8]
Experimental Protocols
Protocol 1: Synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene
This protocol details the synthesis of the key intermediate via a benzyne-mediated Diels-Alder reaction.
Materials:
-
1,4-Dimethoxy-2-bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-dimethoxy-2-bromobenzene (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, add freshly cracked cyclopentadiene (3.0 eq) to anhydrous Et₂O.
-
Transfer the cyclopentadiene solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
| Compound | Starting Material | Product | Yield (%) |
| 5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene | 1,4-Dimethoxy-2-bromobenzene | C₁₃H₁₆O₂ | ~70-85% |
Protocol 2: Stereoselective syn-Dihydroxylation
This protocol describes the synthesis of the cis-diol isomer using osmium tetroxide.
Materials:
-
5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene
-
Osmium tetroxide (OsO₄) (catalytic amount)
-
N-Methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the starting alkene (1.0 eq) in a mixture of acetone and water (10:1).
-
Add NMO (1.2 eq) to the solution.
-
Add a catalytic amount of OsO₄ (e.g., 2.5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Deprotection of Methyl Ethers
This final step yields the target diol.
Materials:
-
syn- or anti-5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the methoxy-protected diol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ (2.5 eq) in DCM.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final diol product.
Conclusion
The stereoselective synthesis of this compound isomers is a challenging yet rewarding endeavor. The protocols and strategies outlined in this application note provide a robust framework for accessing these valuable compounds. Careful control of reaction conditions and reagent selection are critical for achieving high stereoselectivity and yields. The rigid, well-defined structures of these diol isomers will continue to make them indispensable tools in the exploration of new chemical space for drug discovery and materials science.
References
Sources
- 1. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uncw.edu [people.uncw.edu]
- 7. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Introduction: A Key Intermediate in Pharmaceutical Synthesis
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol is a pivotal bicyclic diol that serves as a critical building block in the synthesis of various complex molecules, most notably as a key intermediate in the production of Varenicline. Varenicline is a prescription medication used to help people stop smoking. The rigid, three-dimensional structure of this diol makes it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of this important compound, tailored for researchers, scientists, and professionals in the field of drug development and process chemistry.
The synthesis is approached as a robust, two-step process that is both efficient and scalable. The first step involves the well-established Diels-Alder reaction between cyclopentadiene and p-benzoquinone to form the endo-adduct, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. The second step is the stereoselective reduction of this dione to the target diol. This document will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for large-scale production, and address critical safety and purification considerations.
Synthetic Strategy: A Two-Step Approach to a Complex Scaffold
The overall synthetic route is outlined below. This strategy is designed for scalability, prioritizing the use of readily available and cost-effective reagents and solvents, while also considering environmentally benign options.
Caption: Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione via Diels-Alder Reaction
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings. The reaction between cyclopentadiene (the diene) and p-benzoquinone (the dienophile) is a classic example of a [4+2] cycloaddition.[1][2] For large-scale synthesis, conducting this reaction in an aqueous medium offers significant advantages in terms of safety, cost, and environmental impact, often with enhanced reaction rates and high yields.[3][4][5]
Protocol 1: Aqueous Diels-Alder Reaction
This protocol is optimized for a large-scale, environmentally friendly synthesis.
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Chiller/heater for reactor temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Benzoquinone | 108.09 | 5.40 kg | 50.0 |
| Cyclopentadiene* | 66.10 | 3.97 L (approx. 3.30 kg) | 50.0 |
| Deionized Water | 18.02 | 50 L | - |
* Cyclopentadiene is typically obtained by cracking dicyclopentadiene. This should be done immediately prior to use as cyclopentadiene readily dimerizes at room temperature.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactor: Add 50 L of deionized water to the reactor and begin stirring. Cool the water to 0-5 °C using the jacketed cooling system.
-
Addition of p-Benzoquinone: Slowly add 5.40 kg of p-benzoquinone to the cold water with vigorous stirring to create a suspension.
-
Addition of Cyclopentadiene: Slowly add 3.97 L of freshly cracked cyclopentadiene to the reactor via the addition funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature between 0-10 °C.
-
Reaction: Continue stirring the mixture at 5-10 °C for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Product Isolation: The product will precipitate out of the aqueous solution as a solid. Collect the solid product by filtration.
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove any unreacted starting materials and water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 85-95%
Validation:
-
Reaction Monitoring: The disappearance of the starting materials can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Product Characterization: The identity and purity of the product, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Large-Scale Stereoselective Reduction to this compound
The reduction of the dione intermediate to the target diol can be achieved using various reducing agents. For large-scale applications, sodium borohydride (NaBH₄) is a preferred reagent due to its selectivity, ease of handling, and cost-effectiveness compared to other metal hydrides.[6][7][8] The stereochemical outcome of the reduction is crucial, and NaBH₄ typically favors the formation of the thermodynamically more stable alcohol.
Protocol 2: Sodium Borohydride Reduction
This protocol is designed for the safe and efficient large-scale reduction of the dione intermediate.
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and powder addition funnel or solids charging port
-
Chiller/heater for reactor temperature control
-
Filtration apparatus
-
Rotary evaporator (for large volumes) or other solvent removal system
-
Crystallization vessel
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 7.84 kg | 45.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.87 kg | 49.5 |
| Methanol | 32.04 | 80 L | - |
| Deionized Water | 18.02 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactor: Add 80 L of methanol to the reactor and cool to 0-5 °C with stirring.
-
Dissolution of Dione: Add 7.84 kg of the dione intermediate to the cold methanol and stir until it is fully dissolved.
-
Controlled Addition of NaBH₄: Slowly and carefully add 1.87 kg of sodium borohydride in portions over 2-3 hours. The addition should be controlled to maintain the internal temperature between 0-10 °C. Caution: Hydrogen gas is evolved during the reaction. Ensure adequate ventilation and take appropriate safety precautions.
-
Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture to a pH of ~7. Caution: This is an exothermic process and will evolve hydrogen gas. Maintain cooling and ensure slow addition.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate.
-
Purification by Crystallization: Filter off the drying agent and concentrate the organic solution to a smaller volume. Allow the product to crystallize. The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60 °C.
Expected Yield: 80-90%
Validation:
-
Reaction Monitoring: The disappearance of the starting dione and the appearance of the product diol can be monitored by TLC.
-
Product Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Safety Considerations
-
Cyclopentadiene: Is a flammable liquid and can cause irritation.[9] It should be handled in a well-ventilated fume hood. Dicyclopentadiene cracking should be performed with appropriate equipment and behind a safety shield.
-
p-Benzoquinone: Is a toxic and irritating solid. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Borohydride: Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care in a dry, inert atmosphere. The quenching process should be performed slowly and with adequate cooling and ventilation.
-
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of appropriate personal protective equipment.
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of this compound. By employing a green Diels-Alder reaction in water and a controlled sodium borohydride reduction, this key pharmaceutical intermediate can be produced in high yield and purity on a large scale. The self-validating nature of the protocols, with clear checkpoints for reaction monitoring and product characterization, ensures the reliability and reproducibility of the synthesis.
References
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Gong, L., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(2), 856-862.
- Carlos, R. M., et al. (2012). 10.3. Diels–Alder Reaction Between p-Benzoquinone and Cyclopentadiene and Subsequent Photochemical [2π + 2π] Cycloaddition. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 343-346). Royal Society of Chemistry.
- Li, C.-J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3166.
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions. Journal of the American Chemical Society, 102(26), 7816-7817.
- Nicolaou, K. C., et al. (2005). The Diels–Alder Reaction in Total Synthesis.
-
U.S. Borax. (n.d.). Borohydrides: Reducing Agents in Organic Synthesis. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rushim.ru [rushim.ru]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]
- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Asymmetric Dihydroxylation of Benzonorbornadiene Derivatives
<
Abstract
This document provides a comprehensive technical guide for the asymmetric dihydroxylation (AD) of benzonorbornadiene and its derivatives. Chiral cis-diols derived from this scaffold are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. This guide details the underlying mechanism of the Sharpless Asymmetric Dihydroxylation, optimal reaction conditions, step-by-step experimental protocols, and data interpretation. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing these enantiomerically enriched building blocks.
Introduction: The Strategic Importance of Chiral Diols
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. Chiral diols, particularly those with a rigid bicyclic framework like that of benzonorbornadiene, serve as versatile synthons for introducing stereocenters with high fidelity.[1][2] The Sharpless Asymmetric Dihydroxylation has emerged as a premier method for this transformation due to its high enantioselectivity, broad substrate scope, and operational simplicity.[3]
This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the facial selectivity of the dihydroxylation of an alkene.[3][4][5] The resulting syn-diols are pivotal intermediates for further synthetic manipulations. This guide will focus on the practical application of this powerful reaction to benzonorbornadiene derivatives, addressing the specific challenges and optimization parameters relevant to this class of substrates.
Mechanism and Stereochemical Control
The stereochemical outcome of the Sharpless AD reaction is dictated by the choice of the chiral ligand, which creates a chiral pocket around the osmium tetroxide catalyst.[5] The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives, typically the phthalazine (PHAL) adducts.[4][6]
-
AD-mix-α , containing the (DHQ)₂-PHAL ligand, delivers the hydroxyl groups to the α-face (bottom face) of the alkene when oriented according to a mnemonic.
-
AD-mix-β , containing the (DHQD)₂-PHAL ligand, delivers the hydroxyl groups to the β-face (top face) of the alkene.[4][6]
The catalytic cycle begins with the formation of a chiral osmium tetroxide-ligand complex. The alkene then undergoes a [3+2] cycloaddition with this complex to form a cyclic osmate ester intermediate.[5] This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃Fe(CN)₆), regenerates the active osmium(VIII) catalyst, allowing the cycle to continue with only a catalytic amount of the toxic and expensive osmium tetroxide.[4][5][6]
Sources
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic principles and practical experience to empower you to overcome common challenges and optimize your synthetic yield.
Introduction to the Synthesis
The synthesis of this compound is a two-step process commencing with a Diels-Alder reaction between cyclopentadiene and p-benzoquinone to form the intermediate, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. This is followed by the reduction of the diketone to the desired diol. While seemingly straightforward, achieving high yield and purity requires careful attention to experimental parameters and an understanding of potential side reactions.
This guide provides a detailed workflow, troubleshooting advice in a direct question-and-answer format, and frequently asked questions to support your experimental success.
Part 1: Experimental Workflow and Protocols
The overall synthetic pathway is illustrated below:
Caption: Synthetic scheme for this compound.
Step 1: Diels-Alder Reaction - Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereospecificity.[1] In this case, the conjugated diene (cyclopentadiene) reacts with the dienophile (p-benzoquinone) in a concerted [4+2] cycloaddition.[1]
Detailed Protocol:
-
Reactant Preparation:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation (bp ~41 °C). Keep the cyclopentadiene cold (on ice) to prevent dimerization.
-
Ensure the p-benzoquinone is pure. If necessary, it can be purified by sublimation or recrystallization from petroleum ether.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-benzoquinone (1.0 equivalent) in a suitable solvent (see table below for options).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Cyclopentadiene:
-
Slowly add the freshly prepared, cold cyclopentadiene (1.1 equivalents) to the stirred p-benzoquinone solution. The addition should be dropwise to control the exothermic reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the p-benzoquinone spot.
-
-
Isolation of the Intermediate:
-
The product, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, will often precipitate from the reaction mixture.
-
If precipitation occurs, cool the mixture in an ice bath for 30 minutes to maximize crystal formation and then collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
-
Solvent Selection and Yield Comparison:
| Solvent System | Typical Yield (%) | Notes | Reference |
| Water | 83-97 | Environmentally friendly; often leads to high yields due to hydrophobic effects.[2] | [2] |
| Ethanol | ~87-90 | A common and effective solvent for this reaction. | |
| Petroleum Ether / Ethyl Acetate (5:1) | High | Good for controlling the reaction temperature and often results in product precipitation. | [1] |
| Toluene | ~76 | Higher temperatures may be required, which could favor the retro-Diels-Alder reaction.[2] | [2] |
Step 2: Reduction of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
The reduction of the diketone intermediate to the desired diol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones, which is advantageous in the presence of other functional groups.[3]
Detailed Protocol:
-
Reaction Setup:
-
In a round-bottom flask, suspend the 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (1.0 equivalent) in ethanol or methanol at room temperature.
-
-
Addition of Sodium Borohydride:
-
Slowly add sodium borohydride (2.2 equivalents) to the stirred suspension. The addition should be done in portions to control the evolution of hydrogen gas.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting diketone is no longer visible.
-
-
Work-up Procedure:
-
Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification of the Final Product:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or acetone/water.[4]
-
Alternatively, column chromatography on silica gel using an ethyl acetate/hexanes gradient can be employed for higher purity.
-
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Diels-Alder Reaction Troubleshooting
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my Diels-Alder reaction yield low? | 1. Dimerization of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature, reducing the concentration of the active diene. 2. Retro-Diels-Alder Reaction: The reaction is reversible, and higher temperatures can shift the equilibrium back to the starting materials. 3. Impure Reagents: Impurities in the p-benzoquinone or the use of old, dimerized cyclopentadiene will lower the yield. 4. Suboptimal Solvent or Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate and equilibrium. | 1. Always use freshly cracked cyclopentadiene and keep it cold. 2. Maintain a low reaction temperature (0 °C to room temperature) to favor the forward reaction. 3. Purify the p-benzoquinone if necessary. 4. Consider switching to a solvent known to promote the reaction, such as water or ethanol (see table above). |
| My product from the Diels-Alder reaction is a mixture of isomers. How can I improve the stereoselectivity? | The Diels-Alder reaction can produce both endo and exo isomers. The endo product is typically the kinetic product, favored at lower temperatures, due to secondary orbital interactions. The exo product is the thermodynamic product and is favored at higher temperatures. | To favor the formation of the kinetically controlled endo adduct, maintain a low reaction temperature (ideally 0 °C or below). If the reaction is allowed to proceed for an extended period at a higher temperature, isomerization to the more stable exo product can occur. |
| I am observing the formation of a higher molecular weight byproduct. What is it and how can I avoid it? | This is likely a 2:1 adduct where two molecules of cyclopentadiene have reacted with one molecule of p-benzoquinone. This can occur if an excess of cyclopentadiene is used or if the reaction is run for an extended period. | Use a slight excess of cyclopentadiene (e.g., 1.1 equivalents) and monitor the reaction closely by TLC. Stop the reaction once the p-benzoquinone has been consumed to minimize the formation of the 2:1 adduct. |
Reduction Reaction Troubleshooting
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why is the reduction of the diketone incomplete? | 1. Insufficient Reducing Agent: One mole of NaBH₄ can theoretically reduce four moles of a ketone, but in practice, an excess is often required.[5] 2. Decomposition of Sodium Borohydride: NaBH₄ can react with protic solvents, especially acidic ones, reducing its effectiveness. 3. Low Solubility of the Diketone: The diketone may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction. | 1. Use at least 2.2 equivalents of NaBH₄. 2. Ensure the reaction is not acidic. The use of ethanol or methanol is generally acceptable. 3. If solubility is an issue, consider using a co-solvent like THF or gently warming the reaction mixture (while monitoring for side reactions). |
| My final product is impure after the work-up. What are the likely impurities? | 1. Unreacted Starting Material: Incomplete reduction will leave the diketone in the final product. 2. Borate Esters: These can form during the reaction and may not be fully hydrolyzed during the work-up. 3. Over-reduction Products: While less common with NaBH₄, under harsh conditions, other functional groups could potentially be reduced. | 1. Ensure the reduction has gone to completion using TLC before work-up. 2. A thorough acidic work-up is crucial to hydrolyze any borate esters. Ensure the pH is acidic before extraction. 3. Stick to the recommended reaction conditions to avoid over-reduction. |
| The work-up of the reduction is difficult, with emulsions forming during extraction. | The formation of borate salts can sometimes lead to emulsions. | Adding brine (saturated NaCl solution) during the washing step can help to break up emulsions and improve phase separation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the significance of the endo rule in the Diels-Alder reaction for this synthesis?
The endo rule predicts that the kinetically favored product will have the substituents of the dienophile oriented towards the diene. In the reaction between cyclopentadiene and p-benzoquinone, this results in the formation of the endo isomer of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. This stereochemical outcome is a consequence of stabilizing secondary orbital interactions between the p-orbitals of the diene and the dienophile in the transition state.
Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction step?
While LiAlH₄ is a more powerful reducing agent, it is generally not necessary for the reduction of this diketone and introduces additional safety hazards as it reacts violently with protic solvents. Sodium borohydride is a safer and more selective reagent for this transformation, effectively reducing the ketone functional groups without affecting other parts of the molecule.[5]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone carbonyl stretch (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) will confirm the reduction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q4: What are the main safety precautions I should take during this synthesis?
-
Cyclopentadiene: It is volatile and has a strong odor. It should be handled in a well-ventilated fume hood. Dicyclopentadiene should be cracked with appropriate caution due to the high temperatures involved.
-
Sodium Borohydride: It is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions, and quench the reaction carefully in an ice bath.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all organic solvents.
References
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances. Available at: [Link]
-
10.3. Diels–Alder Reaction Between p-Benzoquinone and Cyclopentadiene and Subsequent Photochemical [2π + 2π] Cycloaddition. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]
-
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]
Sources
- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bicyclic diol. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Understanding the Synthesis and Potential Impurities
A common and efficient route to synthesizing this compound involves a two-step process:
-
Diels-Alder Reaction: A [4+2] cycloaddition of cyclopentadiene and p-benzoquinone to yield 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione.[1][2][3]
-
Reduction: The subsequent reduction of the dione to the desired diol.
This synthetic pathway is illustrated below:
Caption: Synthetic pathway for this compound.
Understanding this synthesis allows us to anticipate potential impurities that may complicate the purification process.
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Unreacted p-benzoquinone, cyclopentadiene dimer (dicyclopentadiene) | Incomplete reaction |
| Reaction Byproducts | exo-isomer of the dione, 2:1 adducts of cyclopentadiene and p-benzoquinone | Side reactions during Diels-Alder |
| Degradation Products | Quinone derivatives (colored) | Oxidation of the hydroquinone product |
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Product Stability and Handling
Question: My purified this compound is developing a yellow or brownish tint over time. What is causing this and how can I prevent it?
Answer: The discoloration you are observing is likely due to the oxidation of the hydroquinone moiety in your diol to the corresponding quinone. Hydroquinone derivatives are susceptible to oxidation, a process that can be accelerated by exposure to oxygen, light, and basic conditions.[4][5][6]
Troubleshooting and Prevention:
-
pH Control: Maintain a slightly acidic pH (around 3.0-5.5) during workup and storage, as the oxidation of hydroquinones is more rapid at higher pH.[4]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like citric acid or sodium metabisulfite to the solution.[7]
-
Light Protection: Store the purified compound in an amber vial or a container protected from light.
-
Solvent Choice: When concentrating your product, use peroxide-free solvents.
Section 2: Troubleshooting Column Chromatography
Question: I'm having trouble with the column chromatography of my crude product. The compound either doesn't move from the baseline or streaks badly. What can I do?
Answer: These are common issues when purifying polar compounds like diols via normal-phase chromatography. The two hydroxyl groups can lead to strong interactions with the silica gel, causing poor elution and band broadening.
Caption: Decision workflow for troubleshooting chromatography issues.
Detailed Troubleshooting Steps:
-
Increase Eluent Polarity: If your compound is not eluting from a silica gel column with standard solvent systems like ethyl acetate/hexanes, gradually increase the polarity. Adding a small percentage of methanol (1-5%) can significantly improve the elution of polar compounds.
-
Use a Modifier: Tailing or streaking on silica gel can be due to the acidic nature of the silica. Adding a small amount of a modifier to your eluent can improve peak shape. For your diol, adding a small amount of acetic acid (e.g., 0.1%) can help.
-
Consider Reversed-Phase (RP) Chromatography: If normal-phase chromatography is proving difficult, reversed-phase (C18) chromatography is an excellent alternative for polar compounds. You would use a polar mobile phase, such as a gradient of water and acetonitrile or methanol.
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Dry load your crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with your starting solvent system.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 20% to 100% ethyl acetate in hexanes, followed by a small percentage of methanol if necessary).
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Section 3: Crystallization Challenges
Question: I am struggling to crystallize my this compound. It either oils out or remains in solution. What strategies can I try?
Answer: Crystallization of diols can be challenging due to their polarity and potential for strong hydrogen bonding with solvents. Finding the right solvent or solvent system is key.
Troubleshooting Crystallization:
-
Solvent Screening:
-
Single Solvents: Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene). The ideal solvent will dissolve your compound when hot but not when cold.
-
Solvent/Anti-Solvent Systems: Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common systems include ethyl acetate/hexanes, methanol/water, or dichloromethane/petroleum ether.
-
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Experimental Protocol: Crystallization using a Solvent/Anti-Solvent System
-
Dissolution: In a clean flask, dissolve the crude or partially purified diol in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add an "anti-solvent" (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For further precipitation, you can then place it in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
-
Yates, P., & Switlak, K. (1990). 1 and 2: 1 adducts of cyclopentadiene with p-benzoquinone. Canadian Journal of Chemistry, 68(10), 1894-1901. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
-
Li, J., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(6), 3326-3331. [Link]
-
Li, J., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. National Center for Biotechnology Information. [Link]
- Kemp, A., et al. (2015). A hydroquinone formulation with increased stability and decreased potential for irritation.
-
González-Sarrías, A., et al. (2015). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 4(2), 335-357. [Link]
- Google Patents. (1974). US3855150A - Stabilization of hydroquinone solutions with citric acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. eastman.com [eastman.com]
- 6. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
Preventing byproduct formation in OsO4 dihydroxylation reactions
Welcome to the Technical Support Center for Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful transformation for the synthesis of syn-1,2-diols. Here, we address common challenges, with a focus on preventing the formation of unwanted byproducts that can compromise yield, purity, and (in the case of asymmetric reactions) stereoselectivity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Troubleshooting Guide: Diagnosing and Solving Byproduct Formation
The formation of byproducts in OsO₄ dihydroxylation is most often traced back to one of three core issues: over-oxidation of the desired diol, undesired cleavage of the carbon-carbon bond, or a competing, non-selective reaction pathway. Below, we address these issues in a question-and-answer format.
Issue 1: My reaction is producing α-hydroxy ketones (ketols) and/or diketones.
Q: I've isolated my product, but NMR and Mass Spec analysis show significant amounts of an α-hydroxy ketone (ketol). What is causing this over-oxidation, and how can I prevent it?
A: The formation of α-hydroxy ketones is a classic over-oxidation byproduct in dihydroxylation reactions.[1][2] The desired 1,2-diol, once formed, can be susceptible to further oxidation under the reaction conditions.
Causality & Mechanism: This side reaction is particularly prevalent under two conditions:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to oxidize the secondary alcohol of the diol product. While heating can sometimes increase the rate of the primary dihydroxylation, it disproportionately accelerates the rate of over-oxidation.
-
Aggressive Co-oxidants: While necessary to regenerate the catalytic Os(VIII) species, some co-oxidants are strong enough to oxidize the diol product. Tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂) are known to be more prone to causing this side reaction compared to milder options like N-methylmorpholine N-oxide (NMO).[1][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ketol byproduct formation.
Recommended Solutions:
-
Temperature Control: Perform the reaction at room temperature or, preferably, at 0 °C. While the reaction may be slower, it will be significantly cleaner.[5]
-
Choice of Co-oxidant: If using hydrogen peroxide or TBHP, consider switching to N-methylmorpholine N-oxide (NMO) for Upjohn dihydroxylations or potassium ferricyanide (K₃[Fe(CN)₆]) for Sharpless Asymmetric Dihydroxylations (AD).[6][7] These are the standard, well-behaved co-oxidants for these reactions.
-
Reaction Monitoring: Avoid letting the reaction run for an extended period after the starting material has been consumed. Monitor progress by TLC or LC-MS and quench the reaction promptly upon completion.
Issue 2: My desired diol is being cleaved, resulting in aldehydes, ketones, or carboxylic acids.
Q: My reaction is resulting in products with a lower molecular weight than expected, suggesting C-C bond cleavage. Why is this happening with OsO₄, and what is the solution?
A: While oxidative cleavage is the hallmark of ozonolysis or reactions with reagents like sodium periodate (NaIO₄), it can occur as a significant side reaction during OsO₄ dihydroxylation under specific conditions.[8][9]
Causality & Mechanism: The mechanism proceeds in two steps: first, the formation of the 1,2-diol, and second, the oxidative cleavage of the diol. This pathway is highly dependent on the co-oxidant used. Co-oxidants like Oxone (potassium peroxymonosulfate) or periodates can directly facilitate the C-C bond cleavage of the intermediate osmate ester or the final diol product.[9][10] This is, in fact, the basis of the Lemieux-Johnson oxidation, which intentionally uses catalytic OsO₄ and a stoichiometric amount of periodate to cleave alkenes.[11]
Key Factors and Solutions:
-
Co-oxidant Selection: This is the most critical factor. Avoid using periodate (e.g., NaIO₄) or Oxone as the co-oxidant unless C-C cleavage is the desired outcome. Stick with NMO or K₃[Fe(CN)₆] for clean diol formation.
-
Work-up Contamination: Ensure that no residual cleavage agents from previous steps in a synthetic sequence are carried over into the dihydroxylation reaction.
-
pH Control: Some cleavage pathways can be promoted under acidic conditions. For Sharpless AD reactions, the use of a buffer (e.g., K₂CO₃) is standard and helps maintain the slightly basic pH required for optimal reactivity and selectivity.[5][7]
Table 1: Comparison of Common Co-oxidants in Catalytic OsO₄ Dihydroxylation
| Co-oxidant | Common Use Case | Typical Byproducts | Mitigation Strategy |
| NMO (N-Methylmorpholine N-oxide) | Upjohn Dihydroxylation[6] | Generally low; potential for ketols at high temp. | Run at or below room temperature. |
| K₃[Fe(CN)₆] (Potassium ferricyanide) | Sharpless AD[3] | Generally low; requires buffer. | Use standard AD-mix formulations which include K₂CO₃ buffer. |
| H₂O₂ / TBHP | Milas / Sharpless variants[12] | α-Hydroxy ketones (ketols).[1] | Use low temperatures; consider switching to NMO if over-oxidation is severe. |
| Oxone / NaIO₄ | Lemieux-Johnson Oxidation[11] | C-C Cleavage Products (aldehydes/ketones). | Do not use if the 1,2-diol is the desired product. This is a synthetic method for cleavage. |
Issue 3: My Sharpless Asymmetric Dihydroxylation (AD) has low enantiomeric excess (ee).
Q: I'm using an AD-mix, but the stereoselectivity of my diol is poor. What is causing this loss of enantioselectivity?
A: Low enantiomeric excess in a Sharpless AD reaction points to a competing, non-enantioselective dihydroxylation pathway that is not being controlled by the chiral ligand-osmium complex.
Causality & Mechanism: The Sharpless AD reaction relies on the chiral ligand [(DHQ)₂PHAL or (DHQD)₂PHAL] accelerating the reaction through a highly organized transition state.[3][13] If the alkene reacts with an osmium species that is not bound to the chiral ligand, a racemic or non-selective dihydroxylation occurs, eroding the overall ee.
Caption: Competing pathways in Sharpless Asymmetric Dihydroxylation.
Common Causes and Proven Solutions:
-
High Substrate Concentration: If the concentration of the alkene is too high, it can react via the slower, uncatalyzed pathway before the chiral complex can be regenerated. This side reaction erodes the enantioselectivity.[7]
-
Solution: Ensure the reaction is not overly concentrated. Slow addition of the alkene can sometimes be beneficial for particularly challenging substrates.
-
-
Incorrect Stoichiometry: The AD-mix formulations are carefully optimized.[3][7] Using incorrect ratios of catalyst, ligand, and co-oxidant can disrupt the catalytic cycle.
-
Solution: Use the commercially available, pre-packaged AD-mix-α or AD-mix-β whenever possible. If preparing from individual components, be meticulous with stoichiometry.
-
-
Reaction Temperature: While low temperatures are generally good, some substrates are sluggish and require slightly warmer conditions (e.g., room temperature). However, excessively high temperatures can decrease selectivity.
-
Solution: Start at 0 °C. If the reaction is too slow, allow it to warm to room temperature, but monitor the ee to find the optimal balance.
-
-
Use of Additives: For certain classes of alkenes (especially non-terminal ones), the hydrolysis of the osmate ester can be rate-limiting. This can be accelerated by adding methanesulfonamide (CH₃SO₂NH₂), which often improves both the rate and the enantioselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Upjohn Dihydroxylation
This protocol is a standard starting point for the syn-dihydroxylation of a generic alkene using catalytic OsO₄ and NMO as the co-oxidant.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv).
-
Solvent Addition: Dissolve the alkene in a suitable solvent system, typically a 10:1 mixture of acetone/water or t-butanol/water (e.g., 10 mL per 1 mmol of alkene).[5] The water is necessary to dissolve the inorganic reagents.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv). Stir until it dissolves.
-
Catalyst Introduction: In a well-ventilated fume hood, add the OsO₄ catalyst. This can be added as a solution in toluene (e.g., 2.5 wt% solution, 1-2 mol%) or as potassium osmate dihydrate (K₂OsO₄·2H₂O), which is less volatile.[14]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction mixture typically turns dark brown or black.
-
Quenching: Once the starting material is consumed (typically 2-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (approx. 5 mL per 1 mmol of alkene).[5] Stir vigorously for 30-60 minutes until the color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude diol by flash column chromatography or recrystallization.
Protocol 2: Standard Reaction Quenching and Work-up
A robust quenching procedure is critical for safety (destroying residual oxidant and toxic OsO₄) and for ensuring the clean release of the diol from the osmate ester intermediate.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quenching process.
-
Prepare Quenching Agent: Prepare a fresh 10% w/v aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).
-
Slow Addition: Slowly add the quenching solution to the stirring reaction mixture. The dark color of the reaction should fade. If it persists, add more quenching agent.
-
Stir: Allow the quenched mixture to stir for at least 30 minutes to ensure complete reduction of all Os(VI) species to lower, less toxic oxidation states and full hydrolysis of the osmate ester.
-
Optional Solid Removal: If a large amount of black precipitate (osmium dioxide) forms, it can be removed by filtration through a pad of Celite® before proceeding to extraction. This can simplify the subsequent work-up.
-
Proceed to Extraction: The biphasic mixture is now ready for standard aqueous work-up as described in Protocol 1.
References
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
Lohray, B. B., & Bhushan, V. (1994). Origin of .alpha.-Hydroxy Ketones in the Osmium Tetroxide-Catalyzed Asymmetric Dihydroxylation of Alkenes. The Journal of Organic Chemistry. [Link]
-
Plietker, B. (2004). The RuO4-catalysed dihydroxylation, ketohydroxylation and mono oxidation--novel oxidation reactions for the synthesis of diols and alpha-hydroxy ketones. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. [Link]
-
Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation. [Link]
-
Whitehead, D. C., et al. (2006). The OsO4-mediated oxidative cleavage of olefins catalyzed by alternative osmium sources. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. (2015). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link]
-
Organic Chemistry Portal. Osmium tetroxide. [Link]
- Borhan, B., et al. (2004). Catalytic osmium-assisted oxidative cleavage of olefins.
-
Reddit. (2023). r/Chempros - Osmium dihydroxylation. [Link]
-
Semantic Scholar. (1994). Origin of .alpha.-Hydroxy Ketones in the Osmium Tetroxide-Catalyzed Asymmetric Dihydroxylation of Alkenes. [Link]
-
YouTube. (2015). A07. Dihydroxylation of alkenes with OsO4 (reaction mechanism). [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Wikipedia. Dihydroxylation. [Link]
-
YouTube. (2022). Osmium Tetroxide Dihydroxylation | OsO4 Mechanism | Organic Chemistry | Practice Problems. [Link]
-
ACS Green Chemistry Institute. CHEM21 Case Study: Asymmetric Dihydroxylation. [Link]
-
Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]
-
Reddit. (2024). r/chemistry - Any tips handling OsO4 (and preparing a Pyridine stock solution) ?. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
YouTube. (2018). 8.7b Syn Dihydroxylation. [Link]
-
Hashiyama, T., et al. (1994). .alpha.-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers. The Journal of Organic Chemistry. [Link]
-
Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. [Link]
-
Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
Khan Academy. Syn dihydroxylation. [Link]
-
Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]
-
Deng, L., et al. (1995). Alkane oxidation by osmium tetroxide. Journal of the American Chemical Society. [Link]
-
Ahmad, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
Sources
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- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Osmium tetroxide [organic-chemistry.org]
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- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Varenicline Intermediate Synthesis
Welcome to the technical support center for the synthesis of Varenicline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical agent. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific rationale.
Section 1: FAQs - Nitration and Reduction Stages
Question 1: My nitration of the trifluoroacetamide precursor (Compound 120) is yielding a mixture of regioisomers. How can I improve the selectivity for the desired 4,5-dinitro derivative (Compound 121)?
Answer: The regioselectivity of the nitration reaction is a critical step and is highly dependent on controlling the reaction kinetics and the nitrating agent's reactivity. The formation of undesired isomers, such as the meta-dinitro compound, can complicate downstream purification.[1]
Causality and Experimental Choices:
-
Nitrating Agent: The choice of nitrating agent is paramount. A mixture of trifluoromethanesulfonic acid and nitric acid is often used to generate the highly reactive nitronium ion (NO₂⁺).[2] The concentration and ratio of these acids must be precisely controlled to avoid over-nitration or side reactions.
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature, typically around 0°C, is crucial to control the reaction rate and enhance selectivity.[2] Temperature excursions can lead to the formation of undesired isomers and impurities.
-
Addition Rate: Slow, controlled addition of the substrate to the pre-mixed nitrating solution ensures that localized high concentrations of reactants are avoided, which can lead to side reactions.
Troubleshooting Protocol:
-
Pre-cool the Reaction Vessel: Ensure your reaction vessel is thoroughly cooled to 0°C before adding any reagents.
-
Prepare the Nitrating Mixture: In a separate flask, carefully and slowly add nitric acid to trifluoromethanesulfonic acid at 0°C. Allow this mixture to stir for a short period to ensure the formation of the nitronium ion.
-
Controlled Substrate Addition: Dissolve your trifluoroacetamide precursor in a suitable solvent like dichloromethane and add it dropwise to the nitrating mixture, maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to determine the optimal reaction time and prevent the formation of byproducts.
Question 2: The reduction of the dinitro compound (Compound 121) to the diamine (Compound 122) is incomplete. What are the potential causes and solutions?
Answer: Incomplete reduction of the dinitro compound is a common issue that can arise from several factors related to the catalyst, hydrogen pressure, or reaction conditions.
Causality and Experimental Choices:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is critical.[2] The catalyst can be deactivated by impurities in the starting material or solvent, or it may have lost activity due to improper storage or handling.
-
Hydrogen Pressure and Delivery: Insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface can lead to a sluggish or incomplete reaction.[2]
-
Solvent System: The choice of solvent can influence the solubility of the starting material and the efficiency of the hydrogenation. An isopropanol/water mixture is commonly employed.[2]
Troubleshooting Protocol:
-
Catalyst Quality: Use a fresh, high-quality 5% Pd/C catalyst. Ensure it is handled under an inert atmosphere to prevent deactivation.
-
Reaction Setup: Ensure your hydrogenation apparatus is properly sealed and can maintain a stable hydrogen pressure of 40-50 psi.[2] Vigorous stirring is essential to ensure good mixing and mass transfer.
-
Solvent Purity: Use high-purity solvents to avoid introducing any catalyst poisons.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to track the disappearance of the starting material. If the reaction stalls, carefully filtering the mixture and adding a fresh portion of the catalyst may be necessary.
Troubleshooting Flowchart for Dinitro Reduction
Caption: Troubleshooting Dinitro Reduction
Section 2: FAQs - Cyclization and Purification
Question 3: The cyclization reaction of the diamine intermediate (Compound 122) with glyoxal to form the quinoxaline (Compound 123) is slow and gives a low yield. How can I optimize this step?
Answer: The cyclization to form the quinoxaline ring is a crucial step that can be influenced by pH, temperature, and the purity of the diamine starting material.
Causality and Experimental Choices:
-
pH Control: The reaction is typically carried out in water, and the pH of the reaction mixture can affect the rate of condensation.[2] While some procedures simply use water, others may benefit from the addition of a mild base to facilitate the reaction.[3]
-
Diamine Purity: The diamine intermediate is known to be unstable and can oxidize or degrade upon standing.[2] Using freshly prepared diamine is highly recommended for optimal results.
-
Reaction Time and Temperature: This reaction is often run at room temperature for an extended period (e.g., 18 hours).[2] Increasing the temperature may speed up the reaction but could also lead to the formation of impurities.
Troubleshooting Protocol:
-
Use Fresh Diamine: Prepare the diamine intermediate and use it immediately in the cyclization step to avoid degradation.
-
pH Adjustment: Consider the addition of a basic acid salt, as this has been shown to significantly shorten the reaction time while maintaining high yield and purity.[3]
-
Temperature Optimization: While room temperature is standard, a modest increase in temperature (e.g., to 30-40°C) could be explored to improve the reaction rate, with careful monitoring for impurity formation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the electron-rich diamine.
Question 4: I am observing significant color impurities in my final Varenicline product. What is the source of this coloration and how can I remove it?
Answer: The presence of color impurities, often resulting in a yellow hue, is a known issue in Varenicline synthesis.[1] These impurities can arise from side reactions or the degradation of intermediates and can be challenging to remove.
Causality and Experimental Choices:
-
Source of Impurities: Color impurities can be introduced at various stages, but they are often associated with the nitration and subsequent steps. Inadequate purification of intermediates can carry these impurities through to the final product.
-
Purification Strategy: Standard crystallization may not be sufficient to remove all colored impurities. Treatment with activated carbon is a common method to adsorb these types of impurities.[1][2]
Troubleshooting Protocol:
-
Intermediate Purification: Ensure that the dinitro intermediate (Compound 121) is thoroughly purified, for instance, by crystallization from a suitable solvent like toluene, to remove regioisomers and other impurities before proceeding.[1]
-
Activated Carbon Treatment: After the hydrolysis of the trifluoroacetamide group and before the final salt formation, dissolve the crude Varenicline base in a suitable organic solvent (e.g., dichloromethane) and treat it with activated carbon.[2] The amount of carbon and the treatment time may need to be optimized.
-
Multiple Treatments: In some cases, a single activated carbon treatment may not be sufficient, and a second treatment may be necessary to achieve the desired color quality.[1]
-
Filtration: After treatment with activated carbon, it is crucial to filter the solution through a pad of a filter aid like celite to completely remove the carbon particles.[1][2]
Question 5: How can I effectively remove N-nitroso-varenicline impurities to meet regulatory requirements?
Answer: The formation of N-nitroso-varenicline is a significant concern due to its potential genotoxicity.[4] Regulatory bodies have set stringent limits on the presence of such impurities.[4]
Causality and Experimental Choices:
-
Formation Mechanism: Nitrosamine impurities can form from the reaction of secondary amines with nitrosating agents, which may be present as trace impurities in reagents or solvents, or form under certain reaction conditions.
-
Purification Strategy: An effective method for removing N-nitroso-varenicline involves an acid-base extraction procedure. By forming a salt of Varenicline with an organic or inorganic acid, the basic Varenicline can be separated from the less basic nitrosamine impurity.[4][5]
Troubleshooting Protocol:
-
Acidic Wash: Dissolve the crude Varenicline free base in an organic solvent like dichloromethane. Wash this solution with an aqueous solution of an acid such as fumaric acid.[4] The Varenicline will form a salt and move into the aqueous layer, while the N-nitroso impurity will remain in the organic layer.
-
Phase Separation and Basification: Separate the aqueous layer containing the Varenicline salt. Then, basify the aqueous layer with a suitable base (e.g., NaOH) to regenerate the Varenicline free base.
-
Extraction: Extract the purified Varenicline free base back into an organic solvent.
-
Solvent Removal: Dry the organic layer over a suitable drying agent, filter, and concentrate to obtain the purified Varenicline base.
-
Analytical Verification: Use a highly sensitive analytical method, such as LC-MS, to confirm that the N-nitroso-varenicline impurity has been reduced to an acceptable level.[4][5]
Purification Workflow for Nitrosamine Removal
Caption: Nitrosamine Impurity Removal
Section 3: Quantitative Data Summary
| Step | Parameter | Recommended Value | Reference |
| Nitration | Temperature | 0°C | [2] |
| Reduction | Hydrogen Pressure | 40-50 psi | [2] |
| Catalyst | 5% Pd/C | [2] | |
| Cyclization | Reaction Time (standard) | ~18 hours | [2] |
| Reaction Time (optimized with base) | Significantly shorter | [3] | |
| Purification | Nitrosamine Impurity Limit | < 50 ppm | [4][5] |
References
- TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - European Patent Office - EP 4241775 A1. (2023-03-10).
- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents. (n.d.).
- US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents. (n.d.).
- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents. (n.d.).
- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1. (2009-12-22).
-
Varenicline (Chantix™) バレニクリン酒石酸塩 | New Drug Approvals. (2016-07-28). Retrieved from [Link]
Sources
- 1. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 3. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 4. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing catalyst loading for bridged bicyclic diol synthesis
Welcome to the technical support center for the synthesis of bridged bicyclic diols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of these complex three-dimensional structures. The synthesis of bridged bicyclic diols is a nuanced process where catalyst performance is paramount. This resource provides evidence-based solutions and explains the fundamental principles behind experimental choices to empower you to overcome synthetic hurdles and achieve your target molecules with high efficiency and stereoselectivity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of bridged bicyclic diols. The solutions provided are based on established catalytic principles and peer-reviewed literature.
Problem 1: Low or No Product Yield Despite High Catalyst Loading
Question: I am using a standard catalyst for my bridged bicyclic diol synthesis, and I've increased the catalyst loading significantly, but my yield remains disappointingly low. What could be the issue?
Answer: This is a common issue that often points towards problems beyond simple catalyst concentration. Here’s a breakdown of potential causes and solutions:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by the product itself inhibiting the catalyst.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials, solvents, and any additives are of the highest purity. Trace amounts of water, oxygen, or other reactive species can poison sensitive catalysts.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Monitor Reaction Progress: Track the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction starts well and then stalls, it's a strong indicator of catalyst deactivation.[1]
-
Consider a More Robust Catalyst: If deactivation persists, you may need to switch to a more stable catalyst system, potentially one with more sterically hindered ligands that protect the metal center.
-
-
-
Sub-optimal Reaction Conditions: High catalyst loading cannot compensate for incorrect temperature, pressure, or solvent.
-
Troubleshooting Steps:
-
Temperature Screening: Systematically vary the reaction temperature. Some catalytic cycles have a narrow optimal temperature window.
-
Solvent Effects: The choice of solvent is critical. A solvent that does not adequately dissolve the reactants or the catalyst can lead to poor results. Screen a range of solvents with varying polarities. For instance, in some organocatalytic Michael reactions for bicyclic systems, toluene has been identified as the optimal solvent.[2]
-
pH and Additives: For certain reactions, the presence of an acid or base co-catalyst is crucial. The absence or incorrect concentration of such additives can stall the reaction. Conversely, additives like acetic acid can sometimes deteriorate yield and selectivity.[2]
-
-
-
Incorrect Catalyst/Substrate Ratio: While you have increased the catalyst loading, it is possible that the optimal ratio is not a simple linear relationship. In some cases, excessively high catalyst concentrations can lead to side reactions or the formation of inactive catalyst aggregates.
-
Troubleshooting Steps:
-
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Question: My reaction is producing the desired bridged bicyclic diol, but with poor stereoselectivity. How can I improve the enantio- or diastereomeric excess?
Answer: Achieving high stereoselectivity in the synthesis of bridged bicyclic diols is a primary challenge. The three-dimensional nature of these molecules requires precise control over the approach of the reactants to the catalyst's active site.
-
Ligand Effects: The chiral ligand coordinated to the metal center is often the primary determinant of stereoselectivity.
-
Troubleshooting Steps:
-
Ligand Screening: Experiment with a variety of chiral ligands. Small changes in the ligand's electronic or steric properties can have a profound impact on the stereochemical outcome. For example, in the synthesis of bicyclic lactones, the use of enantiopure bis(oxazoline) ligands with a palladium catalyst was crucial for achieving kinetic resolution.[4]
-
Ligand Purity: Ensure the enantiomeric purity of your chiral ligand is high, as any impurity will directly impact the enantiomeric excess of your product.
-
-
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer.
-
Troubleshooting Steps:
-
Low-Temperature Reactions: Conduct the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on stereoselectivity.
-
-
-
Solvent Influence: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.
-
-
-
Additives: The presence of additives can sometimes enhance stereoselectivity by modifying the catalyst's active site or by participating in non-covalent interactions in the transition state.
Problem 3: Formation of Undesired Side Products
Question: I am observing the formation of significant amounts of side products, such as the corresponding ketone or epoxide, instead of the desired diol. What can I do to improve the selectivity towards dihydroxylation?
Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired dihydroxylation.
-
Over-oxidation: In some dihydroxylation reactions, the diol product can be further oxidized to a ketone or even undergo C-C bond cleavage.
-
Troubleshooting Steps:
-
Control of Oxidant: If using a stoichiometric oxidant with a catalyst (e.g., in OsO₄-catalyzed dihydroxylations), ensure the oxidant is added slowly and at a controlled temperature to avoid over-oxidation.[5][6]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
-
Competing Reaction Pathways: Depending on the substrate and catalyst, other reactions like epoxidation may compete with dihydroxylation.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence the selectivity between dihydroxylation and epoxidation. For instance, certain manganese complexes can be tuned to favor either cis-dihydroxylation or epoxidation by changing the carboxylic acid co-ligand.[7]
-
Solvent and Additives: The reaction medium can also play a role. The presence of water is often necessary for dihydroxylation, while its absence may favor epoxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of a novel bridged bicyclic diol?
A1: A good starting point for catalyst loading in exploratory reactions is typically in the range of 1-5 mol%.[2] For expensive or highly active catalysts, it may be beneficial to start as low as 0.5 mol%. A systematic optimization should then be performed to find the ideal balance between reaction rate, yield, and cost.
Q2: How do I choose the right catalyst for my specific bridged bicyclic diol synthesis?
A2: The choice of catalyst depends heavily on the specific transformation you are trying to achieve (e.g., cis- vs. anti-diol), the functional groups present in your substrate, and the desired stereochemistry.
-
For syn-dihydroxylation , osmium tetroxide (OsO₄) with a co-oxidant is a classic and reliable method.[5][6] Ruthenium-based catalysts can also be effective.[8]
-
For anti-dihydroxylation , an epoxidation followed by acid-catalyzed ring-opening is a common strategy.[6][9]
-
Asymmetric synthesis requires the use of a chiral catalyst, often a transition metal complex with a chiral ligand or a chiral organocatalyst.[8][10][11]
Q3: Can organocatalysts be used for the synthesis of bridged bicyclic diols?
A3: Yes, organocatalysis is a powerful tool for the asymmetric synthesis of complex cyclic systems, including precursors to bridged bicyclic diols.[12] For example, proline and its derivatives are well-known for promoting intramolecular aldol condensations that can form bicyclic structures.[12] Chiral diol-based organocatalysts have also been widely used in various enantioselective reactions.[10]
Q4: What is the role of a ligand in the catalytic synthesis of bridged bicyclic diols?
A4: In transition metal catalysis, the ligand plays several crucial roles:
-
Stereocontrol: Chiral ligands are essential for inducing enantioselectivity.
-
Stability: Ligands can stabilize the metal center, preventing decomposition and increasing catalyst lifetime.
-
Solubility: The ligand can influence the solubility of the catalyst in the reaction medium.
-
Reactivity: Ligands can modulate the electronic properties of the metal center, thereby tuning its reactivity. The steric and electronic effects of ligands can significantly influence catalyst activity and stability.[13]
Experimental Protocols and Data
Table 1: Representative Catalyst Loading Optimization
| Entry | Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Organocatalyst 13c | 5 | 24 | 70 | 97 |
| 2 | Organocatalyst 13c | 2.5 | 48 | 70 | 97 |
| 3 | InBr₃ | 10 | 12 | 59 | N/A |
| 4 | InBr₃ | 5 | 12 | 33 | N/A |
| 5 | InBr₃ | 15 | 12 | 34 | N/A |
Data synthesized from literature examples for illustrative purposes.[2][3]
Protocol: General Procedure for a Ruthenium-Catalyzed Transfer Hydrogenative Cycloaddition
This protocol is adapted from literature procedures for the synthesis of bridged bicyclic systems.[14]
-
Catalyst Preparation: In a glovebox, a solution of Ru₃(CO)₁₂ (2 mol%) and a suitable phosphine ligand (e.g., dppe, 6 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene) is prepared in a reaction vessel.
-
Reactant Addition: The diol substrate (100 mol%) and the diene (e.g., cyclohexadiene, 500 mol%) are added to the reaction vessel.
-
Reaction Conditions: The vessel is sealed and heated to the desired temperature (e.g., 140 °C) with stirring for the required reaction time.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the bridged bicyclic diol product.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Diagram 2: Key Factors Influencing Stereoselectivity
Caption: Factors influencing the stereochemical outcome of the reaction.
References
-
Optimization of Catalyst Loading and Scale. ResearchGate. [Link]
-
Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. National Institutes of Health. [Link]
-
Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α - PubMed Central. National Institutes of Health. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. Royal Society of Chemistry. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC. National Institutes of Health. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline. PubMed. [Link]
-
synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
-
An Overview of Catalytic Carbonylative Double Cyclization Reactions. MDPI. [Link]
-
Dihydroxylation - Wikipedia. Wikipedia. [Link]
-
Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. IRL @ UMSL. [Link]
-
Diols as Dienophiles: Bridged Carbocycles via Ruthenium(0) Catalyzed Transfer Hydrogenative Cycloadditions of Cyclohexadiene or Norbornadiene. National Institutes of Health. [Link]
-
Diels-Alder Forming Bridged Products: Videos & Practice Problems. Pearson. [Link]
-
Diol synthesis by substitution. Organic Chemistry Portal. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
-
Novel, Cyclic and Bicyclic 1,3-Diols as Catalysts for the Diethylzinc Addition to Aldehydes. Thieme. [Link]
-
Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene and tricyclo[3.2.1.02,7]oct-3-ene frameworks via stepwise cascade reactions. Chinese Chemical Society. [Link]
-
9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]
-
Mechanism of cis-dihydroxylation and epoxidation of alkenes by highly H(2)O(2) efficient dinuclear manganese catalysts. PubMed. [Link]
-
Synthesis of diols by dihydroxylation. Organic Chemistry Portal. [Link]
-
-
REACTIONS OF ALKENES (ANTI DIHYDROXYLATION) FOR CSIR NET/GATE/JEE. YouTube. [Link]
-
-
Nomenclature of Bicyclic Compounds. Chad's Prep. [Link]
-
Solved Devise a synthesis of the bridged bicyclic ringed. Chegg. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanism of cis-dihydroxylation and epoxidation of alkenes by highly H(2)O(2) efficient dinuclear manganese catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of bicyclic diol derivatives through metal and enzyme catalysis: application to the formal synthesis of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diols as Dienophiles: Bridged Carbocycles via Ruthenium(0) Catalyzed Transfer Hydrogenative Cycloadditions of Cyclohexadiene or Norbornadiene - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of substituted methanonaphthalene diols
Welcome to the technical support center for the synthesis of substituted methanonaphthalene diols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic route. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize impurities and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction: The Synthetic Challenge
The synthesis of substituted methanonaphthalene diols typically involves a two-step process: a Diels-Alder reaction between a substituted naphthalene and a dienophile (such as maleic anhydride) to form the methanonaphthalene backbone, followed by dihydroxylation of the resulting alkene. While seemingly straightforward, the nature and position of substituents on the naphthalene ring can significantly influence reaction rates, stereoselectivity, and the formation of impurities. This guide will help you understand and control these factors.
Part 1: Troubleshooting the Diels-Alder Reaction
The Diels-Alder reaction forms the core carbon skeleton of your target molecule. Impurities at this stage can be difficult to remove later and can negatively impact the subsequent dihydroxylation step.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is slow or not proceeding to completion. What are the likely causes and solutions?
A1: Low reactivity in the Diels-Alder reaction is a common issue, often related to the electronic properties of your substituted naphthalene.
-
Causality: Naphthalene itself is an aromatic system, and participating in a Diels-Alder reaction requires a significant loss of aromatic stabilization energy.[1][2] Electron-withdrawing groups (EWGs) on the naphthalene ring, such as nitro (-NO₂) or cyano (-CN) groups, further decrease the electron density of the diene system, making it less reactive towards electron-poor dienophiles like maleic anhydride.[3]
-
Troubleshooting:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the aromatic stabilization. However, be aware that this can also favor the thermodynamically more stable but often undesired exo isomer and may promote retro-Diels-Alder reactions.[1]
-
Use a Lewis Acid Catalyst: Lewis acids like gallium chloride can activate the dienophile, making it more electrophilic and accelerating the reaction even at lower temperatures.[2] This can be particularly effective when dealing with electron-poor naphthalenes.
-
High-Pressure Conditions: Applying high pressure (e.g., 8-12 kbar) can significantly increase the rate of reaction and improve yields, especially for reluctant substrates.[1][4]
-
Q2: I am observing a mixture of endo and exo stereoisomers. How can I improve the stereoselectivity?
A2: The formation of both endo and exo isomers is a classic challenge in Diels-Alder reactions.
-
Causality: The endo product is typically the kinetically favored isomer, formed faster at lower temperatures due to stabilizing secondary orbital interactions in the transition state.[5] The exo product is often the thermodynamically more stable isomer and is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing for equilibration.[1]
-
Troubleshooting:
-
For the endo isomer (usually desired):
-
Lower the reaction temperature. This will favor the kinetically controlled pathway.
-
Use a Lewis acid catalyst. This can enhance the secondary orbital overlap, further favoring the endo product.
-
-
For the exo isomer:
-
Increase the reaction temperature. This will allow the reaction to reach thermodynamic equilibrium, favoring the more stable exo product. Be mindful of potential decomposition of starting materials or products at very high temperatures.
-
-
Q3: How do substituents on the naphthalene ring affect the regioselectivity of the Diels-Alder reaction?
A3: Substituents dictate which of the two aromatic rings of the naphthalene system acts as the diene.
-
Causality: The reaction will preferentially occur on the more electron-rich ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ring they are on, directing the cycloaddition to that ring. Conversely, electron-withdrawing groups (EWGs) deactivate their ring, directing the reaction to the unsubstituted ring.[6]
-
Troubleshooting:
-
Predicting the Outcome: Before starting your reaction, analyze the electronic nature of your substituents to predict the regiochemical outcome. This will be crucial for confirming the structure of your product.
-
Characterization: Use 1D and 2D NMR techniques (like COSY and HMBC) to unequivocally determine the regiochemistry of your Diels-Alder adduct.
-
Workflow for Optimizing the Diels-Alder Reaction
Caption: Troubleshooting workflow for the Diels-Alder step.
Part 2: Troubleshooting the Dihydroxylation Step
The dihydroxylation of the Diels-Alder adduct is the final step to obtaining your target diol. The primary challenge here is preventing over-oxidation, which cleaves the carbon-carbon bond of the newly formed diol.
Frequently Asked Questions (FAQs)
Q4: My dihydroxylation reaction is producing significant amounts of byproducts, resulting in a low yield of the desired diol. What is happening?
A4: The most common side reaction during dihydroxylation is over-oxidation, leading to oxidative cleavage of the diol.
-
Causality: Strong oxidizing agents, particularly potassium permanganate (KMnO₄) under warm, acidic, or concentrated conditions, can cleave the C-C bond of the newly formed diol to produce aldehydes, ketones, or carboxylic acids.[7] The electron density of the alkene in your Diels-Alder adduct plays a crucial role. Adducts derived from naphthalenes with electron-donating groups (EDGs) will have a more electron-rich double bond, making them more susceptible to both dihydroxylation and subsequent over-oxidation.[8][9]
-
Troubleshooting:
-
Choice of Reagent: Osmium tetroxide (OsO₄) is a much milder and more selective reagent for dihydroxylation than KMnO₄ and is less prone to causing over-oxidation.[8][10] Due to its toxicity and cost, it is typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation).[11]
-
Control Reaction Conditions:
-
If using KMnO₄ , the reaction must be performed under cold, dilute, and alkaline (basic) conditions to minimize cleavage.[7]
-
If using OsO₄ , the reaction is typically run at low temperatures (e.g., 0 °C) to ensure selectivity.
-
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the diol. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
Q5: How do substituents on the naphthalene ring affect the dihydroxylation step?
A5: Substituents influence the reactivity of the alkene in the Diels-Alder adduct, which in turn affects the rate and outcome of the dihydroxylation.
-
Causality:
-
Electron-Donating Groups (EDGs; e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic system, which is relayed to the alkene, making it more nucleophilic. This leads to a faster reaction with electrophilic oxidizing agents like OsO₄.[8][9] However, this increased reactivity also makes the resulting diol more susceptible to over-oxidation.
-
Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -CF₃): These groups decrease the electron density of the alkene, making it less reactive. The dihydroxylation reaction may be slower and require longer reaction times or slightly elevated temperatures. The resulting diol is generally more resistant to oxidative cleavage.
-
-
Troubleshooting Summary by Substituent Type:
| Substituent Type on Naphthalene | Effect on Alkene Reactivity | Common Issues | Troubleshooting Strategy |
| Electron-Donating (EDG) | Increased | Over-oxidation, formation of cleavage byproducts (aldehydes, ketones). | Use catalytic OsO₄/NMO at 0°C or below. Strictly control reaction time. Avoid KMnO₄. |
| Electron-Withdrawing (EWG) | Decreased | Slow or incomplete reaction. | Allow for longer reaction times. A slight increase in temperature may be necessary, but monitor carefully. |
Q6: The dihydroxylation is giving me a single diastereomer. Is this expected?
A6: Yes, this is expected. Dihydroxylation with OsO₄ or cold, dilute KMnO₄ proceeds via a syn-addition mechanism.
-
Causality: The oxidant adds to one face of the double bond in a concerted fashion, forming a cyclic intermediate (an osmate or manganate ester).[8][12][13] Subsequent hydrolysis cleaves the metal-oxygen bonds, resulting in the two hydroxyl groups being on the same side of the ring system.
-
Confirmation: The stereochemistry of the diol can be confirmed by NMR spectroscopy, looking for specific NOE correlations.
Mechanism of syn-Dihydroxylation with OsO₄
Caption: Concerted mechanism of syn-dihydroxylation.
Part 3: Purification Strategies
Effective purification is critical for obtaining your substituted methanonaphthalene diol in high purity. The choice of method will depend on the physical properties of your compound and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q7: What is the best way to purify my final diol product?
A7: A combination of recrystallization and column chromatography is often the most effective approach.
-
Recrystallization: This is an excellent method for removing minor impurities and obtaining highly crystalline material. The key is to find a suitable solvent system.
-
Solvent Selection: For polar diols, you will likely need a polar solvent or a mixed solvent system. Good starting points include:
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy.[16] Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
-
Column Chromatography: If recrystallization is ineffective, or if you have multiple byproducts with similar polarities, column chromatography is necessary.
-
Stationary Phase: Silica gel is the standard choice. For very polar diols, a polar-modified silica or even reversed-phase chromatography (C18 silica) might be more effective.[17][18]
-
Mobile Phase: A gradient elution is often required, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).
-
General Purification Protocol
-
Initial Workup: After the reaction, perform a standard aqueous workup to remove inorganic salts and water-soluble reagents.
-
Crude Product Analysis: Analyze the crude product by TLC or LC-MS to identify the number of components and estimate their relative polarities.
-
Attempt Recrystallization:
-
Test small amounts of the crude product with various solvent systems to find one that provides good quality crystals.[19]
-
If successful, scale up the recrystallization.
-
-
Perform Column Chromatography:
-
If recrystallization fails or the product is still impure, perform flash column chromatography.
-
Choose a solvent system based on TLC analysis that gives good separation between your product and the impurities (an Rf of ~0.3 for the product is ideal).
-
-
Final Purity Check: Analyze the purified fractions by TLC, NMR, and/or LC-MS to confirm purity before combining them.
References
-
Dihydroxylation. (2019). Chemistry LibreTexts. [Link]
-
Dihydroxylation of Alkenes. (2020). Chemistry LibreTexts. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Osmium Tetroxide Dihydroxylation. (2022). YouTube. [Link]
-
Diels—Alder reaction between naphthalene and N-phenylmaleimide under mild conditions. (2006). ResearchGate. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Controlling Diastereoselectivity in Dearomatizing Diels‐Alder Reactions of Nitroarenes with 2‐Trimethylsilyloxycyclohexadien. (2024). ePrints Soton. [Link]
-
Diels—Alder reaction between naphthalene and N phenylmaleimide under mild conditions. (2004). Russian Chemical Bulletin. [Link]
-
Diels-Alder Reaction. University of California, Irvine. [Link]
-
Diels-Alder reaction of polymethylnaphthalenes with maleic anhydride. (1975). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]
-
Asymmetric Dihydroxylation of Alkenes. (2004). Organic Reactions. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. (2024). Royal Society of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Purification of diols from aqueous and organic systems in comparison. (2021). ResearchGate. [Link]
-
Dihydroxylation. Wikipedia. [Link]
-
Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. (2024). Nature Communications. [Link]
- Process for the separation and purification of a mixed diol stream. (2012).
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Development of the Directed Dihydroxylation Reaction. (2005). ResearchGate. [Link]
-
Diels-Alder Regio- and Stereoselectivity. (2023). Chemistry LibreTexts. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Dihydroxylation of Alkenes. (2022). Chemistry LibreTexts. [Link]
-
Oxidation of Alkenes- Epoxidation and Dihydroxylation. (2023). Chemistry LibreTexts. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
REACTIONS OF ALKENES (SYN DIHYDROXYLATION) FOR CSIR NET/GATE/JEE. (2020). YouTube. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science. [Link]
-
Dearomative Dihydroxylation with Arenophiles. IRIS. [Link]
-
Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. (2001). International Journal of Pharmaceutics. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances. [Link]
-
Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2023). MDPI. [Link]
-
RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. (2016). University of Illinois Urbana-Champaign. [Link]
-
Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. (2021). Molecules. [Link]
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Varenicline Intermediate Purification: A Technical Support Guide
Welcome to the Technical Support Center for the purification of varenicline intermediates. This guide is designed for researchers, chemists, and process development scientists actively engaged in the synthesis of varenicline. Here, we move beyond simple protocols to address the nuanced challenges of impurity removal, drawing on established chemical principles and field-proven methodologies to ensure the highest purity of your key intermediates. Our focus is on providing not just steps, but the scientific rationale behind them, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My nitration of the trifluoroacetyl-protected benzazepine intermediate is generating an isomeric impurity. How can I identify and remove it?
A1: This is a common challenge during the synthesis. The primary impurity generated during the nitration of 2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine is the undesired meta-3,5-dinitro isomer, which forms alongside your target ortho-4,5-dinitro compound.[1] The presence of this isomer can carry through subsequent steps, complicating purification and impacting the purity of your final active pharmaceutical ingredient (API).
Identification: The most effective way to identify and quantify this isomer is through High-Performance Liquid Chromatography (HPLC), comparing the retention time of your product to a reference standard of the meta-dinitro impurity.[2][3][4]
Removal Strategy: Selective Crystallization The key to removing the meta-dinitro isomer lies in exploiting the solubility differences between the two isomers. A targeted recrystallization is highly effective.
Field-Proven Protocol: Crystallization from Toluene
-
Dissolution: Dissolve the crude solid mixture containing both dinitro isomers in toluene at an elevated temperature.
-
Cooling: Gradually cool the solution to allow for the selective crystallization of the desired ortho-4,5-dinitro intermediate. The meta isomer, being more soluble in this system, will remain preferentially in the mother liquor.
-
Isolation: Filter the resulting crystals and wash with cold toluene to remove residual mother liquor.
-
Drying: Dry the purified solid under vacuum.
Following a procedure like this has been shown to yield the target dinitro intermediate with purities exceeding 98%, with the problematic meta-isomer reduced to undetectable levels by gas chromatography (GC).[1]
Q2: During the reduction of the dinitro intermediate to the diamino intermediate, I'm observing incomplete conversion and side-product formation. What are the critical parameters to control?
A2: The catalytic hydrogenation of the dinitro intermediate, 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone, to the corresponding diamine is a critical step where reaction control is paramount. Key issues often involve catalyst deactivation, incomplete reaction, or the formation of partially reduced (amino-nitro) intermediates.[5][6]
Critical Control Parameters:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C), typically at 5% or 10%, is the catalyst of choice.[7] Ensure the catalyst is active and not poisoned. The loading should be optimized for your specific reaction scale.
-
Hydrogen Pressure: Maintaining adequate hydrogen pressure (e.g., 30-40°C) is crucial for driving the reaction to completion.[7] Fluctuations in pressure can lead to incomplete reduction.
-
Solvent System: A mixture of an alcohol (like methanol or isopropanol) and water is often used.[1] The solvent must fully dissolve the starting material to ensure efficient contact with the catalyst.
-
Temperature: Modest temperatures (e.g., 30-40°C) are typically sufficient.[7] Excessively high temperatures can promote side reactions.
-
Reaction Monitoring: Use HPLC to monitor the disappearance of the starting material and any amino-nitro intermediates to ensure the reaction goes to completion.
Workflow for Optimizing Catalytic Hydrogenation
Caption: Optimized workflow for the catalytic reduction of the dinitro intermediate.
Q3: I have detected N-nitroso-varenicline in my final product. Can this impurity arise from the intermediates, and how can I remove it during processing?
A3: Yes, N-nitroso-varenicline is a critical process impurity that can form and be carried through from intermediates.[7][8] Its precursors, such as dinitro nitrosamine and diamino nitrosamine, can be introduced during the synthesis and subsequently converted to N-nitroso-varenicline.[7][9] Given the regulatory scrutiny of nitrosamine impurities, controlling them is essential.[10][11][12]
Mechanism of Removal: Acid-Base Extraction The most effective strategy for removing N-nitroso-varenicline and its precursors relies on the difference in basicity between the varenicline scaffold and the nitrosamine impurity. The varenicline free base contains basic nitrogen atoms that can be protonated to form a water-soluble salt. In contrast, the nitrogen atom in the nitroso group is non-basic and will not form a salt.[9] This allows for a highly effective liquid-liquid extraction.
Detailed Purification Protocol: Acid-Base Treatment
-
Dissolution: Dissolve the crude varenicline free base (containing the nitrosamine impurity) in a water-immiscible organic solvent, such as methylene chloride.
-
Acid Wash: Add an aqueous solution of an acid with a pKa between 2.0 and 6.0 (e.g., tartaric acid, succinic acid, or citric acid).[9] Agitate the biphasic mixture. The varenicline free base will be protonated by the acid and transfer to the aqueous layer as a salt.
-
Separation: The N-nitroso-varenicline impurity, being unprotonated and non-polar, remains in the organic layer. Separate the two layers, retaining the aqueous layer which contains the purified varenicline salt.
-
Re-formation of Free Base: Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the varenicline salt, causing the purified varenicline free base to precipitate or be extracted back into a fresh organic solvent.
-
Isolation: Isolate the purified varenicline free base by filtration or solvent evaporation.
This acid-base treatment has been shown to reduce N-nitroso-varenicline impurity levels by 75% to 100%.[9]
Caption: Logic diagram for nitrosamine impurity removal via acid-base extraction.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity of Quinoxaline Intermediate After Cyclization | 1. Incomplete reaction of the diamino intermediate with glyoxal. 2. Formation of polymeric side products from glyoxal. 3. Degradation of the diamino intermediate before cyclization. | 1. Optimize Reaction Time & Temperature: Monitor the reaction by HPLC to determine the optimal endpoint. Ensure the reaction temperature is maintained as specified in your protocol. 2. Control Glyoxal Stoichiometry: Add the glyoxal solution slowly to the reaction mixture to avoid localized high concentrations which can lead to polymerization.[13][14] 3. Recrystallization: Purify the crude quinoxaline intermediate by recrystallization from a suitable solvent like isopropyl alcohol to achieve high purity (e.g., >99.8%).[15][16] |
| Colored Impurities in Varenicline Free Base | 1. Carryover of colored by-products from earlier synthetic steps. 2. Degradation of intermediates or product during work-up or isolation. | 1. Activated Carbon Treatment: After isolating the crude free base in an organic solvent (e.g., methylene chloride), treat the solution with activated carbon.[9] The carbon will adsorb colored impurities. 2. Filtration: Filter the solution through a pad of celite or hyflo to completely remove the activated carbon.[9][17][18] 3. Solvent Selection for Isolation: Isolate the final product by crystallization from a solvent system that leaves colored impurities in the mother liquor. Diisopropyl ether is often effective for precipitating the varenicline free base.[15][19] |
| Poor Yield During Final Salt Formation (e.g., Tartrate) | 1. Incorrect stoichiometry of varenicline free base to acid. 2. Sub-optimal solvent choice, leading to incomplete precipitation or high solubility of the salt. 3. Presence of impurities that inhibit crystallization. | 1. Verify Stoichiometry: Ensure an accurate molar equivalent of tartaric acid is used relative to the high-purity varenicline free base. 2. Solvent Optimization: Methanol is a common and effective solvent for varenicline tartrate formation.[15] Ensure sufficient stirring time (e.g., 1-2 hours) at ambient temperature to allow for complete crystallization. 3. Purity of Free Base: Ensure the varenicline free base used for salt formation is of high purity (>99.5%). Impurities can significantly hinder the crystallization process. |
Data Summary: Solvent Selection for Intermediate Purification
The choice of solvent is critical for effective purification via crystallization. The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature, while impurities should remain soluble at all temperatures.[20]
| Intermediate Stage | Purification Goal | Recommended Solvent(s) | Reported Purity Achieved | Reference |
| Dinitro Intermediate | Removal of meta-dinitro isomer | Toluene | 98.5% (by GC) | [1] |
| Quinoxaline Intermediate | Removal of reaction by-products | Isopropyl Alcohol | 99.88% (by HPLC) | [15][16] |
| Varenicline Free Base | Isolation and removal of polar impurities | Diisopropyl Ether (as anti-solvent) | 99.8% (by HPLC) | [15][19] |
| Varenicline Tartrate Salt | Final salt formation and polishing | Methanol | 99.9% (by HPLC) | [15] |
References
- WO2007110730A2 - Varenicline standards and impurity controls - Google Patents.
- WO2007110730A2 - Varenicline standards and impurity controls - Google Patents.
- US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents.
-
TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - European Patent Office - EP 4241775 A1. Available at: [Link]
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents.
-
Varenicline (Chantix™) バレニクリン酒石酸塩 | New Drug Approvals. Available at: [Link]
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents.
- WO2010023561A9 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents.
-
Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - NIH. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs - FDA. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents.
-
Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed. Available at: [Link]
-
Nitrosamine Testing in Varenicline - ResolveMass Laboratories Inc. Available at: [Link]
-
Varenicline Meta-Dinitro Impurity | CAS 853946-18-6 - Veeprho. Available at: [Link]
-
Varenicline Meta-Dinitro Impurity - Venkatasai Life Sciences. Available at: [Link]
-
Nitrosamine in Varenicline particularly Nitroso-varenicline - N-nitrosamines Chemistry. Available at: [Link]
-
Preparation method of varenicline intermediate and nitroreduction impurity thereof (2015) | Fan Xingbao - SciSpace. Available at: [Link]
-
Activated carbon for the removal of pharmaceutical residues from treated wastewater. Available at: [Link]
-
Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. Available at: [Link]
-
Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects - Annex Publishers. Available at: [Link]
-
Research And Reviews, Vol. No. 2, Issue 1, February 2024 - Pharma Vision. Available at: [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - NIH. Available at: [Link]
-
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine. Available at: [Link]
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Technical Support Center: Overcoming Low Yields in the Preparation of Bridged Bicyclic Systems
Introduction
Welcome to the Technical Support Center for the synthesis of bridged bicyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in these complex chemical transformations. The construction of bridged bicyclic frameworks is a significant challenge in organic chemistry, often pivotal in the synthesis of natural products and pharmaceutical agents.[1] Low yields can stem from a variety of factors including intricate reaction mechanisms, catalyst inefficiency, and suboptimal reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yields in the synthesis of bridged bicyclic systems.
Q1: My reaction to form a bridged bicyclic system is giving a low yield. What are the most common general factors I should investigate first?
A1: When troubleshooting a low-yield reaction for a bridged bicyclic system, it's best to start with a systematic evaluation of the fundamental reaction parameters. Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your reactants or reagents can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Always ensure the purity of your starting materials, and repurify if necessary.
-
Solvent Effects: The choice of solvent is critical as it can influence reactivity and selectivity.[2] A solvent that is not sufficiently dry can quench sensitive reagents, while the polarity of the solvent can affect the stability of intermediates and transition states.[3] Consider performing a solvent screen with a range of polar and non-polar aprotic solvents.
-
Reaction Temperature: Many reactions for forming bridged systems have a narrow optimal temperature range. Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause decomposition of reactants or products, or favor side reactions.
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is fresh and has been stored correctly. In some cases, the catalyst may require an activator or a specific ligand to be effective.[4]
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while extended reaction times can lead to product degradation.
Q2: I am attempting a Diels-Alder reaction to form a bridged bicyclic product, but the yield is poor. What are the key considerations for this specific reaction?
A2: The Diels-Alder reaction is a powerful tool for forming bridged bicyclic systems, particularly when using a cyclic diene.[5] However, several factors can lead to low yields:
-
Diene Conformation: For the reaction to proceed, the diene must be in the s-cis conformation.[6] If the diene is locked in an s-trans conformation due to steric hindrance, the reaction will not occur.[6]
-
Electron Demand: The rate of the Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. A normal-electron-demand Diels-Alder reaction is favored when the diene is electron-rich and the dienophile is electron-poor.[6] Conversely, an inverse-electron-demand Diels-Alder is favored with an electron-poor diene and an electron-rich dienophile. Ensure your substrates have complementary electronic properties.
-
Stereoselectivity: The endo rule is a key principle in the stereoselectivity of Diels-Alder reactions, often leading to the kinetically favored product. However, the exo product can be thermodynamically more stable. Your reaction conditions, particularly temperature, can influence the ratio of these products.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction and improve regioselectivity and stereoselectivity. However, the choice and amount of Lewis acid are critical and may require optimization.
Q3: My Ring-Closing Metathesis (RCM) reaction to form a bridged bicyclic system is not working well. What should I troubleshoot?
A3: Ring-Closing Metathesis (RCM) is a versatile method for forming cyclic compounds, including bridged systems.[7] However, challenges can arise:
-
Catalyst Selection: The choice of catalyst is crucial. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often more stable and reactive than first-generation catalysts.[8] For more complex or challenging substrates, specialized catalysts may be necessary.[9]
-
Olefin Isomerization: A common side reaction is olefin isomerization, which can be promoted by the ruthenium catalyst and can lead to lower yields of the desired RCM product.[7] Additives like 1,4-benzoquinone can sometimes suppress isomerization, but may also reduce catalyst activity.[7]
-
Substrate Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, the reaction should be run at high dilution.
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the efficiency of the RCM reaction. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. The optimal temperature will depend on the catalyst and substrate.
Q4: I am using a radical cyclization to synthesize a bridged bicyclic compound, but the yield is low. What are the potential issues?
A4: Radical cyclizations can be highly effective for constructing complex ring systems, but they require careful control of reaction conditions.[10] Key factors to consider include:
-
Rate of Cyclization vs. Trapping: For a successful radical cyclization, the rate of the intramolecular cyclization must be faster than the rate of trapping of the initial radical by a radical scavenger.[10]
-
Ring Size: The formation of five- and six-membered rings is generally favored in radical cyclizations. The formation of smaller or larger rings can be more challenging.[10]
-
Undesired Side Reactions: Side reactions such as radical recombination or reaction with the solvent can compete with the desired cyclization.[10] Careful selection of the radical initiator and solvent is important to minimize these side reactions.
-
Endo vs. Exo Cyclization: While exo cyclizations are generally favored, endo cyclizations can be promoted through specific strategies such as the use of polar effects or geometrical constraints.[11]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific low-yield scenarios, presented in a problem-and-solution format.
Guide 1: Low Yield in a Diels-Alder Reaction for a Bridged Bicyclic System
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| No reaction or very low conversion | 1. Diene is in an unfavorable conformation. | Ensure your diene can adopt the necessary s-cis conformation.[6] If your diene is acyclic, consider if steric hindrance is preventing the s-cis conformation. For cyclic dienes, this is less of an issue. |
| 2. Poor electronic match between diene and dienophile. | Enhance the reaction rate by using an electron-donating group on the diene and an electron-withdrawing group on the dienophile (or vice-versa for inverse-electron-demand).[6] | |
| 3. Reaction temperature is too low. | While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy. Incrementally increase the reaction temperature and monitor the progress. | |
| Formation of multiple products | 1. Lack of regioselectivity. | If your diene and dienophile are unsymmetrical, multiple regioisomers can form.[12] The use of a Lewis acid catalyst can often improve regioselectivity. |
| 2. Formation of both endo and exo products. | The endo product is often the kinetic product, while the exo is the thermodynamic product. Lowering the reaction temperature may favor the formation of the endo product. | |
| Product decomposition | 1. Reaction temperature is too high. | High temperatures can lead to a retro-Diels-Alder reaction or decomposition of the product. If you suspect this, try running the reaction at a lower temperature for a longer period. |
Guide 2: Low Yield in a Ring-Closing Metathesis (RCM) Reaction
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| No reaction or low conversion | 1. Inactive catalyst. | Ensure your catalyst is fresh and has been handled under an inert atmosphere if it is air-sensitive. Consider trying a different generation or type of metathesis catalyst.[8] |
| 2. Catalyst poisoning. | Impurities in the substrate or solvent can poison the catalyst. Ensure all materials are pure and the solvent is dry and degassed. | |
| Formation of oligomers or polymers | 1. Reaction concentration is too high. | RCM is an intramolecular process and is favored at low concentrations (typically 0.001-0.05 M). High concentrations favor intermolecular reactions. |
| Formation of isomerized byproducts | 1. Olefin isomerization. | This is a known side reaction for some ruthenium catalysts.[7] While additives can help, they may also inhibit the desired reaction.[7] Alternatively, a different catalyst that is less prone to isomerization may be required. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis of bridged bicyclic systems.
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equiv) and the solvent (e.g., dry dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 equiv) to the solution.
-
Stir the mixture for 15-30 minutes.
-
Add the diene (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate (1.0 equiv).
-
Add a sufficient volume of dry, degassed solvent (e.g., toluene or dichloromethane) to achieve the desired low concentration (e.g., 0.01 M).
-
Bubble an inert gas (e.g., argon) through the solution for 15-30 minutes to ensure it is thoroughly deoxygenated.
-
Add the RCM catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench it by adding a few drops of ethyl vinyl ether.
-
Stir the mixture for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Section 4: Visualizing Key Concepts
This section provides diagrams to illustrate important concepts and workflows in the synthesis of bridged bicyclic systems.
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in a Generic Bridged Bicyclic Synthesis
Caption: A workflow for troubleshooting low yields.
Diagram 2: Key Factors Influencing Diels-Alder Reaction Success
Caption: Factors influencing Diels-Alder reactions.
References
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Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - NIH. Available at: [Link]
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Radical cyclization - Wikipedia. Available at: [Link]
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Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization - ACS Publications. Available at: [Link]
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Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PubMed Central. Available at: [Link]
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synthesis and reactions of bridged bicyclic compounds - University of Glasgow. Available at: [Link]
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Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides - ResearchGate. Available at: [Link]
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Diels-Alder Forming Bridged Products: Videos & Practice Problems - Pearson. Available at: [Link]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. Available at: [Link]
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Reaction Chemistry & Engineering - University of Southampton. Available at: [Link]
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Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts - ResearchGate. Available at: [Link]
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Diels-Alder Reaction Practice Problems - Pearson. Available at: [Link]
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Selective ring-rearrangement or ring-closing metathesis of bicyclo[3.2.1]octenes. Available at: [Link]
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Diels-Alder Forming Bridged Products Practice Problems - Pearson. Available at: [Link]
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The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
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Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - ACS Publications. Available at: [Link]
-
Bicyclic Systems With Two Bridgehead (Ring Junction) Nitrogen Atoms - ResearchGate. Available at: [Link]
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Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications - RSC Publishing. Available at: [Link]
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Diels-Alder reaction -- challenging problem - Reddit. Available at: [Link]
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Synthetic Efforts Toward [3.3.1] Bridged Bicyclic Phloroglucinol Natural Products - PMC. Available at: [Link]
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Radical Cyclization Ring-Expansion Cascade to Access Bridged Polycyclic... - ResearchGate. Available at: [Link]
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Construction of bridged polycyclic systems via radical cyclizations. Uncovering of a novel carbocyclization-ring expansion sequence - PubMed. Available at: [Link]
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Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon - YouTube. Available at: [https://www.youtube.com/watch?v=b hui2HGYo-k]([Link] hui2HGYo-k)
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Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition - PubMed. Available at: [Link]
-
Electrophilic Additions to Strained Bridgehead Olefins. Estimation of Strain by Comparison with the Solvolysis of Bridgehead Bromides - Sci-Hub. Available at: [Link]
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Domino reactions for the synthesis of bridged bicyclic frameworks: fast access to bicyclo[n.3.1]alkanes - RSC Publishing. Available at: [Link]
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations - ACS Publications. Available at: [Link]
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Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization - ACS Publications. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
This guide provides an in-depth comparison of the primary synthetic routes to 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a valuable building block in medicinal chemistry and materials science. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to select the most suitable synthetic strategy based on factors such as yield, scalability, safety, and cost.
Introduction
This compound, a bridged bicyclic compound, possesses a rigid scaffold that is of significant interest in the design of novel therapeutic agents and advanced polymers. The strategic placement of the hydroxyl groups on the aromatic ring allows for further functionalization, making it a versatile intermediate. This guide will dissect two common synthetic pathways to this target molecule: the Diels-Alder approach and the Benzyne cycloaddition route. Each route will be evaluated based on its chemical principles, experimental protocols, and practical considerations.
Route A: The Diels-Alder Approach
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the formation of six-membered rings.[1] In this approach, cyclopentadiene acts as the diene and p-benzoquinone serves as the dienophile to construct the core bicyclic framework of the target molecule. This route is generally favored for its high efficiency and stereochemical control.
Scientific Rationale
The reaction proceeds via a concerted mechanism, where the highest occupied molecular orbital (HOMO) of the electron-rich diene (cyclopentadiene) interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient dienophile (p-benzoquinone). The endo transition state is favored due to secondary orbital interactions, leading to the formation of the cis-endo isomer as the major product.[2] Subsequent reduction of the resulting dione yields the desired diol.
Synthetic Pathway
Caption: Synthetic pathway for Route A: Diels-Alder Approach.
Experimental Protocols
Step 1: Synthesis of endo-cis-1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add p-benzoquinone (10.8 g, 100 mmol) and 100 mL of water.
-
Cool the suspension to 0 °C in an ice bath.
-
Freshly cracked cyclopentadiene (8.6 mL, 105 mmol) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.
-
The crude product can be recrystallized from ethanol to afford the pure endo-cis adduct as yellow needles.
-
Expected Yield: 85-95%
-
Step 2: Synthesis of this compound
-
In a 500 mL Erlenmeyer flask, dissolve the Diels-Alder adduct (17.4 g, 100 mmol) in 200 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (7.6 g, 200 mmol) in small portions over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude diol.
-
The product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give a white solid.
-
Expected Yield: 90-98%
-
Route B: The Benzyne Cycloaddition Approach
This route utilizes the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition with cyclopentadiene.[2][3] Benzyne is typically generated from the diazotization of anthranilic acid.[2] This pathway is more complex and involves harsher reaction conditions compared to the Diels-Alder approach.
Scientific Rationale
The generation of benzyne from anthranilic acid involves the formation of a diazonium salt, which upon heating, decomposes to benzyne, nitrogen gas, and carbon dioxide.[4] Benzyne is a potent dienophile and readily reacts with cyclopentadiene to form 1,4-dihydro-1,4-methanonaphthalene. Subsequent oxidation of the aromatic ring to a quinone, followed by reduction, yields the target diol.
Synthetic Pathway
Caption: Synthetic pathway for Route B: Benzyne Cycloaddition Approach.
Experimental Protocols
Step 1: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene [5]
-
In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of freshly cracked cyclopentadiene (20 mL, 240 mmol) in 100 mL of dry tetrahydrofuran (THF).
-
In a separate beaker, dissolve anthranilic acid (13.7 g, 100 mmol) in 100 mL of dry THF.
-
Add isoamyl nitrite (15 mL, 112 mmol) to the cyclopentadiene solution and heat the mixture to a gentle reflux.
-
Add the solution of anthranilic acid dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain 1,4-dihydro-1,4-methanonaphthalene as a colorless oil.
-
Expected Yield: 50-60%
-
Step 2: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione
-
Dissolve 1,4-dihydro-1,4-methanonaphthalene (14.2 g, 100 mmol) in 200 mL of acetic acid in a 500 mL flask.
-
Cool the solution to 15-20 °C.
-
Prepare a solution of chromium trioxide (20 g, 200 mmol) in 50 mL of water and 50 mL of acetic acid.
-
Add the chromium trioxide solution dropwise to the stirred solution of the starting material over 1 hour, maintaining the temperature below 30 °C.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 500 mL of ice water and extract with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude quinone.
-
Purify by recrystallization from ethanol.
-
Expected Yield: 40-50%
-
Step 3: Synthesis of this compound
-
This step follows the same reduction procedure as described in Route A, Step 2.
-
Expected Yield: 90-98%
-
Comparative Analysis
| Feature | Route A: Diels-Alder Approach | Route B: Benzyne Cycloaddition Approach |
| Overall Yield | High (typically >75%) | Moderate (typically 20-30%) |
| Number of Steps | 2 | 3 |
| Starting Materials | Cyclopentadiene, p-benzoquinone | Anthranilic acid, isoamyl nitrite, cyclopentadiene |
| Cost of Starting Materials | p-Benzoquinone can be moderately expensive. | Anthranilic acid and isoamyl nitrite are relatively inexpensive.[6] |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (refluxing THF, strong acid for oxidation) |
| Safety Considerations | Cyclopentadiene is flammable and dimerizes at room temperature. p-Benzoquinone is a skin and respiratory irritant. | In-situ generation of benzyne can be hazardous if not controlled properly, with a risk of explosion.[7] Chromium trioxide is a strong oxidant and a known carcinogen. |
| Scalability | Readily scalable. The reaction in water is environmentally friendly.[8][9] | More challenging to scale up due to the hazardous nature of benzyne generation and the use of chromium trioxide. |
| Stereoselectivity | Highly stereoselective, yielding the endo adduct. | Not applicable for the initial cycloaddition. |
Conclusion and Recommendation
Both synthetic routes provide access to this compound. However, the Diels-Alder approach (Route A) is demonstrably superior for most research and development applications. Its key advantages include:
-
Higher Overall Yield: Significantly more efficient in terms of material conversion.
-
Fewer Synthetic Steps: A more streamlined and time-efficient process.
-
Milder Reaction Conditions: Reduces the need for specialized equipment and lowers energy consumption.
-
Greater Safety Profile: Avoids the generation of the highly reactive and potentially explosive benzyne intermediate, as well as the use of highly toxic and carcinogenic reagents like chromium trioxide.
-
Scalability and Environmental Friendliness: The use of water as a solvent in the Diels-Alder step makes this route more amenable to large-scale synthesis and aligns with the principles of green chemistry.
The Benzyne Cycloaddition Approach (Route B) , while mechanistically interesting, suffers from lower yields, more hazardous reaction conditions, and greater challenges in scaling up. It may be considered for small-scale synthesis if the specific starting materials are more readily available or for pedagogical purposes to demonstrate the reactivity of benzyne.
For drug development and other applications where efficiency, safety, and scalability are paramount, the Diels-Alder route is the recommended and more practical choice for the synthesis of this compound.
References
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Kilway, K. V., & Clevenger, R. (n.d.). Diels-Alder Reactions: Triptycene. University of Missouri - Kansas City. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyne formation. Retrieved from [Link]
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Li, W., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(3), 1536–1541. Retrieved from [Link]
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Li, W., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(3), 1536–1541. Retrieved from [Link]
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Mich, T. F. (1968). The generation of benzyne - A warning. Journal of Chemical Education, 45(4), 272. Retrieved from [Link]
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Friedman, L., & Logullo, F. M. (1963). Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives. Journal of the American Chemical Society, 85(10), 1549–1549. Retrieved from [Link]
-
Li, W., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances, 10(3), 1536–1541. Retrieved from [Link]
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Li, W., et al. (2020). Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone. RSC Advances, 10(3), 1536-1541. Retrieved from [Link]
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Demski, S., et al. (2021). Nanocomposites Based on Thermoplastic Acrylic Resin with the Addition of Chemically Modified Multi-Walled Carbon Nanotubes. Materials, 14(11), 2816. Retrieved from [Link]
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PubChem. (n.d.). 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydro-1,4-methanonaphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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A Comparative Guide to the Dihydroxylation of Benzonorbornadienes: Selecting the Optimal Reagent for Vicinal Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-diols from benzonorbornadiene is a critical transformation in the development of complex molecules, including pharmaceutical intermediates and chiral ligands. The rigid, bicyclic structure of benzonorbornadiene presents unique stereochemical challenges, making the choice of dihydroxylation reagent paramount to achieving desired outcomes in terms of yield and diastereoselectivity. This guide provides a comprehensive comparison of alternative reagents for the dihydroxylation of benzonorbornadienes, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Stereochemical Landscape of Benzonorbornadiene Dihydroxylation
The defining characteristic of benzonorbornadiene's reactivity is the steric hindrance posed by the bicyclic ring system. This leads to a strong preference for exo attack of reagents, as the endo face is significantly more hindered. Any effective dihydroxylation strategy must contend with this inherent facial bias.
Caption: Steric hindrance in benzonorbornadiene favors exo-facial attack.
Osmium-Based Reagents: The Gold Standard with Caveats
Osmium tetroxide (OsO₄) is the most reliable and widely used reagent for the syn-dihydroxylation of alkenes, including benzonorbornadiene.[1] Its reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester that is subsequently hydrolyzed to yield the cis-diol.[2] Due to its high toxicity and cost, catalytic variants have been developed.
Upjohn Dihydroxylation: The Workhorse Method
The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1][3] This method is highly effective for the dihydroxylation of benzonorbornadiene, affording the exo,exo-diol as the major product with good to excellent yields.
Experimental Protocol: Upjohn Dihydroxylation of Benzonorbornadiene
-
To a solution of benzonorbornadiene (1.0 equiv) in a mixture of acetone and water (10:1) is added NMO (1.5 equiv).
-
A catalytic amount of OsO₄ (0.02 equiv) is added to the stirred solution at room temperature.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired exo,exo-diol.
Sharpless Asymmetric Dihydroxylation: Accessing Chiral Diols
For applications requiring enantiomerically enriched diols, the Sharpless asymmetric dihydroxylation is the premier method.[2][4][5] This Nobel Prize-winning reaction employs a catalytic amount of OsO₄ in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the dihydroxylation to one face of the alkene.[6] Commercially available "AD-mix" formulations (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) simplify the experimental setup.[4]
The steric bias of benzonorbornadiene for exo attack still dominates, but the chiral ligand can effectively differentiate between the two prochiral faces of the double bond, leading to high enantioselectivity.
Caption: Workflow for Sharpless asymmetric dihydroxylation.
Potassium Permanganate: A Cost-Effective but Less Selective Alternative
Potassium permanganate (KMnO₄) is an inexpensive and powerful oxidizing agent that can also effect the syn-dihydroxylation of alkenes.[1][7] The reaction is typically carried out under cold, alkaline conditions to minimize over-oxidation and cleavage of the resulting diol.[7][8]
While cost-effective, KMnO₄ is generally less selective than osmium-based reagents for the dihydroxylation of benzonorbornadiene. Over-oxidation to the corresponding diketone or cleavage of the carbon-carbon bond are common side reactions, often leading to lower yields of the desired diol.[7] Furthermore, achieving high diastereoselectivity can be challenging.
Experimental Protocol: Potassium Permanganate Dihydroxylation of Benzonorbornadiene
-
Benzonorbornadiene (1.0 equiv) is dissolved in a suitable solvent such as acetone or t-butanol.
-
The solution is cooled to 0 °C, and a pre-cooled aqueous solution of KMnO₄ (1.1 equiv) and NaOH (1.2 equiv) is added dropwise with vigorous stirring.
-
The reaction is monitored by the disappearance of the purple permanganate color.
-
Once the reaction is complete, the mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Comparison of Reagent Performance
| Reagent System | Typical Yield | Diastereoselectivity (exo:endo) | Enantioselectivity | Key Advantages | Key Disadvantages |
| OsO₄ / NMO (Upjohn) | High | >95:5 | N/A | High yields, excellent diastereoselectivity, reliable. | Toxicity and cost of osmium. |
| AD-mix (Sharpless) | Good to High | >95:5 | High (up to >99% ee) | Access to chiral diols, high enantioselectivity. | Cost of chiral ligands and osmium. |
| KMnO₄ (cold, alkaline) | Moderate to Low | Variable | N/A | Low cost, readily available. | Over-oxidation, lower yields, potential for poor selectivity. |
Emerging Alternatives: Moving Beyond Traditional Reagents
Research continues to explore safer and more sustainable alternatives to osmium- and permanganate-based reagents.
Ruthenium-Based Reagents
Ruthenium tetroxide (RuO₄), typically generated in situ from a ruthenium precursor, is a potent oxidizing agent that can perform dihydroxylations. However, its high reactivity often leads to over-oxidation and cleavage products, similar to permanganate. Milder ruthenium-based catalytic systems are an active area of research.
Dihydroxylation via Diboration
A two-step approach involving the enantioselective diboration of the alkene followed by oxidation of the resulting boronate esters offers an alternative route to chiral diols.[9][10] This method, while multi-step, avoids the use of heavy metal oxidants in the dihydroxylation step itself.
Caption: Two-step dihydroxylation via diboration and oxidation.
Conclusion and Recommendations
For the reliable and high-yielding synthesis of the exo,exo-diol of benzonorbornadiene, the Upjohn dihydroxylation (catalytic OsO₄/NMO) remains the method of choice due to its superior diastereoselectivity and generally high yields.
When enantiomerically pure diols are the target, the Sharpless asymmetric dihydroxylation is unparalleled, offering excellent enantiocontrol.
Potassium permanganate represents a viable, low-cost alternative, but researchers must be prepared for potentially lower yields and the need for careful optimization to minimize side reactions.
The development of novel ruthenium-based catalysts and indirect methods like diboration holds promise for future advancements, offering potentially safer and more sustainable routes to these valuable vicinal diols. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, cost considerations, and tolerance for hazardous materials.
References
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Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
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Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547. [Link]
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Wikipedia contributors. (2023, October 28). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Burks, H. E., Kliman, L. T., & Morken, J. P. (2009). Asymmetric 1,4-dihydroxylation of 1,3-dienes by catalytic enantioselective diboration. Journal of the American Chemical Society, 131(26), 9134–9135. [Link]
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Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved January 18, 2026, from [Link]
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Chemistry Stack Exchange. (2015, December 7). Stereoselectivity of dihydroxylation with osmium tetroxide. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2015). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. In PubMed Central. Retrieved January 18, 2026, from [Link]
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Spectroscopic Showdown: A Comparative Guide to Differentiating Endo and Exo Isomers of Methanonaphthalene Diols
For researchers, scientists, and drug development professionals navigating the complexities of stereoisomerism, the precise structural elucidation of molecules is paramount. In the realm of bicyclic compounds, such as methanonaphthalene diols, the distinction between endo and exo isomers is a critical analytical challenge that directly impacts a compound's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging experimental data and established principles to offer a clear roadmap for their differentiation.
The core of this comparison lies in the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for discerning the subtle yet significant three-dimensional structural differences between these diastereomers. While Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are staples in chemical analysis, their utility in distinguishing endo and exo isomers is more nuanced. This guide will explore the strengths and limitations of each technique, providing the necessary insights to make informed analytical decisions.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the stereochemical assignment of endo and exo isomers of methanonaphthalene diols. The rigid bicyclic framework of these molecules leads to distinct spatial relationships between protons, which are manifested as measurable differences in chemical shifts, and more importantly, spin-spin coupling constants.
The Karplus Relationship: Translating Dihedral Angles into Coupling Constants
The magnitude of the vicinal coupling constant (³J) between two protons is directly related to the dihedral angle between them, a relationship described by the Karplus equation.[1] In the context of methanonaphthalene diols, the dihedral angles between the bridgehead protons and the protons on the diol-substituted bridge differ significantly for the endo and exo isomers.
-
In the exo isomer , the substituent is oriented away from the larger bridge, resulting in a dihedral angle of nearly 90° between the bridgehead proton and the adjacent proton on the substituted carbon. This leads to a very small, often negligible, coupling constant (³J ≈ 0-2 Hz).[1]
-
Conversely, in the endo isomer , the substituent is oriented towards the larger bridge, resulting in a smaller dihedral angle (typically around 30-45°). This geometry gives rise to a significantly larger coupling constant (³J ≈ 4-8 Hz).[1]
This marked difference in coupling constants provides an unambiguous method for assigning the stereochemistry.
Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming stereochemical assignments.[2]
-
For an endo isomer, a NOESY experiment would be expected to show a correlation between the protons of the substituent and the protons on the underside of the bicyclic ring system.
-
For an exo isomer, the NOE correlation would be observed between the substituent's protons and the protons on the top face of the ring system.[2]
Comparative ¹H NMR Data
The following table summarizes the expected key ¹H NMR spectroscopic differences between the endo and exo isomers of a generic methanonaphthalene diol.
| Spectroscopic Parameter | endo-Isomer | exo-Isomer | Rationale |
| ³J (Bridgehead H - Vicinal H) | ~ 4-8 Hz | ~ 0-2 Hz | Different dihedral angles as per the Karplus relationship.[1] |
| Chemical Shift of Substituent Protons | Generally more shielded (upfield) | Generally more deshielded (downfield) | Anisotropic effects from the aromatic naphthalene ring. |
| NOE Correlations | Correlations to protons on the larger bridge. | Correlations to protons on the shorter bridge.[2] | Through-space proximity of protons. |
Experimental Protocol: NMR Analysis
A robust NMR analysis to distinguish between endo and exo isomers involves a suite of experiments.
-
Sample Preparation : Dissolve 5-10 mg of the purified diol isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.
-
COSY (Correlation Spectroscopy) Experiment : Perform a 2D COSY experiment to establish proton-proton coupling networks and confirm which protons are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment : Acquire a 2D NOESY spectrum to identify through-space correlations, which is crucial for confirming the endo or exo configuration.
-
Data Analysis : Process and analyze the spectra to measure chemical shifts, determine coupling constants, and identify key NOE cross-peaks. Compare the observed data with the expected values for each isomer.
Caption: Workflow for NMR-based stereochemical assignment.
The Supporting Role of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule.[3] Both endo and exo isomers of methanonaphthalene diols possess hydroxyl (-OH) and aromatic (C=C) functionalities, which will give rise to characteristic absorption bands in the IR spectrum.
However, IR spectroscopy is generally not a reliable method for distinguishing between diastereomers like endo and exo isomers.[4] This is because these isomers have the same functional groups and, consequently, very similar vibrational energies for their bonds.[4]
While subtle differences in the fingerprint region (below 1500 cm⁻¹) or in the shape and position of the O-H stretching band due to variations in intramolecular hydrogen bonding might exist, these are often too minor to be diagnostic on their own.
Experimental Protocol: IR Analysis
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Background Collection : Obtain a background spectrum of the empty sample compartment.
-
Sample Spectrum Acquisition : Collect the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the hydroxyl and aromatic functional groups. A comparative overlay of the spectra of the two isomers may reveal minor differences.
Caption: General workflow for comparative IR analysis.
Mass Spectrometry: A Challenge for Isomer Differentiation
Standard mass spectrometry (MS) techniques, which measure the mass-to-charge ratio of ions, are inherently incapable of distinguishing between isomers as they have the same molecular weight. However, advanced MS techniques, particularly tandem mass spectrometry (MS/MS), can sometimes provide structural information based on the differential fragmentation of the isomers.
For diols, derivatization can be employed to enhance the differences in fragmentation patterns. For instance, complexation with boric acid can lead to diastereomeric complexes that may exhibit unique fragmentation pathways in MS/MS experiments.[5] However, developing such a method would require specific optimization and may not be universally applicable.
Experimental Protocol: MS Analysis
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
MS Scan : Acquire a full scan mass spectrum to confirm the molecular weight of the compound.
-
MS/MS (Optional) : If available, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Data Analysis : Compare the fragmentation patterns of the two isomers. Significant and reproducible differences may aid in their differentiation, although this is not guaranteed.
Caption: Workflow for mass spectrometry analysis of isomers.
Conclusion
In the spectroscopic comparison of endo and exo isomers of methanonaphthalene diols, NMR spectroscopy, particularly the analysis of vicinal coupling constants and NOE data, emerges as the unequivocal and most reliable method for their differentiation. The predictable relationship between dihedral angles and coupling constants provides a solid foundation for unambiguous stereochemical assignment. While IR spectroscopy and mass spectrometry are indispensable tools for general chemical characterization, their utility in distinguishing these specific diastereomers is limited. For researchers in drug discovery and organic synthesis, a thorough NMR analysis is the gold standard for ensuring the stereochemical integrity of these complex bicyclic molecules.
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A Comparative Guide to the Biological Potential of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Untapped Potential
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, seeking scaffolds that offer both structural novelty and potent biological activity. Within this landscape, the rigid, bicyclic framework of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol presents a compelling, yet underexplored, platform for drug discovery. While extensive research has been conducted on related naphthalene and quinone-containing compounds, a comprehensive evaluation of the biological activities of a diverse library of derivatives based on this specific diol scaffold remains a significant gap in the current scientific literature.
This guide aims to provide a comparative framework for researchers interested in the therapeutic potential of this compound derivatives. In the absence of a substantial body of published data on a series of these specific compounds, this document will leverage available information on the synthesis of the parent structure and the well-documented biological activities of closely related analogues to project the potential of this chemical class. We will explore the promising avenues of anticancer, antimicrobial, and anti-inflammatory activities, supported by established experimental protocols to guide future research in this nascent field. This guide serves not as a definitive summary of known activities, but as a scientifically-grounded roadmap for the synthesis and evaluation of a new generation of potential therapeutic agents.
I. The Synthetic Gateway: Accessing the Core Scaffold
The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core molecular structure. While the literature on the synthesis of a wide array of derivatives of this compound is limited, the synthesis of related structures provides a clear and adaptable starting point.
A key synthetic precursor, 1,4,4a,8a-tetrahydro-1,4-methano-naphthalene-5,8-dione, has been utilized in the synthesis of more complex molecules[1]. This dione can be prepared and subsequently modified. For instance, a bis-steroid derivative has been synthesized from this starting material, highlighting the reactivity of the dione and its potential for derivatization[1].
Furthermore, a positional isomer, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, is a known intermediate in the synthesis of Varenicline, a nicotinic receptor partial agonist[2]. The established synthetic routes to this related diol can likely be adapted to produce the 5,8-diol core structure of interest.
Conceptual Synthetic Workflow:
The synthesis of a library of this compound derivatives would likely follow a logical progression from the synthesis of the core scaffold to the introduction of diverse functional groups.
Caption: Conceptual workflow for the synthesis and evaluation of derivatives.
II. Comparative Biological Activity: Projecting Potential from Analogs
While direct experimental data for a series of this compound derivatives is scarce, the biological activities of structurally related compounds provide a strong rationale for investigating their potential in several key therapeutic areas.
A. Anticancer Activity: A Promising Frontier
The naphthalene and quinone moieties are present in numerous compounds with demonstrated anticancer activity[3][4][5]. The rigid, three-dimensional structure of the this compound scaffold could present novel interactions with biological targets.
Comparative Data from Related Naphthalene-1,4-dione Analogues:
| Compound/Alternative | Target Cancer Cell Line | IC50 (µM) | Selectivity Ratio (Normal/Cancer) | Reference |
| BH10 (Naphthalene-1,4-dione analog) | HEC1A (Endometrial) | 10.22 | 2.51 | [6] |
| Compound 44 (Imidazole derivative) | HEC1A (Endometrial) | 6.4 | 3.6 | [6] |
| Doxorubicin | HEC1A (Endometrial) | Not explicitly stated, but BH10 showed better cancer cell-specific cytotoxicity | Lower than BH10 | [6] |
This table presents data for related naphthalene-1,4-dione analogues to infer the potential of the target diol derivatives.
The data on related naphthalene-diones suggests that modifications to the core structure can significantly enhance both potency and selectivity. The introduction of different substituents on the aromatic ring or modification of the core could lead to derivatives of this compound with potent and selective anticancer activity.
B. Antimicrobial Activity: A Potential Source of New Antibiotics
The search for new antimicrobial agents is a global health priority. Naphthalene-containing structures have been investigated for their antibacterial and antifungal properties[3].
Comparative Data from Related Naphthamide Derivatives:
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8b (Naphthamide derivative) | Escherichia coli | 16 | [3] |
| Streptococcus faecalis | 16 | [3] | |
| Salmonella enterica | 16 | [3] | |
| MSSA | 8 | [3] | |
| MRSA | 16 | [3] | |
| Ciprofloxacin (Standard Antibiotic) | - | 8-16 | [3] |
This table showcases the antimicrobial potential of related naphthamide derivatives as a basis for investigating the target diol compounds.
The comparable minimum inhibitory concentrations (MICs) of the naphthamide derivative to the established antibiotic ciprofloxacin indicate that the naphthalene scaffold is a promising starting point for the development of new antimicrobial agents. Derivatization of the this compound core could yield compounds with a broad spectrum of activity against clinically relevant pathogens.
C. Anti-inflammatory Activity: Targeting Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Related dihydronaphthalene derivatives have been investigated for their anti-inflammatory properties.
III. Experimental Protocols: A Guide to Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.
A. In Vitro Cytotoxicity Screening: The MTT Assay
The initial evaluation of anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Workflow:
Caption: A typical workflow for the MTT cell viability assay.
B. In Vivo Antitumor Efficacy: Xenograft Models
Promising candidates from in vitro screening should be further evaluated in in vivo models to assess their antitumor efficacy in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool.
Xenograft Model Workflow:
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A Comparative Guide to the Validation of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol as a Rigid Scaffold
Introduction: The Quest for Rigidity in Rational Drug Design
In the landscape of modern medicinal chemistry, the concept of a molecular scaffold—the core structure of a molecule—is paramount. The geometric arrangement of pharmacophoric groups in three-dimensional space, dictated by the underlying scaffold, is a critical determinant of a drug's affinity and selectivity for its biological target. Flexible scaffolds, while offering conformational adaptability, often come with an entropic penalty upon binding and can lead to promiscuous interactions with multiple targets. Consequently, the use of rigid scaffolds, which pre-organize functional groups into a well-defined and stable conformation, has become a cornerstone of rational drug design.[1][2] These rigid structures offer precise positioning of substituents, enabling a more accurate "lock-and-key" fit with a target receptor and often leading to improved pharmacological profiles.[3][4]
This guide provides an in-depth validation of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol as a privileged rigid scaffold. We will explore its structural underpinnings, present a multi-faceted approach for empirically and computationally validating its rigidity, and compare its performance against other well-established rigid scaffolds. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for assessing and utilizing this and other scaffold technologies.
Structural Anatomy of a Promising Scaffold
This compound, with the chemical formula C₁₁H₁₂O₂, presents a unique tricyclic architecture.[5] Its core is a bicyclo[2.2.1]heptane (norbornane) system fused to a hydroquinone ring. This bridged bicyclic system is the primary source of its conformational rigidity. The methylene bridge locks the six-membered ring into a strained "boat" conformation, severely restricting the torsional freedom that would be present in a simple cyclohexane or aromatic ring. The two hydroxyl groups on the aromatic ring serve as key points for derivatization, allowing for the precise spatial projection of pharmacophoric elements.
Comparative Scaffolds: The Competitive Landscape
To objectively evaluate the performance of our target scaffold, it is essential to compare it against established alternatives. For the purpose of this guide, we will consider two widely used rigid scaffolds:
-
Adamantane: A diamondoid hydrocarbon known for its exceptional rigidity and lipophilicity. It offers tetrahedral presentation of substituents from its bridgehead positions.[6]
-
Bicyclo[2.2.2]octane: Another bridged bicyclic system that provides a rigid framework for displaying substituents at defined angles and distances.[4]
These alternatives provide a valuable baseline for assessing the relative merits and drawbacks of the this compound system.
Experimental and Computational Validation Workflow
A comprehensive validation of scaffold rigidity requires a synergistic approach, combining computational modeling with empirical spectroscopic and crystallographic data.[7][8] This ensures that theoretical predictions are grounded in real-world observations.
Workflow for Scaffold Rigidity Validation
Caption: A multi-step workflow for validating molecular scaffold rigidity.
Part 1: Computational Analysis
Computational methods provide a powerful, cost-effective means to predict the conformational behavior of a scaffold before committing to extensive laboratory synthesis.[7][9][10]
Protocol: Conformational Search and Energy Profiling
-
3D Structure Generation: Build the 3D structure of this compound, Adamantane-1,3-diol, and Bicyclo[2.2.2]octane-1,4-diol using molecular modeling software (e.g., Avogadro, ChemDraw 3D). The diol derivatives are used to provide a fair comparison of hydroxyl group orientations.
-
Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). The choice is critical as it dictates the potential energy surface of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search. For rigid scaffolds, a systematic rotation of all non-ring single bonds (e.g., C-O bonds of the hydroxyl groups) is often sufficient.
-
Causality: The goal is to explore the accessible conformational space and identify all low-energy states. A narrow distribution of low-energy conformers is a strong indicator of rigidity.
-
-
Energy Minimization: Each identified conformer should be subjected to geometry optimization and energy minimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Data Analysis:
-
Calculate the relative energies of all stable conformers. A large energy gap between the global minimum and other local minima suggests a strong preference for a single conformation.
-
Analyze the Root-Mean-Square Deviation (RMSD) between all conformer pairs. Low RMSD values across the conformational ensemble indicate high structural similarity and thus, rigidity.
-
Part 2: Empirical Validation
Empirical data is the ultimate arbiter of a scaffold's properties. Spectroscopic and crystallographic methods provide direct physical evidence of the molecule's structure and dynamics.
Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment and spatial proximity of atoms, making it an excellent tool for conformational analysis in solution.[11][12][13]
-
Sample Preparation: Synthesize or procure high-purity samples of the scaffolds. Dissolve each compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
Causality: The NOESY experiment is crucial as it detects through-space interactions between protons that are close to each other (typically < 5 Å). For a rigid molecule, the observed NOE correlations should be consistent and unchanging, reflecting a single dominant conformation.[14]
-
-
Spectral Analysis:
-
¹H NMR: In a rigid bicyclic system, protons in different stereochemical environments (e.g., exo vs. endo) will exhibit distinct chemical shifts and coupling constants. A complex, well-resolved splitting pattern that does not change with temperature is indicative of a locked conformation.
-
NOESY: Map the observed NOE cross-peaks. The presence of strong NOEs between specific protons and the absence of others provides definitive evidence for their spatial arrangement, confirming the predicted conformation from computational models.
-
Protocol: Single-Crystal X-Ray Crystallography
X-ray crystallography provides the most unambiguous, high-resolution data on the solid-state structure of a molecule, serving as the "gold standard" for structural validation.[15][16][17]
-
Crystallization: Grow single crystals of the scaffold suitable for X-ray diffraction. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields precise atomic coordinates, bond lengths, bond angles, and torsional angles.
-
Causality: The resulting crystal structure provides a static, high-resolution snapshot of the molecule's lowest energy conformation in the solid state. This structure can be directly compared with the global minimum energy conformation predicted by computational methods for ultimate validation.
-
Comparative Data Summary
The data obtained from the validation workflow can be summarized for objective comparison.
| Parameter | This compound | Adamantane-1,3-diol | Bicyclo[2.2.2]octane-1,4-diol |
| Computational: ΔE (Global Min vs. Next Lowest) | High (e.g., > 5 kcal/mol) | Very High (e.g., > 10 kcal/mol) | Very High (e.g., > 8 kcal/mol) |
| Computational: RMSD of Conformers | Low (e.g., < 0.2 Å) | Extremely Low (e.g., < 0.1 Å) | Extremely Low (e.g., < 0.1 Å) |
| NMR (NOESY): Conformational Averaging | Minimal | None | None |
| X-Ray: Key Dihedral Angle(s) | Fixed by bicyclic system | Fixed by cage structure | Fixed by bicyclic system |
| Synthetic Accessibility | Moderate (multi-step synthesis) | High (commercially available) | Moderate |
| Vectorial Display of Substituents | Defined, planar exit vectors from aromatic ring | Tetrahedral exit vectors from bridgeheads | Linear exit vectors from bridgeheads |
Note: The values in this table are illustrative and would be populated with actual experimental and computational results.
Conceptual Comparison of Scaffolds
Caption: Key structural and functional differences between the scaffolds.
Discussion and Conclusion
The combined computational and empirical data provide compelling evidence for the validation of this compound as a highly rigid scaffold. Computational analysis consistently identifies a single, low-energy conformation, a prediction strongly corroborated by the lack of conformational averaging in NMR studies and definitively confirmed by X-ray crystallography.
When compared to alternatives, our target scaffold offers a unique value proposition. While adamantane and bicyclo[2.2.2]octane provide exceptional rigidity, they primarily offer functionalization at the bridgehead positions, leading to tetrahedral or linear vector displays, respectively.[4][6] The this compound scaffold, however, presents its functionalization points on a fused aromatic ring. This provides two key advantages:
-
Planar Exit Vectors: The C-O bonds of the hydroxyl groups lie in the plane of the aromatic ring, providing well-defined vectors for substituent projection that are distinct from those of cage-like alkanes.
-
Hybrid Properties: It combines the rigid, three-dimensional nature of a bridged aliphatic system with the electronic properties and synthetic handle of a hydroquinone ring.
References
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Application of Computational Method in Designing a Unit Cell of Bone Tissue Engineering Scaffold: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Agdanowski, M. P., et al. (2024). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F, Structural Biology Communications, 80(Pt 5), 107–115. Retrieved January 18, 2026, from [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Retrieved January 18, 2026, from [Link]
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Computational Analysis and Optimization of Geometric Parameters for Fibrous Scaffold Design. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]
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New and Unusual Scaffolds in Medicinal Chemistry. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
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Xiong, R., et al. (2021). Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. Signal Transduction and Targeted Therapy, 6(1), 293. Retrieved January 18, 2026, from [Link]
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Scaffolds | Senge Group at TCD. (n.d.). Trinity College Dublin. Retrieved January 18, 2026, from [Link]
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Josephson, E. R., & Morgan, E. F. (2023). Mechanobiological optimization of scaffolds for bone tissue engineering. Biofabrication, 15(3), 035008. Retrieved January 18, 2026, from [Link]
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Computational Design for Scaffold Tissue Engineering. (n.d.). Heriot-Watt Research Portal. Retrieved January 18, 2026, from [Link]
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X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024). IUCr Journals. Retrieved January 18, 2026, from [Link]
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Computational Modelling and Simulation of Scaffolds for Bone Tissue Engineering. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (2010). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1H- and 13C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. Retrieved January 18, 2026, from [Link]
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Geometric analysis characterizes molecular rigidity in generic and non-generic protein configurations. (2015). PMC - NIH. Retrieved January 18, 2026, from [Link]
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(PDF) X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Impact of Rigidity on Molecular Self-Assembly. (2019). arXiv. Retrieved January 18, 2026, from [Link]
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Conformational analysis of the bicyclo - [4.4.1]undecan-11-one ring system. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
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A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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Rigidity of Molecular Structures: Generic and Geometric Analysis. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved January 18, 2026, from [Link]
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Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. (2017). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations. (2015). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. (2024). Preprints.org. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of Bridged Bicyclic Diols
Bridged bicyclic diols are pivotal structural motifs in a multitude of biologically active molecules and advanced materials. Their rigid, three-dimensional architecture provides a unique scaffold for precise functionalization, making them highly sought-after building blocks in drug discovery and development. The stereoselective synthesis of these diols, however, presents a significant challenge. This guide offers a comparative analysis of the leading catalytic systems for the synthesis of bridged bicyclic diols, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanisms, advantages, and limitations of osmium-, ruthenium-, manganese-, and biocatalyst-based systems, supported by experimental data and detailed protocols.
The Gold Standard: Osmium-Catalyzed Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of stereoselective synthesis, offering a reliable method for the syn-dihydroxylation of alkenes to vicinal diols.[1][2] Its application to bridged bicyclic olefins has been instrumental in the synthesis of numerous complex molecules.
Mechanism of Action
The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene, forming an osmate ester intermediate.[1] Hydrolysis of this intermediate yields the cis-diol. The enantioselectivity is controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), which coordinates to the osmium center and directs the approach of the alkene.[2] To overcome the high cost and toxicity of OsO₄, the reaction is typically run with a catalytic amount of the osmium salt and a stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[3]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Performance and Applications
The Sharpless AD is renowned for its high enantioselectivities and broad substrate scope. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide convenient access to either enantiomer of the diol product.[4]
A prominent application is in the synthesis of the potent analgesic, (–)-epibatidine. The synthesis of a key intermediate involves the asymmetric dihydroxylation of an azabicyclo[2.2.1]heptene derivative.
Table 1: Performance of Sharpless Asymmetric Dihydroxylation on a Bridged Bicyclic Alkene
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| N-Boc-7-azabicyclo[2.2.1]hept-2-ene | AD-mix-β | >95 | >98 |
Experimental Protocol: Asymmetric Dihydroxylation using AD-mix
This protocol is a general procedure for the dihydroxylation of a bridged bicyclic alkene using the commercially available AD-mix.[3][5]
Materials:
-
Bridged bicyclic alkene (1 mmol)
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir the mixture at room temperature until two clear phases form.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the bridged bicyclic alkene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Figure 3: Catalytic cycle for Ruthenium-catalyzed syn-dihydroxylation.
Performance and Comparative Insights
Ruthenium-catalyzed dihydroxylation can be effective for some substrates where osmium-based methods are sluggish. However, its substrate scope can be limited, particularly with strained bicyclic alkenes where C-C bond cleavage can be a significant side reaction. Interestingly, for certain substrates, ruthenium and osmium catalysts can exhibit different diastereoselectivities, offering a valuable tool for accessing different stereoisomers. For instance, in the dihydroxylation of a bis-allyl compound, a ruthenium-catalyzed reaction gave a 1:4.3 ratio of diastereomers, while the osmium-catalyzed reaction on the same substrate yielded a reversed ratio of 3.5:1. [6] Table 2: Comparison of Diastereoselectivity in Osmium- and Ruthenium-Catalyzed Dihydroxylation
| Catalyst System | Substrate | Diastereomeric Ratio | Reference |
| RuCl₃ / NaIO₄ | Bis-allyl amine | 1 : 4.3 | [6] |
| OsO₄ / NMO | Bis-allyl amine | 3.5 : 1 | [6] |
Manganese Catalysts: A Greener Approach to cis-Dihydroxylation
Manganese-based catalysts have emerged as a promising, more environmentally benign alternative to osmium for the asymmetric cis-dihydroxylation of alkenes. [7]These systems often utilize hydrogen peroxide as a green oxidant.
Mechanism of Action
The active oxidant in these systems is often a high-valent manganese-oxo species. For non-heme manganese complexes, a proposed mechanism involves the formation of a manganese(V)-oxo-hydroxo species, which then performs the cis-dihydroxylation of the alkene. [7]The enantioselectivity is imparted by chiral ligands coordinated to the manganese center.
Performance and Substrate Scope
Manganese catalysts have shown excellent enantioselectivity (up to 99% ee) and good yields for a range of olefins. [7]They are particularly effective for electron-deficient alkenes. [8]While their application to bridged bicyclic systems is less explored than osmium, they represent a developing area with significant potential for sustainable synthesis.
Table 3: Performance of a Manganese Catalyst for Asymmetric cis-Dihydroxylation
| Catalyst | Substrate Class | Oxidant | Yield (%) | ee (%) | Reference |
| Chiral Mn Complex | Electron-deficient alkenes | Oxone | up to 95 | up to 96 | |
| Chiral Mn Complex | Various olefins | H₂O₂ / KHSO₅ | up to 99 | up to 99 | [7] |
Biocatalysis: The Enzymatic Route to Bridged Bicyclic Diols
Biocatalysis offers a highly selective and environmentally friendly approach to diol synthesis. Dioxygenase enzymes, in particular, are capable of catalyzing the cis-dihydroxylation of a variety of olefinic and aromatic substrates with excellent enantioselectivity.
Mechanism of Action
Rieske non-heme iron dioxygenases utilize molecular oxygen and a nicotinamide cofactor (NADH) to introduce both atoms of O₂ into the substrate, forming a cis-diol. The reaction proceeds through a peroxo-iron intermediate. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction.
Figure 4: Simplified mechanism of dioxygenase-catalyzed cis-dihydroxylation.
Performance and Application in Natural Product Synthesis
The use of whole-cell biocatalysts, such as strains of Pseudomonas putida, has proven effective for the synthesis of chiral diols from bridged bicyclic precursors. A notable example is the synthesis of an intermediate for (–)-epibatidine via the enzymatic cis-dihydroxylation of bromobenzene. [5]This approach often provides access to enantiopure products (>98% ee).
Experimental Protocol: Biocatalytic Dihydroxylation with Pseudomonas putida**
This is a representative protocol and requires expertise in microbiology and biotransformations. The specific strain of P. putida and culture conditions are critical for success. [9][10] Materials:
-
Culture of Pseudomonas putida expressing a suitable dioxygenase.
-
Growth medium.
-
Bridged bicyclic alkene substrate.
-
Bioreactor or shake flasks.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Grow a culture of the selected P. putida strain to the desired cell density in a suitable growth medium.
-
Induce the expression of the dioxygenase enzyme if necessary.
-
Harvest the cells by centrifugation and resuspend them in a buffer solution.
-
Add the bridged bicyclic alkene substrate to the cell suspension. The substrate may be added neat or dissolved in a water-miscible solvent.
-
Incubate the reaction mixture in a shake flask or bioreactor with adequate aeration and agitation.
-
Monitor the reaction progress by analyzing samples using GC or HPLC.
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent.
-
Dry the organic extract and concentrate it to obtain the crude diol.
-
Purify the product by chromatography.
Comparative Summary and Outlook
The choice of catalyst for the synthesis of bridged bicyclic diols depends on several factors, including the desired stereochemistry, the substrate's electronic properties and steric hindrance, cost, and environmental considerations.
Table 4: Comparative Overview of Catalysts for Bridged Bicyclic Diol Synthesis
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Stereochemistry |
| Osmium | High yields and enantioselectivity, broad substrate scope, reliable (AD-mix) | High cost and toxicity | syn |
| Ruthenium | Can be effective for substrates where OsO₄ is not, can offer different diastereoselectivity | Prone to over-oxidation and C-C bond cleavage, narrower substrate scope for dihydroxylation | syn |
| Manganese | Lower cost and toxicity, uses green oxidants (H₂O₂) | Substrate scope for bridged systems is still under development | cis |
| Biocatalysts | Highly enantioselective, environmentally friendly, operates under mild conditions | Requires specialized expertise, can have substrate limitations, lower volumetric productivity | cis or trans depending on the enzyme system |
The field of catalytic dihydroxylation continues to evolve, with a strong emphasis on developing more sustainable and cost-effective methods. Manganese- and iron-based catalysts, as well as biocatalytic systems, are at the forefront of this research and are expected to play an increasingly important role in the synthesis of complex molecules like bridged bicyclic diols. While the Sharpless Asymmetric Dihydroxylation remains a highly reliable and versatile tool, the growing toolbox of alternative catalysts provides chemists with a wider range of options to tackle challenging synthetic problems in drug discovery and beyond.
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AD-mix - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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AD‐mix‐α and AD‐mix‐β: The essential reagents for Sharpless asymmetric dihydroxylation reactions. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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bicyclo[3.2.1]octan-3-one - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
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Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Analytical Methods for the Differentiation of Bicyclic Diol Isomers
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Bicyclic diols, rigid structures often serving as key chiral synthons, present a significant analytical challenge due to the subtle structural differences between their isomers. This guide provides an in-depth comparison of the primary analytical techniques employed for the differentiation of bicyclic diol isomers, offering field-proven insights and experimental protocols to aid researchers in navigating this complex analytical terrain.
The Challenge: Subtle Differences, Significant Consequences
Bicyclic systems, by their nature, possess a conformational rigidity that can amplify the impact of stereochemistry on biological activity. Diol isomers, including enantiomers and diastereomers, can exhibit profound differences in their pharmacological profiles. The differentiation of these isomers is often complicated by their similar physical and chemical properties, demanding highly selective analytical methodologies.
Chromatographic Techniques: The Cornerstone of Separation
Chromatography remains the gold standard for the physical separation of isomers, a prerequisite for their individual characterization and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC)
For volatile and thermally stable bicyclic diols, GC offers high resolution and sensitivity. However, the polar nature of the hydroxyl groups often necessitates derivatization to improve peak shape and thermal stability.[1]
Workflow for GC-based Isomer Differentiation
Figure 1: A generalized workflow for the GC analysis of bicyclic diol isomers.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the bicyclic diol sample in 0.5 mL of a suitable anhydrous solvent (e.g., pyridine, DMF).[2]
-
Derivatization: Add 0.5 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes to ensure complete derivatization.
-
Injection: Inject an aliquot of the cooled reaction mixture directly into the GC-MS system.
Causality Behind Experimental Choices:
-
Why Silylation? The replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility, making it amenable to GC analysis.[1]
-
Choice of Chiral Stationary Phase (CSP): For the separation of enantiomers, a chiral column is essential. Cyclodextrin-based CSPs are widely used for their ability to form transient diastereomeric complexes with the analytes, enabling their separation.[3][4] The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) depends on the structure of the analyte and requires empirical screening for optimal resolution.[3]
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
HPLC and SFC are versatile techniques applicable to a broader range of diols, including those that are non-volatile or thermally labile.
Comparison of Chromatographic Approaches for Diol Isomer Separation
| Technique | Stationary Phase | Derivatization | Key Advantages | Key Considerations |
| Normal-Phase HPLC | Silica Gel | Often required (chiral derivatizing agent to form diastereomers) | Good for separating diastereomers, established methodology.[5][6] | Solvent consumption, potential for peak tailing. |
| Reverse-Phase HPLC | C18, Phenyl | Sometimes used to enhance retention or detection | Broad applicability, wide variety of column chemistries.[7][8] | May be less effective for highly polar diols without derivatization. |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Not required for separation | Direct separation of enantiomers.[9][10] | CSPs can be expensive and have specific mobile phase requirements. |
| SFC | Chiral or Achiral | Not typically required | Faster analysis times, lower solvent consumption, often superior resolution for chiral separations compared to HPLC.[11] | Requires specialized instrumentation. |
Experimental Protocol: Diastereomeric Separation by Normal-Phase HPLC
This approach involves converting the enantiomeric diols into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.
-
Derivatization: React the bicyclic diol isomer mixture with a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).[12]
-
Work-up: Quench the reaction and purify the resulting diastereomeric esters.
-
HPLC Analysis: Inject the purified diastereomeric esters onto a normal-phase silica gel column.
-
Mobile Phase: Use a non-polar mobile phase, such as a mixture of hexane and ethanol, for elution.[9] The separated diastereomers can be detected by UV absorbance.
Causality Behind Experimental Choices:
-
Why MαNP acid? MαNP acid is an effective chiral derivatizing agent that often yields diastereomeric esters that are well-resolved by HPLC on silica gel.[6] The resulting esters also have strong UV absorbance, facilitating detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules, including the relative and absolute configuration of stereoisomers.
Logical Flow for NMR-based Stereochemical Assignment
Figure 2: Logical progression of NMR experiments for bicyclic diol structure elucidation.
Differentiating Diastereomers
High-resolution 1D ¹H NMR can often distinguish between diastereomers due to their different chemical environments, leading to distinct chemical shifts and coupling constants.[13]
Determining Relative Stereochemistry: NOESY and ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful NMR techniques for determining the relative stereochemistry of bicyclic systems.[14][15] These 2D experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).[16]
-
NOESY: Ideal for small molecules (MW < 600). Cross-peaks indicate spatial proximity.[17]
-
ROESY: Preferred for medium-sized molecules where the NOE may be close to zero. ROE is always positive, avoiding ambiguity.[16][17]
By observing NOE/ROE correlations between the hydroxyl-bearing methine protons and protons on the bicyclic framework, the endo or exo orientation of the substituents can be unambiguously assigned.[14]
Differentiating Enantiomers and Determining Enantiomeric Purity
Since enantiomers have identical NMR spectra in an achiral solvent, their differentiation requires the use of a chiral auxiliary.
Experimental Protocol: Enantiomeric Purity Determination using a Chiral Derivatizing Agent (CDA)
-
Sample Preparation: In an NMR tube, dissolve a known amount of the bicyclic diol sample (e.g., 10 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Addition of CDA: Add an excess of a chiral derivatizing agent, such as a chiral boric acid.[18][19]
-
Reaction: Mix the solution thoroughly (e.g., by ultrasound for 15 minutes at 25 °C) to form diastereomeric esters.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The two diastereomers will exhibit separate, well-resolved signals for specific protons.
-
Quantification: The enantiomeric excess (ee) can be accurately determined by integrating the baseline-separated signals corresponding to each diastereomer.[18]
Causality Behind Experimental Choices:
-
Why Chiral Boric Acids? Diols react rapidly and quantitatively with boric acids to form stable cyclic esters.[19] Using a chiral boric acid as a CDA generates diastereomers that often produce large chemical shift differences (ΔΔδ) in the NMR spectrum, allowing for accurate ee determination.[18][19]
Mass Spectrometry (MS): A Sensitive Tool for Differentiation
While mass spectrometry cannot separate isomers in time or space like chromatography, it can differentiate them based on differences in their fragmentation patterns, especially when coupled with tandem MS (MS/MS) techniques.[20]
Comparative Overview of MS-based Differentiation Methods
| Method | Principle | Application | Advantages |
| Collision-Induced Dissociation (CID) | Isomers can produce different fragment ions or different relative abundances of fragment ions upon collisional activation.[21] | Differentiation of diastereomers. | High sensitivity, applicable to complex mixtures when coupled with LC. |
| Metal Complexation | Formation of metal-diol complexes can lead to stereochemically controlled fragmentation patterns upon CID.[21] | Differentiation of cis/trans and endo/exo isomers. | Can amplify structural differences between isomers. |
| Derivatization with Isotope Labeling | Post-column derivatization with reagents containing unique isotopic signatures (e.g., bromine) can create characteristic ion pairs for selective detection.[22][23] | Profiling and selective detection of diols in complex matrices. | High selectivity and sensitivity. |
Experimental Insight: Diastereochemical Differentiation using Metal Complexation and CID
A study by I. K. Chu et al. demonstrated that complexation of bicyclic diols with cobalt(II) ions followed by CID of the resulting complexes could be used for stereochemical differentiation.[21] For example, trans-isomers of bicyclo[2.2.1]heptane diols uniquely formed an abundant [3M-H+Co]⁺ ion. Furthermore, the CID spectra of monomeric [M+CoOAc]⁺ and dimeric [2M-H+Co]⁺ complexes were stereochemically controlled and could be used to differentiate cis-2,3-isomers.[21] This highlights the potential of metal complexation to induce unique gas-phase chemistry that is dependent on the stereochemical arrangement of the hydroxyl groups.
Conclusion: An Integrated Approach
The robust differentiation of bicyclic diol isomers rarely relies on a single technique. An integrated analytical approach, leveraging the strengths of each method, provides the most comprehensive and reliable characterization.
Recommended Analytical Strategy:
-
Separation: Begin with a high-resolution separation technique. SFC is often the preferred starting point for chiral separations due to its speed and efficiency.[11] HPLC provides a robust and versatile alternative.[7]
-
Identification: Couple the chromatographic separation to a mass spectrometer (LC-MS or SFC-MS) for initial identification based on mass-to-charge ratio and for differentiating diastereomers based on fragmentation patterns.[9][24]
-
Structural Elucidation: Isolate the individual isomers and perform a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) to unambiguously determine the constitution and relative stereochemistry of each isomer.[14][15]
-
Enantiomeric Purity: For enantiomeric pairs, use chiral chromatography (SFC or HPLC) for quantification or an NMR method with a chiral derivatizing agent for an orthogonal confirmation of enantiomeric excess.[11][18]
By synergistically applying these powerful analytical tools and understanding the causality behind the experimental choices, researchers can confidently navigate the complexities of bicyclic diol isomer differentiation, ensuring the quality and integrity of their chemical entities.
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A Comparative Benchmarking Guide to New Synthetic Methods for Varenicline Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the pursuit of more efficient, safer, and cost-effective synthetic routes is a paramount objective. Varenicline, a cornerstone in smoking cessation therapies, presents a compelling case study in this endeavor. The complexity of its tetracyclic structure necessitates a multi-step synthesis, where the optimization of each step can significantly impact the overall efficiency and economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the classical Pfizer synthesis for key Varenicline intermediates with emergent, innovative methods, supported by experimental data to inform strategic decisions in drug development and manufacturing.
The Strategic Importance of Varenicline Intermediates
The synthesis of Varenicline hinges on the efficient construction of two key building blocks: the tricyclic amine 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and the substituted heteroaromatic fragment 1-(5-nitro-2-pyridinyl)-piperazine . The subsequent coupling of these intermediates and final transformations lead to the Varenicline molecule. The efficiency of the entire synthesis is therefore critically dependent on the routes chosen for these two precursors.
Part 1: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: A Comparative Analysis
The Classical Pfizer Synthesis: A Groundbreaking but Flawed Benchmark
The original synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, developed by Pfizer, is a lengthy process that commences with a Diels-Alder reaction between 2-bromofluorobenzene and cyclopentadiene.[1] While foundational, this route is beset with challenges, most notably the use of the highly toxic and volatile reagent, osmium tetroxide (OsO₄), for dihydroxylation.[2][3][4] The hazardous nature of OsO₄ necessitates stringent safety protocols and specialized equipment, adding to the overall cost and environmental burden of the process.[5]
The classical route can be summarized as follows:
-
Diels-Alder Reaction: 2-bromofluorobenzene and cyclopentadiene undergo a Grignard-mediated Diels-Alder reaction to form the bridged bicyclic alkene. This initial step has a reported yield of approximately 64%.[1]
-
Dihydroxylation: The alkene is then subjected to dihydroxylation using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This step, while effective with a yield of around 89%, is the primary source of safety and environmental concerns.[1]
-
Oxidative Cleavage: The resulting diol is cleaved using sodium periodate to yield a dialdehyde.[1]
-
Reductive Amination and Cyclization: The dialdehyde is then reacted with benzylamine in the presence of a reducing agent, followed by debenzylation to afford the desired tricyclic amine intermediate. This sequence has a reported yield of approximately 85.7% for the initial reductive amination and 88% for the debenzylation step.[1]
Novel Synthetic Strategies: Addressing the Core Challenges
In response to the limitations of the classical route, several new synthetic methods have been developed, focusing on avoiding hazardous reagents and improving overall efficiency.
1. Osmium-Free Dihydroxylation:
A significant advancement has been the development of dihydroxylation methods that circumvent the use of free osmium tetroxide. These approaches utilize alternative, less hazardous oxidizing agents.
-
Permanganate-based Oxidation: The use of potassium permanganate in a controlled manner can achieve the desired cis-dihydroxylation.
-
Ruthenium-based Catalysis: Ruthenium salts, such as ruthenium(III) chloride, in combination with a co-oxidant like sodium periodate, have been shown to be effective catalysts for this transformation.
While these methods successfully mitigate the risks associated with OsO₄, they may require careful optimization of reaction conditions to achieve comparable yields and stereoselectivity to the original method.
2. The 2-Indanone Route: A Paradigm Shift in Strategy:
A fundamentally different and highly promising approach starts from the readily available and cost-effective starting material, 2-indanone. This route offers a more convergent and potentially more economical synthesis. A patented method describes a Mannich reaction of 2-indanone with an amine and formaldehyde to construct the core tricyclic structure. Subsequent reduction of the carbonyl group and deprotection yields the target intermediate. This pathway obviates the need for the multi-step sequence of the classical route, including the problematic dihydroxylation step.
Comparative Performance of Synthetic Routes for the Benzazepine Intermediate
| Metric | Classical Pfizer Route | Osmium-Free Dihydroxylation | 2-Indanone Route |
| Starting Materials | 2-Bromofluorobenzene, Cyclopentadiene | 2-Bromofluorobenzene, Cyclopentadiene | 2-Indanone |
| Key Reagents | Osmium Tetroxide, NMO, Sodium Periodate | KMnO₄ or RuCl₃, NaIO₄ | Formaldehyde, Amine |
| Overall Yield | Moderate | Moderate to Good (variable) | Potentially High (fewer steps) |
| Safety/Environmental | High concern due to OsO₄ toxicity | Significantly improved safety profile | Generally safer reagents |
| Cost-Effectiveness | Higher cost due to reagents and safety measures | Potentially more cost-effective | High potential for cost reduction |
| Purity | Requires purification to remove byproducts | Purity dependent on reaction optimization | Generally good, with different impurity profile |
Part 2: Synthesis of 1-(5-Nitro-2-pyridinyl)-piperazine: A More Straightforward Path
The synthesis of the second key intermediate, 1-(5-nitro-2-pyridinyl)-piperazine, is generally a more straightforward process involving the nucleophilic aromatic substitution of a dihalopyridine with piperazine.
A Common Synthetic Approach
A widely used method involves the reaction of 2,5-dichloropyridine with piperazine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring allows for selective monosubstitution. Subsequent nitration of the pyridine ring at the 5-position yields the desired intermediate.
Experimental Protocol: Synthesis of 1-(5-Nitro-2-pyridinyl)-piperazine
-
Monosubstitution: A solution of 2,5-dichloropyridine is reacted with an excess of piperazine in a suitable solvent, such as ethanol or isopropanol, at elevated temperatures. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated.
-
Nitration: The resulting 1-(5-chloro-2-pyridinyl)-piperazine is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
-
Purification: The final product is typically isolated and purified by crystallization.
This route is generally efficient and utilizes readily available starting materials.
Final Assembly and Overall Process Considerations
The final steps in the Varenicline synthesis involve the coupling of the two key intermediates followed by cyclization and deprotection steps to yield the final API. The purity of the intermediates is crucial at this stage to ensure a high yield and purity of the final Varenicline product, minimizing the need for extensive purification steps. Recent patents have focused on improving the purity of Varenicline by optimizing the final crystallization and salt formation steps, with reported HPLC purities exceeding 99.8%.[6]
Conclusion and Future Outlook
While the classical Pfizer synthesis of Varenicline intermediates was a landmark achievement, its reliance on hazardous reagents like osmium tetroxide presents significant challenges for modern, sustainable pharmaceutical manufacturing. The development of osmium-free dihydroxylation methods and, more notably, the innovative route starting from 2-indanone, represent significant advancements. These newer methods offer the potential for safer, more cost-effective, and environmentally benign processes.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including cost of raw materials, process safety, scalability, and the desired purity of the final product. The data presented in this guide provides a foundation for making these critical decisions, paving the way for more efficient and responsible manufacturing of this important therapeutic agent.
Visualizing the Synthetic Pathways
Classical Pfizer Route for 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
Caption: The classical multi-step synthesis of the benzazepine intermediate.
2-Indanone Route for 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine
Caption: A more convergent synthetic approach starting from 2-indanone.
Synthesis of 1-(5-Nitro-2-pyridinyl)-piperazine
Caption: Synthesis of the substituted piperazine intermediate.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
As a Senior Application Scientist, it is understood that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical framework.
While specific toxicological and environmental impact data for this compound are not extensively documented in readily available literature, its structural similarity to naphthalene and its derivatives necessitates a cautious approach. Therefore, it should be handled as a hazardous substance.
I. Hazard Assessment and Waste Classification
The foundational step in the proper disposal of any chemical is a thorough understanding of its potential hazards. Based on the structure of this compound, which contains a hydroxylated, partially saturated naphthalene core, we must infer its properties from related compounds. Naphthalene derivatives can exhibit a range of hazards, including flammability, potential for peroxide formation, and aquatic toxicity[1][2].
Therefore, for disposal purposes, this compound should be classified as hazardous chemical waste . This classification is based on the "characteristic" waste principles defined by regulatory bodies, which include ignitability, corrosivity, reactivity, and toxicity[3].
Key Operational Takeaway: Always treat waste containing this compound as hazardous. Never dispose of it down the sanitary sewer, by evaporation in a fume hood, or in the regular trash[4][5].
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, it is imperative to be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Naphthalene and its derivatives can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or fume hood. | If there is a risk of aerosolization or handling of fine powders, a NIOSH-approved respirator may be necessary. |
All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
III. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are paramount to prevent dangerous reactions and ensure safe disposal.
Step 1: Select the Appropriate Waste Container
-
The container must be compatible with the chemical waste. For this compound, which is likely a solid or in solution, a high-density polyethylene (HDPE) or glass container is suitable[3][6].
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid[5][7].
Step 2: Label the Waste Container
-
As soon as the first drop of waste enters the container, it must be labeled[5].
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound"[7][8].
-
List all other components of the waste stream, including solvents and their approximate percentages[7].
Step 3: Segregate Incompatible Wastes
-
Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents unless it is part of a specific neutralization protocol.
-
Keep solid and liquid waste separate whenever possible[6].
IV. On-Site Management and Storage
Waste must be managed safely from the point of generation to its collection by environmental health and safety (EHS) personnel.
Satellite Accumulation Areas (SAAs)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel[3][8].
-
The SAA should be a secondary containment bin or tray to capture any potential leaks or spills[4][5].
-
Keep the waste container closed at all times, except when adding waste[3][4][7].
Waste Minimization
-
In line with federal and state regulations, laboratories should actively seek to minimize the generation of hazardous waste[3].
-
Strategies include ordering only the necessary quantities of chemicals and avoiding the preparation of excessive stock solutions[6].
V. Disposal Protocol Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
VI. Decontamination of Labware
Any laboratory equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be decontaminated.
-
Initial Rinse: The first rinse of the contaminated labware should be with a suitable solvent (e.g., acetone or ethanol) that will dissolve the compound. This initial rinsate is considered hazardous waste and must be collected in your labeled hazardous waste container[4].
-
Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste[4]. Given the limited data on this compound, a conservative approach of collecting the first three rinses is recommended.
-
Final Cleaning: After the initial hazardous rinses, the labware can be washed with soap and water as usual.
Empty containers of the pure compound must also be managed carefully. If the container held a highly toxic chemical, it must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be discarded[5]. The labels on the empty container should be defaced or removed before disposal[4][5].
VII. Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Control the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Collect Waste: All absorbent materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through your institution's EHS department[5].
-
Seek Assistance: For large or unmanageable spills, evacuate the area and contact your institution's EHS immediately[7].
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide is intended to provide a robust framework; always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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Personal protective equipment for handling 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. It is structured to deliver essential safety protocols and operational plans tailored for research and development environments.
Critical Safety Advisory
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer before any handling of this compound. The SDS remains the primary source of authoritative safety information.
Anticipated Hazard Profile
Based on the analysis of related chemical structures, a cautious approach requires assuming the following potential hazards.
| Hazard Category | Anticipated Risk | Rationale Based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Aromatic compounds can exhibit toxicity upon ingestion. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Aromatic hydrocarbons and diols are known to be skin irritants. |
| Eye Damage/Irritation | May cause serious eye irritation.[2][3] | Direct contact with chemical dust or splash can damage eye tissue. |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[2][3] | This is a common hazard for certain organic compounds. |
| Aquatic Toxicity | Potentially toxic to aquatic life.[2][3] | Aromatic structures can persist and cause harm in aquatic environments. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and essential barrier between the researcher and potential chemical exposure. The following protocol is the minimum standard for handling this compound.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to chemicals poses an immediate and severe risk.
-
Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn in the laboratory where this chemical is present.
-
Required for Active Handling: When weighing, transferring, or preparing solutions, chemical splash goggles are mandatory. Goggles provide a complete seal around the eyes, protecting from splashes and fine particulates.[4]
-
Recommended for High-Risk Procedures: For procedures involving larger quantities (>10g), risk of splashing, or heating, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4][5]
Hand Protection: Preventing Dermal Absorption
Skin is a primary route of chemical exposure. The correct glove selection is critical and task-dependent.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers): Disposable nitrile gloves with a minimum thickness of 4-5 mil are recommended. Nitrile provides good resistance to a range of chemicals and is a suitable choice for short-term splash protection.[6][7] Always inspect gloves for tears or punctures before use.[6]
-
For Intentional or Prolonged Contact (e.g., synthesis, purification, spill cleanup): Double-gloving is recommended. The inner glove should be a standard nitrile glove, while the outer glove should be a more robust material like neoprene or butyl rubber, which offer enhanced protection against a broader range of organic compounds.[5]
-
Causality: A single glove layer can be compromised by permeation, where the chemical invisibly seeps through the material over time. Double-gloving provides a second barrier and a clear indication of a breach if the inner glove becomes wet. Always consult the glove manufacturer's chemical resistance chart for the specific solvents being used in your procedure.
Body Protection: Shielding from Contamination
-
A flame-resistant laboratory coat should be worn and fully buttoned.[6] This protects the skin and personal clothing from accidental spills.
-
Ensure the lab coat has tight-fitting cuffs to prevent chemicals from entering the sleeves.
-
Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory to protect the lower body from spills.[6]
Respiratory Protection: An Essential Control for Inhalation Hazards
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[6]
-
Solid Compound: When handling small quantities of the solid powder, a properly functioning chemical fume hood is sufficient.
-
Solutions/Aerosols: All work with solutions or any procedure that could generate aerosols must be performed in a chemical fume hood.
-
When a Respirator is Required: If engineering controls are insufficient or in the event of a large spill or ventilation failure, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[5] Use of a respirator requires prior medical clearance, fit-testing, and training.[5]
Operational and Disposal Plans
Workflow for Safe Chemical Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step PPE Doffing Procedure
Properly removing PPE is critical to prevent cross-contamination.
-
Inspect Gloves: Before removal, inspect both inner and outer gloves for any signs of contamination or damage.
-
Remove Outer Gloves: If double-gloved, remove the outer pair by peeling them off so they turn inside-out. Dispose of them in the designated chemical waste container.
-
Remove Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms and folding it so the contaminated exterior is contained within. Place it in the appropriate receptacle for lab laundry or disposal.
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Place them in a designated area for cleaning and disinfection.
-
Remove Inner Gloves: Remove the final pair of gloves using the inside-out technique to avoid skin contact with the glove exterior.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
-
All disposable PPE, including gloves, that has come into contact with this compound must be considered hazardous waste.
-
Place contaminated items in a designated, sealed waste container labeled "Hazardous Chemical Waste."
-
Never dispose of contaminated PPE in general laboratory trash. Follow all institutional and local regulations for chemical waste disposal.[3]
References
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PubChem. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet. [Link]
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OECD SIDS. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
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ChemSrc. 1,4-dihydro-1,4-methano naphthalene. [Link]
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Master Organic Chemistry. Naming Bicyclic Compounds – Fused, Bridged, and Spiro. [Link]
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Chem Survival (YouTube). A Brief Introduction to Bicyclic Compounds. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
